Product packaging for Xanthoangelol(Cat. No.:CAS No. 62949-76-2)

Xanthoangelol

Numéro de catalogue: B1683599
Numéro CAS: 62949-76-2
Poids moléculaire: 392.5 g/mol
Clé InChI: LRSMBOSQWGHYCW-MDGZPELGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Xanthoangelol is a prenylated chalcone compound primarily isolated from the medicinal plant Angelica keiskei, also known as Ashitaba. This natural product has garnered significant research interest due to its diverse biological activities. A major focus of research is its potent anti-cancer properties. Studies have shown that this compound induces apoptosis and inhibits proliferation in various cancer cell lines. Its mechanism of action is multi-faceted, including the suppression of the NF-κB signaling pathway [https://pubmed.ncbi.nlm.nih.gov/23528403/] and the inhibition of STAT3 activation [https://pubmed.ncbi.nlm.nih.gov/31666010/], both of which are critical for tumor survival and growth. Beyond oncology, this compound exhibits strong antibacterial effects, particularly against drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), potentially through disruption of the bacterial cell membrane [https://pubmed.ncbi.nlm.nih.gov/12452649/]. Additional research areas explore its anti-angiogenic, anti-inflammatory, and anti-obesity potential. As a key bioactive constituent of a traditional herb, this compound serves as a valuable tool for pharmacologists and biochemists investigating novel therapeutic pathways for cancer, infectious diseases, and metabolic syndromes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O4 B1683599 Xanthoangelol CAS No. 62949-76-2

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O4/c1-17(2)5-4-6-18(3)7-13-21-24(28)16-14-22(25(21)29)23(27)15-10-19-8-11-20(26)12-9-19/h5,7-12,14-16,26,28-29H,4,6,13H2,1-3H3/b15-10+,18-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRSMBOSQWGHYCW-MDGZPELGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317693
Record name Xanthoangelol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62949-76-2
Record name Xanthoangelol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62949-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthoangelol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Xanthoangelol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name XANTHOANGELOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91D4GN26Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthesis of Xanthoangelol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol, a prenylated chalcone predominantly found in the plant Angelica keiskei (Ashitaba), has garnered significant interest within the scientific community for its diverse pharmacological activities. As a key bioactive constituent, understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, integrating current knowledge on the precursor molecules, key enzymatic steps, and relevant experimental methodologies.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the general phenylpropanoid pathway, a fundamental route in higher plants for the production of a wide array of secondary metabolites. This pathway provides the basic chalcone skeleton, which is subsequently modified by prenylation to yield this compound.

Formation of the Chalcone Backbone

The initial steps of the pathway lead to the formation of naringenin chalcone, the precursor for all flavonoids. This process involves the following key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form cinnamic acid, committing carbon flux from primary metabolism to the phenylpropanoid pathway.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid at the para-position to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a central intermediate in phenylpropanoid metabolism.[1]

  • Chalcone Synthase (CHS): As the first committed enzyme in flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of naringenin chalcone.[2]

Chalcone_Backbone_Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic_acid L-Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric_acid->p-Coumaroyl-CoA 4CL Naringenin_chalcone Naringenin_chalcone p-Coumaroyl-CoA->Naringenin_chalcone CHS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin_chalcone 3x Xanthoangelol_Biosynthesis Naringenin_chalcone Naringenin_chalcone This compound This compound Naringenin_chalcone->this compound Prenylation Geranyl_diphosphate Geranyl_diphosphate Prenyltransferase Prenyltransferase Geranyl_diphosphate->Prenyltransferase Prenyltransferase->this compound Transcriptome_Analysis_Workflow Plant_Tissue Plant_Tissue RNA_Extraction RNA_Extraction Plant_Tissue->RNA_Extraction Library_Prep_Seq Library_Prep_Seq RNA_Extraction->Library_Prep_Seq Bioinformatic_Analysis Bioinformatic_Analysis Library_Prep_Seq->Bioinformatic_Analysis Candidate_Genes Candidate_Genes Bioinformatic_Analysis->Candidate_Genes

References

Xanthoangelol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Physicochemical Properties, Experimental Protocols, and Biological Activity of a Promising Natural Chalcone.

Introduction

Xanthoangelol, a prenylated chalcone primarily isolated from the Japanese plant Angelica keiskei Koidzumi (Ashitaba), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2] This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a detailed overview of this compound's physicochemical properties, established experimental protocols for its study, and an exploration of its key signaling pathway interactions. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent. This compound is a yellow, crystalline solid.[3][4] Key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₅H₂₈O₄[5]
Molecular Weight 392.49 g/mol [5]
CAS Number 62949-76-2[5]
IUPAC Name (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one[5]
Synonyms 2',4,4'-Trihydroxy-3'-geranylchalcone[5]
Melting Point 114–114.4 °C[3][4]
UV (λmax) 368 nm[3][4]
Solubility Soluble in DMSO (up to 100 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[6] Practically insoluble in water.[4][4][6]
Appearance Yellow crystalline solid[3][4]
Storage Store at -20°C.[6][6]

Experimental Protocols

Extraction and Isolation of this compound from Angelica keiskei

The following protocol is a generalized procedure based on methodologies reported in the literature for the extraction and isolation of this compound.[2][7][8]

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification & Analysis plant_material Angelica keiskei (Yellow Sap/Stems/Roots) maceration Maceration with Ethanol plant_material->maceration evaporation1 Evaporation of Solvent maceration->evaporation1 crude_extract Viscous Crude Extract evaporation1->crude_extract liquid_liquid Liquid-Liquid Extraction (n-hexane, ethyl acetate, water) crude_extract->liquid_liquid ethyl_acetate_fraction Ethyl Acetate Fraction (Rich in this compound) liquid_liquid->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography isolated_this compound Isolated this compound column_chromatography->isolated_this compound analysis Characterization (HPLC, NMR, MS) isolated_this compound->analysis

Caption: General workflow for the extraction and purification of this compound.

Methodology:

  • Plant Material Preparation: The yellow sap, stems, or roots of Angelica keiskei are collected and prepared for extraction. The sap can be freeze-dried to a powder.[7][8]

  • Maceration: The plant material is macerated with ethanol to extract a broad range of compounds, including this compound.[7][8]

  • Solvent Evaporation: The ethanol is removed under reduced pressure to yield a viscous crude extract.[2]

  • Liquid-Liquid Extraction: The crude extract is subjected to liquid-liquid fractionation using solvents of varying polarities, typically n-hexane, ethyl acetate, and water. This compound preferentially partitions into the ethyl acetate fraction.[2][7][8]

  • Column Chromatography: The dried ethyl acetate fraction is further purified using silica gel column chromatography to isolate this compound.[2]

  • Characterization: The purity and identity of the isolated this compound are confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[9][10][11]

In Vitro Biological Assays

Cell Viability Assay (MTS Assay):

  • Seed cancer cells (e.g., melanoma cell lines SK-MEL-5, SK-MEL-28) in 96-well plates.[2]

  • Treat the cells with varying concentrations of this compound or a vehicle control.[2]

  • After the desired incubation period (e.g., 24, 48, 72 hours), add a CellTiter 96 AQueous One Solution Reagent (Promega).[2]

  • Incubate for 1-4 hours and measure the absorbance at 490 nm to determine cell viability.[2]

Apoptosis Assay (Flow Cytometry):

  • Treat cells (e.g., Jurkat, IMR-32) with this compound for a specified time (e.g., 4 hours).[12]

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).[12]

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.[12]

Western Blot Analysis:

  • Lyse this compound-treated and control cells to extract total protein.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against target proteins (e.g., procaspase-3, cleaved caspase-3, p-JNK).

  • Incubate with a corresponding secondary antibody and visualize the protein bands using a chemiluminescence detection system.[12]

Signaling Pathway Modulation

This compound exerts its biological effects by modulating several key signaling pathways.

Induction of Apoptosis via Caspase-3 Activation

This compound is a known inducer of apoptosis in various cancer cell lines.[6][13] A key mechanism is the activation of caspase-3, a critical executioner caspase in the apoptotic cascade.[12] this compound treatment leads to a decrease in the precursor form of caspase-3 (procaspase-3) and a corresponding increase in its active, cleaved form.[12] Notably, this activation appears to be independent of the Bax/Bcl-2 signaling pathway.[12]

G This compound This compound Procaspase3 Procaspase-3 This compound->Procaspase3 Induces cleavage Caspase3 Cleaved Caspase-3 (Active) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: this compound-induced apoptosis through caspase-3 activation.
Inhibition of the JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a major signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[13] this compound has been shown to suppress the phosphorylation of JNK, thereby inhibiting the pathway.[13] This inhibition contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory factors such as nitric oxide (NO), TNF-α, and MCP-1.[13]

G Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., LPS) MAPKKK MAPKKK Stress_Cytokines->MAPKKK MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates p_JNK p-JNK (Active) JNK->p_JNK Inflammatory_Response Inflammatory Response (NO, TNF-α, MCP-1) p_JNK->Inflammatory_Response Induces This compound This compound This compound->JNK Inhibits phosphorylation

Caption: Inhibition of the JNK signaling pathway by this compound.
Inhibition of Monoamine Oxidases (MAOs)

This compound acts as a nonselective inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[1][14] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters in the brain, suggesting its potential as an antidepressant agent.[1][14]

G This compound This compound MAO_A MAO-A This compound->MAO_A Inhibits MAO_B MAO-B This compound->MAO_B Inhibits Degradation Degradation MAO_A->Degradation MAO_B->Degradation Neurotransmitters Monoamine Neurotransmitters (Serotonin, Dopamine, etc.) Neurotransmitters->Degradation Metabolized by

Caption: Nonselective inhibition of MAO-A and MAO-B by this compound.

Conclusion

This compound is a multifaceted natural compound with well-defined physicochemical properties and a range of biological activities. Its ability to induce apoptosis, inhibit inflammatory pathways, and modulate neurotransmitter levels underscores its potential for therapeutic applications in oncology, inflammatory diseases, and neurology. This technical guide provides a foundational resource for the scientific community to build upon, encouraging further investigation into the mechanisms of action and potential clinical utility of this compound.

References

Xanthoangelol: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol is a prominent prenylated chalcone naturally found in the roots of Angelica keiskei. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antibacterial, and pro-apoptotic properties.[1][2] Effective utilization of this compound in research and drug development necessitates a thorough understanding of its solubility characteristics in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other organic solvents, complete with quantitative data, experimental protocols, and visualizations of its key signaling pathways.

Quantitative Solubility Data

The solubility of this compound has been determined in several organic solvents, with the most comprehensive quantitative data available for DMSO. The following table summarizes the reported solubility values from various suppliers. It is important to note that solubility can be affected by factors such as the purity of the compound, the specific batch, the freshness of the solvent, and the use of physical methods like sonication to aid dissolution.

SolventConcentration (mg/mL)Molar Concentration (mM)Source / Notes
DMSO 79201.27[1] Selleck Chemicals. The supplier notes that moisture-absorbing DMSO can reduce solubility and recommends using fresh DMSO.
DMSO 100254.78[2][3] MedchemExpress, GlpBio. Both sources indicate that ultrasonic treatment is needed to achieve this solubility.
DMSO 80364.80[4] TargetMol. Recommends sonication.
Chloroform Soluble-[5][6] Qualitative data.
Dichloromethane Soluble-[5][6] Qualitative data.
Ethyl Acetate Soluble-[5][6] Qualitative data.
Acetone Soluble-[5][6] Qualitative data.

Conversely, this compound is reported to be practically insoluble in water.[7]

Experimental Protocol for Solubility Determination

While specific, detailed experimental protocols from the suppliers of this compound are not publicly available, a generalized and robust method for determining the solubility of a compound like this compound is the shake-flask method . This method is considered a gold standard for equilibrium solubility measurements.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (e.g., DMSO, analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of glass vials containing a known volume of the selected organic solvent. The amount of this compound should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The agitation speed should be sufficient to keep the solid particles suspended.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.

  • Data Analysis: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Below is a workflow diagram illustrating the shake-flask method.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess this compound to solvent in vials B Agitate vials at constant temperature (24-48 hours) A->B C Allow excess solid to settle B->C D Withdraw and filter supernatant C->D E Dilute filtered solution D->E F Quantify concentration (HPLC or UV-Vis) E->F G Calculate solubility F->G G X This compound PC3 Pro-caspase-3 X->PC3 promotes cleavage BaxBcl2 Bax/Bcl-2 Pathway X->BaxBcl2 no effect C3 Cleaved Caspase-3 (Active) PC3->C3 A Apoptosis C3->A G X This compound JNK JNK Phosphorylation X->JNK inhibits IM Inflammatory Mediators (NO, TNF-α, MCP-1) JNK->IM G X This compound MAOA Monoamine Oxidase A (MAO-A) X->MAOA inhibits MAOB Monoamine Oxidase B (MAO-B) X->MAOB inhibits

References

Stability of Xanthoangelol Under Laboratory Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol, a prominent prenylated chalcone isolated from the plant Angelica keiskei, has garnered significant interest within the scientific community due to its diverse pharmacological activities. As research progresses towards potential therapeutic applications, a thorough understanding of its chemical stability under various laboratory conditions is paramount. This technical guide provides an in-depth overview of the known and anticipated stability profile of this compound, outlines detailed experimental protocols for its assessment, and presents visual workflows to aid in study design. While specific quantitative stability data for this compound is limited in publicly available literature, this guide leverages data from structurally related chalcones and established analytical methodologies to provide a robust framework for its handling and analysis.

Core Concepts in Stability Testing

The stability of a pharmaceutical compound refers to its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability testing is crucial for determining shelf-life, appropriate storage conditions, and understanding potential degradation pathways. Forced degradation studies, or stress testing, are intentionally performed to accelerate the degradation of a drug substance to identify likely degradation products and validate the stability-indicating power of analytical methods. These studies typically involve exposure to heat, light, humidity, acid, base, and oxidation.

Predicted Stability of this compound

Based on the general stability of chalcones, this compound is anticipated to exhibit the following stability profile:

  • Thermal Stability: Chalcones are generally stable under dry heat conditions. It is expected that this compound will show minimal degradation when exposed to thermal stress in its solid form.

  • Hydrolytic Instability: The α,β-unsaturated ketone moiety in chalcones makes them susceptible to degradation under both acidic and basic conditions. Therefore, this compound is expected to degrade in aqueous solutions at low and high pH.

  • Oxidative Instability: The phenolic hydroxyl groups and the electron-rich aromatic rings in this compound suggest a susceptibility to oxidative degradation.

  • Photostability: Chalcones can undergo photoisomerization and other photochemical reactions upon exposure to UV light. It is therefore likely that this compound will exhibit some degree of photolability.

Recommended Storage Conditions

For routine laboratory use, the following storage conditions are recommended for this compound to minimize degradation:

FormStorage TemperatureDuration
Powder -20°CUp to 3 years
In Solvent -80°CUp to 1 year

Data extrapolated from supplier recommendations.

Experimental Protocols for Stability Assessment

The following section details a comprehensive experimental protocol for conducting forced degradation studies on this compound, adapted from established methods for chalcone analysis.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating analytical method is crucial to separate and quantify the intact drug from its degradation products. The following reverse-phase HPLC (RP-HPLC) method is a recommended starting point for this compound.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (Gradient elution may be required)
Flow Rate 1.0 mL/min
Detection UV at the λmax of this compound (approximately 370 nm)
Injection Volume 10 µL
Column Temperature 25°C

Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.

Forced Degradation Study Protocol

a. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

b. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 8 hours. Neutralize with an equimolar amount of HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose the solid this compound powder to 80°C in a hot air oven for 48 hours.

  • Photostability: Expose the this compound solution (in a transparent container) and solid powder to UV light (254 nm) for 24 hours in a photostability chamber. A dark control sample should be run in parallel.

c. Sample Analysis: After the specified stress period, dilute the samples appropriately with the mobile phase and analyze by the validated stability-indicating HPLC method.

Identification of Degradation Products

For the identification and structural elucidation of major degradation products, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) is recommended. This technique provides accurate mass measurements of both the parent ion and its fragments, enabling the determination of elemental composition and structural features of the degradants.

Visualizing Workflows and Pathways

To facilitate the understanding of the experimental and logical processes involved in stability testing, the following diagrams are provided in the DOT language.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Outcome stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, RT) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress photo Photodegradation (UV light) stock->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal Thermal Degradation (Solid, 80°C) thermal->hplc photo->hplc ms UPLC-Q-TOF-MS for Degradant Identification hplc->ms Identify Degradants stability Stability Profile Assessment hplc->stability pathway Degradation Pathway Elucidation ms->pathway pathway->stability

Forced degradation experimental workflow for this compound.

G cluster_pathways Potential Degradation Pathways X This compound (Prenylated Chalcone) P1 Hydrolysis Products (Cleavage of chalcone backbone) X->P1 Acidic/Basic Conditions P2 Oxidation Products (Hydroxylation, epoxidation) X->P2 Oxidizing Agents P3 Photo-isomerization (cis-trans isomerization) X->P3 UV Light Exposure P4 Other Photodegradation Products P3->P4 Further Degradation

An In-depth Technical Guide to the Spectroscopic Data of Xanthoangelol: NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Xanthoangelol, a significant chalcone constituent found in Angelica keiskei. The information presented herein is intended to support researchers in the identification, characterization, and further development of this promising natural product.

Introduction to this compound

This compound is a prenylated chalcone that has garnered considerable interest in the scientific community due to its diverse biological activities, including anti-inflammatory, anti-platelet, and antibacterial properties. Furthermore, it has demonstrated potential as an antitumor and antimetastatic agent. Accurate structural elucidation and characterization are paramount for its development as a therapeutic agent, for which NMR and mass spectrometry are indispensable tools.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for determining the molecular formula of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Ionization ModeESI+[1]
Mass AnalyzerQTOF[1]
Observed Ion[M+H]⁺[1]
m/z393.20[1]
Molecular FormulaC₂₅H₂₈O₄[1]

NMR Spectroscopic Data

The structural backbone and stereochemistry of this compound have been elucidated through extensive 1D and 2D NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, (CD₃)₂CO)

Positionδ (ppm)MultiplicityJ (Hz)
2,66.94d8.6
3,57.72d8.9
α7.76d16.1
β7.85d15.4
2'-OH13.75s
5'6.55d8.9
6'7.97d8.9
1''3.41d7.3
2''5.32t7.3
3''-CH₃1.81s
4''1.98m
5''2.06m
6''5.08m
7''-CH₃1.55s
8''-CH₃1.61s
Data sourced from Aulifa et al., 2022[1]

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, (CD₃)₂CO)

Positionδ (ppm)
1113.51
2,6115.91
3,5130.81
4162.90
α117.54
β144.03
C=O192.92
1'131.50
2'162.72
3'131.63
4'165.14
5'107.27
6'129.33
1''21.40
2''122.35
3''135.41
3''-CH₃15.46
4''39.66
5''26.55
6''124.24
7''127.52
7''-CH₃16.87
8''-CH₃24.97
Data sourced from Aulifa et al., 2022[1]

Experimental Protocols

The following sections outline the methodologies for the isolation and spectroscopic analysis of this compound.

  • Extraction: The yellow sap from the stems of A. keiskei is freeze-dried. The resulting powder is macerated with ethanol.[1]

  • Fractionation: The viscous extract is subjected to liquid-liquid extraction using n-hexane, ethyl acetate, and water.[1]

  • Isolation: The ethyl acetate fraction, which is rich in this compound, is further purified to yield the final compound.[1]

  • Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent, such as acetone-d₆ ((CD₃)₂CO), for analysis.

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 500 MHz NMR spectrometer.[1]

  • 1D NMR Analysis: Standard ¹H and ¹³C NMR experiments are performed to obtain the initial chemical shift and multiplicity information.

  • 2D NMR Analysis: To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a series of 2D NMR experiments are conducted. These include:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of quaternary carbons and different fragments of the molecule.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) instrument, equipped with an electrospray ionization (ESI) source.[1]

  • Data Acquisition: The instrument is operated in positive ion mode to detect the protonated molecule, [M+H]⁺.

  • MS/MS Analysis (Optional but Recommended): For further structural confirmation, tandem mass spectrometry (MS/MS) can be performed. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions, which can provide valuable information about the different structural motifs within the molecule.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow for the isolation and structural elucidation of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow cluster_Isolation Isolation and Purification cluster_Analysis Spectroscopic Analysis A Angelica keiskei Plant Material B Extraction with Ethanol A->B C Liquid-Liquid Fractionation B->C D Purification of Ethyl Acetate Fraction C->D E Isolated this compound D->E F Mass Spectrometry (ESI-QTOF) E->F G NMR Spectroscopy (1D & 2D) E->G H Molecular Formula Determination (C25H28O4) F->H F->H I Structural Elucidation G->I G->I J Complete Structure of this compound H->J H->J I->J I->J

Caption: Workflow for the isolation and structural elucidation of this compound.

References

Xanthoangelol: A Technical Guide to Natural Sources, Isolation, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol, a prenylated chalcone, has garnered significant attention within the scientific community for its diverse pharmacological activities. Primarily known as a major bioactive constituent of Angelica keiskei (Ashitaba), emerging research has identified other potential natural reservoirs. This technical guide provides an in-depth overview of the natural sources of this compound beyond Angelica keiskei, detailed experimental protocols for its isolation, and a summary of its known signaling pathways. All quantitative data is presented in structured tables for comparative analysis, and key cellular mechanisms are visualized through detailed diagrams.

Natural Sources of this compound

While Angelica keiskei remains the most well-documented and abundant source of this compound, preliminary studies have identified its presence in other plant species. This section summarizes the currently known natural sources and the reported concentrations of this compound.

Data on this compound Content in Natural Sources
Plant SpeciesPlant PartReported Concentration (% w/w)Reference
Angelica keiskeiYellow SapAbundantly found[1]
Angelica keiskeiLeaf1.959%
Amorpha fruticosaLeaves, Fruits, Twigs0.023%[2]

Experimental Protocols for Isolation of this compound

This section provides detailed methodologies for the extraction and isolation of this compound from its primary and potential alternative natural sources.

From Angelica keiskei (Yellow Sap)

This protocol is adapted from a study that successfully isolated this compound from the yellow sap of Angelica keiskei.[1]

1. Extraction:

  • The collected yellow sap is freeze-dried to obtain a powder.

  • The dried sap powder is macerated with ethanol (e.g., 1:10 w/v) at room temperature for 24-48 hours with occasional shaking.

  • The ethanol extract is filtered and concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude ethanol extract is subjected to liquid-liquid extraction.

  • The extract is sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and water.

  • The fractions are collected, and the solvents are evaporated to yield the respective crude fractions. This compound is typically enriched in the ethyl acetate fraction.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to column chromatography over silica gel.

  • A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

  • Fractions containing pure this compound are pooled and concentrated to yield the final product.

From Amorpha fruticosa (Leaves, Fruits, Twigs)

While a specific protocol for the isolation of this compound from Amorpha fruticosa is not extensively documented, the following is a representative method for the isolation of prenylated phenolics from this plant, which can be adapted for this compound.[3]

1. Extraction:

  • The dried and powdered plant material (leaves, fruits, or twigs) is extracted with a suitable solvent, such as methanol or ethanol, using maceration or Soxhlet extraction.

  • The solvent is evaporated under reduced pressure to obtain a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents like n-hexane, chloroform, and ethyl acetate.

  • The fractions are concentrated, and the ethyl acetate fraction, which is likely to contain this compound, is selected for further purification.

3. Chromatographic Purification:

  • The ethyl acetate fraction is subjected to high-speed counter-current chromatography (HSCCC) or conventional column chromatography on silica gel.

  • For HSCCC, a two-phase solvent system such as n-hexane-ethyl acetate-methanol-water can be employed.

  • For column chromatography, a gradient elution with a hexane-ethyl acetate solvent system is typically used.

  • Fractions are collected and analyzed by TLC or HPLC to identify and isolate this compound.

Signaling Pathways of this compound

This compound exerts its biological effects by modulating several key cellular signaling pathways. This section provides a visual representation of these pathways using Graphviz.

LKB1/AMPK Signaling Pathway

This compound has been shown to activate the LKB1/AMPK pathway, which plays a crucial role in cellular energy homeostasis and metabolism.

LKB1_AMPK_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates Downstream Downstream Cellular Effects (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Downstream Regulates

Caption: this compound activates the LKB1/AMPK signaling cascade.

Nrf2/ARE Signaling Pathway

This compound can induce the Nrf2/ARE pathway, a critical defense mechanism against oxidative stress.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxifying Gene Expression ARE->Antioxidant_Genes Activates Transcription This compound This compound This compound->Keap1_Nrf2 Induces Dissociation

Caption: this compound promotes Nrf2 translocation and antioxidant gene expression.

Caspase-3 Mediated Apoptosis

This compound has been demonstrated to induce apoptosis in cancer cells through the activation of caspase-3.[4][5]

Apoptosis_Pathway This compound This compound Procaspase3 Pro-caspase-3 This compound->Procaspase3 Induces Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound triggers apoptosis via caspase-3 activation.

Conclusion

This technical guide consolidates the current knowledge on this compound, extending beyond its well-established source, Angelica keiskei, to include the promising alternative, Amorpha fruticosa. The provided experimental protocols offer a practical foundation for the isolation and purification of this valuable compound. Furthermore, the elucidation of its engagement with key signaling pathways, such as LKB1/AMPK, Nrf2/ARE, and caspase-3-mediated apoptosis, underscores its potential for further investigation in drug discovery and development. Continued research into additional natural sources and a deeper understanding of its molecular mechanisms will be crucial in unlocking the full therapeutic potential of this compound.

References

Xanthoangelol: A Technical Guide to its Chemical Structure, Functional Groups, and Biological Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Xanthoangelol, a prenylated chalcone with significant therapeutic potential. It details the compound's chemical structure, identifies its key functional groups, and summarizes its physicochemical properties. Furthermore, this document outlines detailed experimental protocols for investigating its biological activity and visualizes the core signaling pathways it modulates.

Chemical Structure and Functional Groups

This compound is a natural chalcone predominantly isolated from the roots and stems of Angelica keiskei[1][2]. Chalcones are a subclass of flavonoids characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.

The formal IUPAC name for this compound is (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one [3]. Its structure is distinguished by several key functional groups that are critical to its biological activity:

  • Chalcone Core: The backbone of the molecule is the α,β-unsaturated ketone system which connects a dihydroxyphenyl ring (A-ring) to a hydroxyphenyl ring (B-ring). This core is known to be a privileged scaffold in medicinal chemistry.

  • Phenolic Hydroxyl (-OH) Groups: this compound possesses three phenolic hydroxyl groups. These groups are significant contributors to the molecule's antioxidant properties and can participate in hydrogen bonding with biological targets[4][5].

  • Geranyl (Prenyl) Group: Attached to the A-ring is a C10 isoprenoid chain, specifically a geranyl group. This lipophilic side chain is crucial for anchoring the molecule to cellular membranes and is often associated with enhanced biological activity compared to non-prenylated analogues[4][5].

  • Ketone (=O) Group: Part of the chalcone linker, this carbonyl group can act as a hydrogen bond acceptor.

  • Alkene (C=C) Bonds: The structure contains an alkene in the propenone linker and two in the geranyl tail, which introduce conformational rigidity and potential sites for chemical reactions.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below. This data is essential for its application in experimental and drug development settings.

PropertyValueSource
Molecular Formula C₂₅H₂₈O₄[3]
Molecular Weight 392.49 g/mol [3][6]
Chemical Class Chalcone, Flavonoid[3]
Appearance Yellow Powder/Crystals[7]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[7]

Key Biological Activities and Signaling Pathways

This compound exhibits a range of pharmacological effects, primarily anti-inflammatory and pro-apoptotic activities. These effects are mediated through the modulation of specific intracellular signaling cascades.

Pro-Apoptotic Effects via Caspase Activation

This compound has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including neuroblastoma and leukemia cells. A primary mechanism for this activity is the activation of the executioner caspase, Caspase-3 . In the apoptotic cascade, initiator caspases activate Caspase-3 by cleaving its inactive pro-form (procaspase-3) into its active subunits. Active Caspase-3 then cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptosis.

G This compound This compound Procaspase3 Procaspase-3 (Inactive) This compound->Procaspase3 Induces Cleavage Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) JNK JNK LPS->JNK IkBa_NFkB IκBα-NF-κB Complex LPS->IkBa_NFkB Induces IκBα Degradation pJNK p-JNK (Active) JNK->pJNK NFkB NF-κB IkBa_NFkB->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->JNK Inhibits Phosphorylation This compound->IkBa_NFkB Inhibits Degradation Inflammation Pro-inflammatory Gene Expression NFkB_nuc->Inflammation

References

Xanthoangelol: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol is a prominent prenylated chalcone found in the yellow sap of Angelica keiskei, a plant traditionally used in Asian medicine. This technical guide provides an in-depth overview of the diverse biological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key findings, presents quantitative data for comparative analysis, details experimental methodologies, and visualizes the underlying molecular pathways.

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties across various cancer cell types. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, and the inhibition of tumor growth and metastasis.

Induction of Apoptosis

This compound triggers apoptosis in cancer cells through the activation of the caspase cascade, a family of proteases crucial for the execution of cell death. Specifically, it has been shown to activate caspase-3, a key executioner caspase. This activation occurs independently of the Bax/Bcl-2 signaling pathway, suggesting a unique mechanism of action.[1][2]

Anti-Metastatic and Anti-Angiogenic Effects

In addition to inducing apoptosis, this compound exhibits anti-metastatic and anti-angiogenic activities. It has been found to inhibit tumor growth and lung metastasis in animal models.[3] The anti-angiogenic effect is mediated by inhibiting the formation of capillary-like tubes by vascular endothelial cells and by blocking the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor.[3]

Quantitative Data: Cytotoxicity

The cytotoxic effects of this compound have been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIC50 (µM)Reference
IMR-32NeuroblastomaConcentration-dependent reduction in survival[4]
JurkatLeukemiaConcentration-dependent reduction in survival[4]
MCF-7Breast Cancer~17.7 (7.79 µg/mL)
Signaling Pathway: Caspase-3 Mediated Apoptosis

The following diagram illustrates the simplified pathway of this compound-induced apoptosis.

This compound This compound Pro_Caspase3 Pro-caspase-3 This compound->Pro_Caspase3 Induces cleavage Caspase3 Cleaved caspase-3 (Active) Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound-induced apoptosis pathway.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Pro-Inflammatory Mediators

This compound has been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1) in macrophages.[5][6] This inhibition helps to mitigate the inflammatory response.

Modulation of Signaling Pathways

The anti-inflammatory action of this compound is attributed to its ability to inhibit the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[5][6] By suppressing these pathways, this compound downregulates the expression of various pro-inflammatory genes.

Quantitative Data: Inhibition of Inflammatory Markers
AssayCell LineIC50 (µM)Reference
Nitric Oxide (NO) ProductionRAW 264.7~10.6 - 41.5
Signaling Pathways: Inhibition of JNK and NF-κB

The diagrams below illustrate the inhibitory effect of this compound on the JNK and NF-κB signaling pathways.

LPS LPS JNK JNK LPS->JNK p_JNK p-JNK JNK->p_JNK Phosphorylation Inflammation Inflammation p_JNK->Inflammation This compound This compound This compound->JNK Inhibits

Inhibition of the JNK pathway by this compound.

TNF_alpha TNF-α IkappaB IκBα TNF_alpha->IkappaB Induces Phosphorylation NF_kB NF-κB IkappaB->NF_kB Releases NF_kB_active Active NF-κB (p65) NF_kB->NF_kB_active Translocates to nucleus Gene_Expression Pro-inflammatory Gene Expression NF_kB_active->Gene_Expression Xanthoangelol_D This compound D Xanthoangelol_D->IkappaB Inhibits Phosphorylation

Inhibition of the NF-κB pathway by this compound D.

Anti-Diabetic Activity

This compound has shown promise in the management of diabetes through its effects on glucose metabolism and the inhibition of key enzymes involved in carbohydrate digestion.

Inhibition of α-Glucosidase and Dipeptidyl Peptidase-IV (DPP-IV)

This compound inhibits the enzymes α-glucosidase and DPP-IV.[2][7] α-glucosidase is involved in the breakdown of carbohydrates into glucose, and its inhibition can help to control postprandial hyperglycemia. DPP-IV is an enzyme that degrades incretin hormones, which play a role in glucose homeostasis.

Stimulation of Glucose Uptake

This compound has been found to stimulate glucose uptake in skeletal muscle cells. This effect is mediated by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.

Quantitative Data: Enzyme Inhibition
EnzymeIC50 (µM)Reference
α-Glucosidase14.45[2]
Dipeptidyl Peptidase-IV (DPP-IV)10.49[2]

Antibacterial Activity

This compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action

The antibacterial effect of this compound is attributed to its ability to disrupt the bacterial cell membrane. This membrane-disrupting activity is a promising mechanism for combating drug-resistant bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Bacterial StrainMIC (µg/mL)Reference
Micrococcus luteus IFO-127080.76[8]
Gram-positive bacteria (general)Potent activity[8]

Neuroprotective and Other Activities

Neuroprotection

This compound has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury. It is believed to exert this protection by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, which helps to mitigate oxidative stress.[3]

Monoamine Oxidase (MAO) Inhibition

This compound acts as a nonselective inhibitor of monoamine oxidases (MAO-A and MAO-B) and a potent inhibitor of dopamine β-hydroxylase (DBH).[9] This activity suggests its potential in the treatment of neurological and psychiatric disorders.

Lipid Metabolism

Dietary this compound has been shown to reduce serum LDL levels and decrease total cholesterol and triglyceride content in the liver in animal models.

Quantitative Data: MAO and DBH Inhibition
EnzymeIC50 (µM)Reference
MAO-A43.4
MAO-B43.9
Dopamine β-hydroxylase (DBH)0.52
Signaling Pathway: Nrf2/ARE Activation

The following diagram illustrates the activation of the Nrf2/ARE pathway by this compound.

Oxidative_Stress Oxidative Stress Cell_Protection Cell Protection Oxidative_Stress->Cell_Protection Counteracts This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Antioxidant_Genes->Cell_Protection

Activation of the Nrf2/ARE pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for some of the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caspase-3 Activity Assay (Colorimetric)
  • Cell Lysis: Treat cells with this compound to induce apoptosis. Lyse the cells using a lysis buffer provided in a commercial kit.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • Assay Reaction: In a 96-well plate, add 50 µg of protein lysate to each well. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitroaniline (pNA) released by the cleavage of the substrate by active caspase-3.

  • Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Western Blot for Phosphorylated JNK (p-JNK) and NF-κB (p-p65)
  • Protein Extraction: Treat cells with an inflammatory stimulus (e.g., LPS) with or without this compound. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JNK, total JNK, p-p65, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. (Typical antibody dilution: 1:1000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

α-Glucosidase Inhibition Assay
  • Reaction Mixture: In a 96-well plate, mix 50 µL of this compound solution (at various concentrations) with 100 µL of 0.1 M phosphate buffer (pH 6.9) containing α-glucosidase enzyme solution (1.0 U/mL).

  • Pre-incubation: Incubate the mixture at 25°C for 10 minutes.

  • Substrate Addition: Add 50 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in 0.1 M phosphate buffer (pH 6.9) to each well.

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Stop Reaction: Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance at 405 nm.

  • Calculation: Calculate the percentage of inhibition and determine the IC50 value.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay
  • Reaction Mixture: In a 96-well plate, mix this compound solution with DPP-IV enzyme in a suitable buffer (e.g., Tris-HCl).

  • Incubation: Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Substrate Addition: Add the fluorogenic substrate Gly-Pro-AMC.

  • Fluorescence Measurement: Monitor the increase in fluorescence (excitation ~360 nm, emission ~460 nm) over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of this compound to determine the IC50 value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound is a multifaceted natural compound with a wide range of promising biological activities. Its demonstrated anti-cancer, anti-inflammatory, anti-diabetic, antibacterial, and neuroprotective effects, coupled with its well-defined mechanisms of action, make it a compelling candidate for further investigation in drug discovery and development. This technical guide provides a solid foundation for researchers and scientists to explore the therapeutic potential of this compound and to design future studies aimed at translating these preclinical findings into clinical applications.

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The experimental protocols provided are general guidelines and may require optimization for specific laboratory conditions.

References

A Technical Guide to Xanthoangelol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary methods for extracting xanthoangelol, a bioactive chalcone of significant interest, from its principal plant source, Angelica keiskei Koidzumi (Ashitaba). The document details conventional solvent-based methods and modern, intensified techniques, offering comprehensive experimental protocols and comparative data to aid in research and development.

Introduction to this compound

This compound is a prenylated chalcone found abundantly in the yellow sap and roots of Angelica keiskei.[1][2] It has garnered substantial attention from the scientific community for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.[3][4][5] Notably, its mechanism of action has been linked to the inhibition of key signaling pathways, such as the suppression of Nuclear Factor-κB (NF-κB) activation, a critical regulator of inflammatory responses.[4] The effective isolation and purification of this compound are crucial first steps for its study and potential therapeutic application.

Chapter 1: Conventional Extraction and Purification Methodology

The most established method for isolating this compound relies on classical solvent extraction followed by multi-step purification. This approach, while robust, is often time- and solvent-intensive. The primary plant material used is typically the freeze-dried yellow sap or the dried, powdered roots of Angelica keiskei.

Experimental Protocol: Maceration and Liquid-Liquid Fractionation

This protocol is synthesized from methodologies described in peer-reviewed literature.[1]

  • Plant Material Preparation:

    • Collect yellow sap from the stems of A. keiskei and freeze-dry to obtain a powder. Alternatively, use dried and powdered leaves or stems.

  • Initial Maceration:

    • Macerate the freeze-dried sap powder (10 g) with ethanol at a 1:5 (w/v) ratio.

    • For leaves or stems (100 g), macerate with ethanol at a 1:6.5 (w/v) ratio.

    • Perform the maceration in triplicate at room temperature with occasional agitation for 24-48 hours to ensure exhaustive extraction.

  • Solvent Evaporation:

    • Combine the ethanol filtrates and concentrate the extract in vacuo using a rotary evaporator at a controlled temperature (e.g., 45°C) to yield a viscous, crude extract.[2]

  • Liquid-Liquid Fractionation:

    • Redissolve the viscous extract in a suitable solvent system, such as methanol-water.

    • Perform sequential liquid-liquid partitioning three times using solvents of increasing polarity.

    • First, partition against n-hexane to remove non-polar compounds like lipids and chlorophyll.

    • Next, partition the remaining aqueous layer against ethyl acetate. The this compound will preferentially move into the ethyl acetate phase.

    • Collect and dry the n-hexane, ethyl acetate, and remaining aqueous fractions in vacuo. The ethyl acetate fraction is the this compound-rich fraction.

Experimental Protocol: Silica Gel Column Chromatography Purification

Following fractionation, the this compound-rich ethyl acetate fraction is purified using column chromatography.

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pour the slurry into a glass column and allow it to settle, creating a uniform packed bed. A small layer of sand can be added to the top to prevent disturbance.[6][7]

  • Sample Loading:

    • Dissolve the dried ethyl acetate fraction in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Carefully load the sample onto the top of the silica gel bed.[6]

  • Elution:

    • Begin elution with a non-polar mobile phase, such as 100% n-hexane.

    • Gradually increase the solvent polarity by introducing ethyl acetate in a stepwise gradient. A typical gradient might be:

      • 95:5 (n-hexane:ethyl acetate)

      • 90:10

      • 80:20

      • 70:30

      • 50:50

      • 100% Ethyl Acetate

    • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).

    • Combine fractions that show a pure spot corresponding to a this compound standard.

  • Final Isolation:

    • Evaporate the solvent from the combined pure fractions to yield isolated this compound, which typically appears as yellow crystals.[1]

Data Presentation: Conventional Method Yields

The following table summarizes quantitative data derived from a representative conventional extraction process starting with 10 g of freeze-dried A. keiskei sap powder.[1]

Extraction StageParameterValue/Result
Maceration Plant Material10 g (Freeze-dried sap powder)
SolventEthanol
Ratio (w/v)1:5
Fractionation Yields n-Hexane Fraction4.3%
Ethyl Acetate Fraction58.6%
Water Fraction29%
Final Yield Isolated this compound194.2 mg (1.94% of initial sap powder)

Chapter 2: Advanced Extraction Methodologies

To improve efficiency, reduce solvent consumption, and shorten extraction times, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) have been explored. These "green" technologies offer significant advantages over conventional methods.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[8] This leads to higher extraction efficiency in a shorter time and often at lower temperatures.

Experimental Protocol: Optimized UAE of Flavonoids from A. keiskei

This protocol is based on an optimized method for total flavonoid extraction from A. keiskei, which provides an excellent framework for targeted this compound extraction.[3][9][10]

  • Sample Preparation:

    • Use dried, powdered A. keiskei plant material.

  • Extraction Parameters:

    • Solvent: 78% Ethanol in water.

    • Liquid-to-Solid Ratio: 35 mL/g.

    • Ultrasonic Temperature: 80°C.

    • Ultrasonic Time: 4 minutes.

  • Procedure:

    • Combine the plant material and the solvent in an extraction vessel.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe system set to the specified temperature.

    • Apply ultrasound for the specified duration.

    • After extraction, filter the mixture to separate the extract from the solid plant residue.

    • The resulting extract can then be concentrated and purified as described in the conventional method (fractionation and column chromatography).

Data Presentation: Optimized UAE Parameters

This table presents the optimized conditions for maximizing flavonoid yield from A. keiskei using UAE.[9][10]

ParameterOptimal Value
Ultrasonic Temperature80 °C
Ultrasonic Time4 min
Ethanol Concentration78% (v/v)
Liquid-to-Solid Ratio35 mL/g

Note: While these parameters were optimized for total flavonoids, they serve as a validated starting point for maximizing this compound yield.

Supercritical Fluid Extraction (SFE)

SFE employs a supercritical fluid, most commonly CO₂, as the extraction solvent.[11] By manipulating temperature and pressure, the solvating power of CO₂ can be precisely controlled. The addition of a polar co-solvent like ethanol is often necessary to efficiently extract moderately polar compounds like this compound.

Experimental Protocol: Representative SFE of Angelica Species

This protocol is based on parameters successfully used for extracting functional components from Angelica furcijuga, a closely related species.

  • Sample Preparation:

    • Place approximately 1 g of freeze-dried, powdered A. keiskei material into a 10 mL extraction cell.

  • Extraction Parameters:

    • Supercritical Fluid: Carbon Dioxide (CO₂).

    • Co-solvent: 10% Ethanol.

    • Pressure: 30-40 MPa (4350-5800 psi).

    • Temperature: 40-60 °C.

    • Extraction Time: 60 minutes.

  • Procedure:

    • Pressurize and heat the extraction vessel containing the sample to the desired setpoints.

    • Introduce the supercritical CO₂ and co-solvent mixture.

    • Maintain a constant flow through the system for the duration of the extraction.

    • Depressurize the fluid post-extraction in a collection vessel, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.

    • Collect the resulting extract for further purification.

Chapter 3: Visualized Workflows and Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Extraction and Purification Workflow

This diagram outlines the logical flow from raw plant material to purified this compound, comparing the conventional and advanced extraction pathways.

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Purification A Angelica keiskei (Sap, Roots, Stems) B Drying & Grinding A->B C Conventional Method: Maceration with Ethanol B->C Path 1 D Advanced Method: Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE) B->D Path 2 E Crude Extract C->E D->E F Liquid-Liquid Fractionation (Ethyl Acetate Fraction) E->F G Column Chromatography F->G H Pure this compound G->H

Caption: Workflow for this compound Extraction and Purification.

Simplified Signaling Pathway: NF-κB Inhibition

This diagram illustrates the inhibitory action of this compound derivatives on the NF-κB signaling pathway, a key mechanism for its anti-inflammatory effects.

G TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK IkBa_p Phosphorylation of IκBα IKK->IkBa_p IkBa_d Degradation of IκBα IkBa_p->IkBa_d NFkB_active Active NF-κB IkBa_d->NFkB_active releases NFkB_complex IκBα - NF-κB (Inactive Complex in Cytoplasm) NFkB_complex->IkBa_p Nucleus Nucleus NFkB_active->Nucleus translocates to Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription initiates This compound This compound D This compound->IkBa_p Inhibits

Caption: Inhibition of IκBα Phosphorylation by this compound D.

References

An In-depth Technical Guide to the Purification of Xanthoangelol for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Xanthoangelol, a prenylated chalcone predominantly isolated from Angelica keiskei (Ashitaba), has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2] For robust and reproducible experimental results, the availability of highly purified this compound is paramount. This guide provides a comprehensive overview of established methodologies for the purification of this compound, presents quantitative data from various studies, and illustrates key biological pathways influenced by this compound.

Purification Methodologies

The purification of this compound from its natural sources, primarily the aerial parts, roots, or yellow sap of Angelica keiskei, involves a multi-step process combining extraction, fractionation, and chromatography.[3][4][5]

Step 1: Extraction

The initial step involves extracting the crude chalcone mixture from the plant material.

Protocol: Solvent Extraction from Dried Plant Material

  • Preparation: The aerial parts or roots of the plant are dried and ground into a fine powder to maximize the surface area for solvent interaction.

  • Extraction: The powdered material (e.g., 10 kg) is extracted multiple times (typically three times) with a solvent system. A common method uses a mixture of methanol and distilled water (e.g., 7:3 v/v) at an elevated temperature (e.g., 80°C) for several hours.[3] An alternative method for the yellow sap involves maceration with ethanol.[5][6]

  • Concentration: The combined extracts are then concentrated under vacuum (in vacuo) at a controlled temperature (e.g., 45°C) to yield a crude residue.[3]

Step 2: Fractionation

The crude extract is then partitioned using liquid-liquid extraction to separate compounds based on their polarity.

Protocol: Liquid-Liquid Extraction

  • The concentrated crude residue is suspended in water and sequentially extracted with solvents of increasing polarity.

  • A typical sequence involves partitioning with n-hexane (to remove non-polar compounds), followed by ethyl acetate, and finally n-butanol.[6]

  • The this compound-rich fraction is typically the ethyl acetate fraction, which is then dried in vacuo to yield a viscous extract.[6]

Step 3: Chromatographic Purification

The final and most critical stage involves a series of chromatographic techniques to isolate this compound to a high degree of purity.[7][8][9]

Protocol: Multi-Stage Column Chromatography

  • Silica Gel Chromatography: The dried ethyl acetate fraction is first subjected to silica gel column chromatography.[3] The column is eluted with a solvent gradient, often a mixture of dichloromethane and methanol, to perform an initial separation.[3]

  • Preparative Reverse-Phase Chromatography: Fractions identified as containing this compound (e.g., by Thin Layer Chromatography analysis) are pooled and further purified. A common method is a reverse-phase column, such as a LiChroprep RP-18 Lobar column, eluted with a mobile phase like 80% methanol.[3]

  • Purity Assessment: The purity of the final product is confirmed using analytical techniques such as Thin Layer Chromatography (TLC), melting point measurement, High-Performance Liquid Chromatography (HPLC), and spectroscopic methods (UV-Vis, IR, NMR).[10] The purified this compound typically appears as yellow needles or crystals.[3][10]

Quantitative Data Summary

The following tables summarize quantitative data from various published purification protocols.

Table 1: Extraction and Purification Yields

Starting Material Source Plant Initial Mass Fraction/Method Yield of this compound Final Purity Reference
Dried Aerial Parts Angelica keiskei 10 kg Fraction I (15 g) from Column Chromatography 3.1 g 99% [3]
Leaves Artocarpus kemando Not Specified Column Chromatography 66.2 mg Not Specified [10]

| Yellow Sap | Angelica keiskei | Not Specified | Ethyl Acetate Fraction | 194.2 mg | Not Specified |[6] |

Table 2: Physicochemical Properties of Purified this compound

Property Value Reference
Appearance Yellow Needles / Crystals [3][10]
Melting Point 142.8–144 °C [10]
Melting Point 114–114.4 °C [5][6]
Mass Spectrometry m/z 393.20 [M+H]⁺ [5][6]

| Solubility (DMSO) | ~79-80 mg/mL |[1][11] |

Experimental Workflows and Biological Pathways

Visual diagrams are provided to illustrate the purification process and the molecular mechanisms of this compound.

Purification Workflow

The general workflow for isolating this compound from plant material is a sequential process of extraction, fractionation, and purification.

G A Dried Plant Material (e.g., Angelica keiskei) B Solvent Extraction (e.g., Methanol/Water) A->B C Crude Extract B->C D Liquid-Liquid Fractionation (e.g., Ethyl Acetate) C->D E This compound-Rich Fraction D->E F Silica Gel Column Chromatography E->F G Partially Purified Fractions F->G H Reverse-Phase Chromatography (e.g., RP-18 Column) G->H I Pure this compound (>98% Purity) H->I J Purity Analysis (HPLC, NMR, MP) I->J

Caption: General experimental workflow for the purification of this compound.

Signaling Pathways

This compound has been shown to modulate several key cellular signaling pathways, contributing to its therapeutic potential.

Nrf2/ARE Antioxidant Pathway

This compound can protect against cellular injury induced by oxidized low-density lipoprotein (Ox-LDL) by activating the Nrf2/ARE signaling pathway, which upregulates antioxidant enzymes.[12]

G cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Binds Antioxidant Antioxidant Genes (HO-1, NQO-1) ARE->Antioxidant Activates Transcription XAG This compound XAG->Keap1 Inhibits ROS Oxidative Stress (e.g., Ox-LDL) ROS->Keap1 Inhibits

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

AMPK-Mediated Glucose Uptake Pathway

In skeletal muscle cells, this compound can promote the translocation of GLUT4 to the cell membrane, enhancing glucose uptake. This action is mediated through the activation of the LKB1/AMPK signaling pathway.[13]

G XAG This compound LKB1 LKB1 XAG->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates GLUT4_vesicle GLUT4 Vesicles AMPK->GLUT4_vesicle Promotes GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicle->GLUT4_membrane Glucose Glucose Uptake GLUT4_membrane->Glucose

Caption: this compound promotes glucose uptake via the LKB1/AMPK pathway.

Caspase-3 Mediated Apoptosis Pathway

This compound has been observed to induce apoptosis in cancer cells, such as neuroblastoma and leukemia cells, through the direct activation of caspase-3, a key executioner caspase in the apoptotic cascade.[14][15] This mechanism appears to be independent of the Bcl-2 protein family.[14]

G XAG This compound Procaspase3 Pro-caspase-3 XAG->Procaspase3 Promotes Cleavage Caspase3 Cleaved Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound induces apoptosis via activation of Caspase-3.

References

Xanthoangelol Degradation: A Technical Guide to Products and Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol, a prominent prenylated chalcone isolated from the plant Angelica keiskei, has garnered significant scientific interest due to its diverse pharmacological activities. As with any potential therapeutic agent, a thorough understanding of its stability and degradation profile is paramount for drug development, formulation, and regulatory compliance. This technical guide provides a comprehensive overview of the known and potential degradation products and pathways of this compound, based on available scientific literature. The information is presented to aid researchers in designing stability studies, identifying potential impurities, and developing stable formulations.

While specific forced degradation studies on this compound are not extensively published, this guide extrapolates potential degradation pathways from studies on similar chalcone structures and general chemical principles. The primary metabolic routes for this compound in vivo involve conjugation to form glucuronide and/or sulfate metabolites[1]. However, its chemical stability under various stress conditions is less understood.

Potential Degradation Pathways

Chalcones, as a class of compounds, are known to be susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and photolysis[2]. The α,β-unsaturated ketone moiety in the chalcone backbone is a key reactive center.

Acid-Catalyzed Degradation

Under acidic conditions, chalcones can undergo several reactions. One potential pathway for this compound is the acid-catalyzed cyclization of the geranyl side chain with the adjacent hydroxyl group to form a chromene ring system. Additionally, hydration across the double bond of the chalcone core can occur.

Base-Catalyzed Degradation

In alkaline conditions, chalcones can be susceptible to retro-aldol cleavage, leading to the formation of the corresponding aldehyde and ketone. For this compound, this would result in the cleavage of the molecule into two smaller phenolic compounds. Isomerization of the trans double bond to the cis isomer is also possible under basic conditions.

Oxidative Degradation

Oxidative stress is a significant factor in the degradation of phenolic compounds like this compound. The presence of hydroxyl groups on the aromatic rings makes them susceptible to oxidation, potentially leading to the formation of quinone-type structures. Studies on other chalcones have shown that peroxidase-catalyzed oxidation can lead to the formation of flavonols and aurones[3]. The geranyl side chain is also a potential site for oxidative attack, which could lead to epoxidation or cleavage of the double bonds.

dot```dot graph oxidative_degradation { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#34A853"];

This compound [fillcolor="#FBBC05"]; "Oxidative Stress" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Quinone-type Products"; "Flavonol Derivatives"; "Aurone Derivatives"; "Epoxidized Geranyl Chain"; "Cleavage Products";

This compound -> "Quinone-type Products" [label="Ring Oxidation"]; this compound -> "Flavonol Derivatives" [label="Oxidative Cyclization"]; this compound -> "Aurone Derivatives" [label="Oxidative Rearrangement"]; this compound -> "Epoxidized Geranyl Chain" [label="Side Chain Oxidation"]; "Epoxidized Geranyl Chain" -> "Cleavage Products"; "Oxidative Stress" -> this compound [style=dashed]; }

Caption: Potential Photodegradation Pathways of this compound.

Summary of Potential Degradation Products

Based on the potential degradation pathways, a variety of degradation products could be formed from this compound under different stress conditions. A summary of these potential products is provided in the table below. The exact structures would need to be confirmed through analytical techniques such as mass spectrometry and NMR.

Stress ConditionPotential Degradation ProductsPotential Degradation Pathway
Acidic Chromene derivatives, hydrated chalconeCyclization, Hydration
Basic Benzaldehyde derivative, acetophenone derivative, cis-isomerRetro-aldol cleavage, Isomerization
Oxidative Quinones, flavonols, aurones, epoxides, cleavage productsOxidation, Oxidative cyclization/rearrangement
Photolytic Z-isomer of this compound, photodimers, photooxidation productsE/Z Isomerization, Dimerization, Oxidation
Thermal Generally stable, potential for some degradation at high temperatures-

Experimental Protocols for Forced Degradation Studies

To definitively identify the degradation products and pathways of this compound, forced degradation studies should be conducted according to ICH guidelines. The following are general protocols that can be adapted for this compound.

Preparation of this compound Stock Solution

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.

Acidic Degradation
  • Method: To an aliquot of the stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid.

  • Conditions: Incubate the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 24 hours).

  • Analysis: At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 N to 1 N sodium hydroxide), and analyze by a stability-indicating HPLC method.

Basic Degradation
  • Method: To an aliquot of the stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide.

  • Conditions: Incubate the solution at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a specified period.

  • Analysis: At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., 0.1 N to 1 N hydrochloric acid), and analyze by HPLC.

Oxidative Degradation
  • Method: To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide.

  • Conditions: Keep the solution at room temperature for a specified period, protected from light.

  • Analysis: At each time point, withdraw a sample and analyze by HPLC.

Photodegradation
  • Method: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: A parallel sample should be kept in the dark to serve as a control.

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.

Thermal Degradation
  • Method: Place the solid this compound powder in a controlled temperature oven.

  • Conditions: Expose the sample to a high temperature (e.g., 105°C) for a specified period.

  • Analysis: Dissolve the heat-treated sample in a suitable solvent and analyze by HPLC.

dot

Experimental_Workflow cluster_stress Forced Degradation Conditions Acid Acidic (HCl, Heat) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Basic (NaOH, RT/Heat) Base->Stressed_Samples Oxidative Oxidative (H2O2, RT) Oxidative->Stressed_Samples Photolytic Photolytic (UV/Vis Light) Photolytic->Stressed_Samples Thermal Thermal (Dry Heat) Thermal->Stressed_Samples Xanthoangelol_Sample This compound Sample (Solid or Solution) Xanthoangelol_Sample->Acid Xanthoangelol_Sample->Base Xanthoangelol_Sample->Oxidative Xanthoangelol_Sample->Photolytic Xanthoangelol_Sample->Thermal Analysis Stability-Indicating HPLC Analysis Stressed_Samples->Analysis Identification Degradation Product Identification (LC-MS, NMR) Analysis->Identification Pathway Degradation Pathway Elucidation Identification->Pathway

Caption: General Workflow for Forced Degradation Studies of this compound.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector is the most common technique for this purpose. For the identification and structural elucidation of degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are indispensable.

Conclusion

This technical guide provides a foundational understanding of the potential degradation products and pathways of this compound. While specific experimental data on forced degradation of this compound is limited, the information presented, based on the chemistry of chalcones, offers a robust framework for researchers and drug development professionals. Conducting comprehensive forced degradation studies using the outlined protocols and advanced analytical techniques will be essential to fully characterize the stability of this compound and ensure the safety and efficacy of its future therapeutic applications.

References

In-depth Quantum Chemical Analysis of Xanthoangelol Remains an Unexplored Frontier in Computational Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Despite its significant biological activities, a comprehensive public repository of quantum chemical calculations for the chalcone Xanthoangelol is not currently available in scientific literature. While numerous studies have focused on the isolation, characterization, and in-silico evaluation of this compound's properties, particularly its inhibitory effects on various enzymes through molecular docking simulations, a detailed theoretical investigation using methods such as Density Functional Theory (DFT) has yet to be published.

This gap in the research landscape means that key quantitative data—including optimized molecular geometry, vibrational frequencies, and electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies—have not been formally documented for this compound. Consequently, the creation of an in-depth technical guide or whitepaper complete with structured data tables and detailed computational protocols, as requested, cannot be fulfilled at this time.

Quantum chemical calculations are crucial for providing a deeper understanding of a molecule's structural stability, reactivity, and spectroscopic characteristics. For a compound like this compound, which is of interest to researchers, scientists, and drug development professionals, such data would be invaluable. It would allow for a more nuanced understanding of its interaction with biological targets and could guide the rational design of novel derivatives with enhanced therapeutic properties.

While experimental data from techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry have been instrumental in confirming the structure of this compound, these methods do not provide the same level of detail regarding the molecule's electronic structure and energetic landscape as quantum chemical calculations.

The absence of this foundational computational data highlights a significant opportunity for future research. A dedicated study employing DFT and other quantum chemical methods would not only fill a critical knowledge gap but also provide a valuable resource for the broader scientific community engaged in the study of natural products and their therapeutic potential. Such an investigation would enable the creation of the comprehensive technical documentation that is currently sought after.

Xanthoangelol: A Technical Overview of its Chemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol is a prenylated chalcone, a class of natural compounds known for their diverse biological activities.[1][2] Isolated primarily from the plant Angelica keiskei, also known as Ashitaba, this compound has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its chemical characteristics, significant biological effects, and the molecular pathways it modulates. While a definitive crystal structure analysis is not publicly available, this document synthesizes the existing data to support further research and development.

Chemical Properties

This compound is characterized by a chalcone backbone substituted with a geranyl group. This structural feature contributes to its lipophilicity and interaction with various biological targets.[2] Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C25H28O4[3]
Molecular Weight 392.5 g/mol [3]
IUPAC Name (E)-1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one[3]
CAS Number 62949-76-2[1][3]
Appearance Yellow crystals[4]
Melting Point 114-114.4 °C[4]

Biological Activities and Therapeutic Potential

This compound exhibits a broad spectrum of pharmacological activities, making it a promising candidate for drug development in various therapeutic areas. The table below summarizes its key biological effects and the corresponding IC50 values where available.

Biological ActivityDescriptionIC50 ValuesReferences
Anti-inflammatory Suppresses obesity-induced inflammatory responses and inhibits proinflammatory factors like NO, TNF-α, and MCP-1.[5]-[5]
Neuroprotection Acts as a nonselective monoamine oxidase (MAO) inhibitor (MAO-A and MAO-B) and a potent dopamine β-hydroxylase (DBH) inhibitor.MAO-A: 43.4 μM, MAO-B: 43.9 μM, DBH: 0.52 μM[1][6]
Anticancer Induces apoptosis in neuroblastoma and leukemia cells through the activation of caspase-3.[5][7]-[5][7]
Antidiabetic Inhibits α-glucosidase and dipeptidyl peptidase-IV (DPP-IV), suggesting a role in managing postprandial hyperglycemia.[4]α-glucosidase: 14.45 μM, DPP-IV: 10.49 μM
Cardioprotective Protects against oxidized low-density lipoprotein (Ox-LDL)-induced endothelial cell injury.[8]-[8]
Antibacterial Shows activity against Gram-positive bacteria by disrupting the cell membrane.[2]-[2]

Signaling Pathway Analysis

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate the known molecular interactions of this compound.

Xanthoangelol_NFkB_Pathway cluster_cytoplasm Cytoplasm This compound This compound D IKK IKK This compound->IKK inhibits TNFa TNF-α TNFa->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates pIkappaB p-IκBα IkappaB->pIkappaB NFkB NF-κB nucleus Nucleus NFkB->nucleus translocates to pIkappaB->NFkB releases ET1 ET-1 Gene Expression nucleus->ET1 activates

This compound D inhibits NF-κB signaling pathway.

Xanthoangelol_Nrf2_Pathway cluster_nrf2_activation Nrf2 Activation This compound This compound Keap1 Keap1 This compound->Keap1 inhibits binding to Nrf2 OxLDL Ox-LDL ROS ROS OxLDL->ROS induces ROS->Keap1 activates Nrf2 release Nrf2 Nrf2 ARE ARE Nrf2->ARE translocates and binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO-1) ARE->Antioxidant_Genes activates Cell_Protection Cytoprotection Antioxidant_Genes->Cell_Protection

This compound activates the Nrf2/ARE signaling pathway.[8]

Xanthoangelol_Apoptosis_Pathway This compound This compound Procaspase3 Pro-caspase-3 This compound->Procaspase3 induces cleavage of Caspase3 Cleaved caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis triggers

This compound induces apoptosis via caspase-3 activation.[7]

Xanthoangelol_AMPK_Pathway This compound This compound LKB1 LKB1 This compound->LKB1 activates AMPK AMPK LKB1->AMPK activates GLUT4 GLUT4 AMPK->GLUT4 promotes translocation of Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

This compound promotes glucose uptake via the LKB1/AMPK pathway.

Experimental Methodologies

The characterization and evaluation of this compound's biological activities have been conducted using a variety of standard and advanced experimental techniques. While detailed, step-by-step protocols are proprietary to the conducting laboratories, this section outlines the key methodologies employed in the cited research.

Isolation and Purification
  • Maceration and Extraction: The dried plant material, typically from Angelica keiskei, is macerated using a solvent such as ethanol. This is followed by liquid-liquid extraction with solvents of varying polarities to partition the chemical constituents.

  • Column Chromatography: The resulting fractions are subjected to column chromatography, often using silica gel or RP-18, with a gradient elution system to separate the compounds.[6]

Structural and Purity Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the isolated this compound.[6]

  • Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) are employed to determine the molecular weight and confirm the identity of the compound.[4][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to assess the purity of the isolated this compound.[1]

In Vitro Biological Assays
  • Cell Viability and Cytotoxicity Assays: The effect of this compound on cell survival is often determined using methods like the Trypan Blue exclusion test or CCK-8 assay.[7][8]

  • Apoptosis Detection: Flow cytometry with Annexin V and propidium iodide (PI) staining is a common method to quantify early and late apoptosis induced by this compound.[7]

  • Western Blot Analysis: This technique is used to measure the protein levels of key signaling molecules, such as caspases, Bax, Bcl-2, Nrf2, and NF-κB, to understand the mechanism of action of this compound.[7][8]

  • Enzyme Inhibition Assays: The inhibitory activity of this compound against enzymes like MAO, DBH, α-glucosidase, and DPP-IV is measured using specific substrates and detecting the product formation, often spectrophotometrically.[6]

  • Gene Expression Analysis: Quantitative real-time polymerase chain reaction (qRT-PCR) is used to determine the mRNA expression levels of target genes, such as those involved in antioxidant responses (e.g., HO-1, NQO-1).[8]

  • Antimicrobial Susceptibility Testing: The antibacterial activity is assessed by determining the minimum inhibitory concentration (MIC) using methods like broth microdilution assays.[2]

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential across a range of diseases. Its well-characterized anti-inflammatory, neuroprotective, anticancer, and antidiabetic properties are attributed to its ability to modulate key signaling pathways, including NF-κB, Nrf2/ARE, and AMPK. While the absence of a published crystal structure limits a detailed understanding of its structure-activity relationship at the atomic level, the existing body of research provides a strong foundation for its further development as a therapeutic agent. Future studies focusing on its crystallographic analysis would be invaluable for rational drug design and optimization of its potent biological activities.

References

Methodological & Application

Xanthoangelol: In Vitro Anti-inflammatory Assay Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthoangelol, a prominent chalcone isolated from Angelica keiskei, has demonstrated significant anti-inflammatory properties in various in vitro studies. This document provides detailed protocols for assessing the anti-inflammatory effects of this compound, focusing on its impact on macrophage activation and associated signaling pathways. The provided methodologies are based on established research and are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound and related compounds.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Macrophages play a central role in the inflammatory process, and their activation by stimulants like lipopolysaccharide (LPS) results in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines. This compound has been shown to mitigate these inflammatory responses, primarily through the modulation of key signaling pathways including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). These application notes provide a framework for the in vitro evaluation of this compound's anti-inflammatory efficacy.

Quantitative Data Summary

The following tables summarize the reported in vitro anti-inflammatory effects of this compound from various studies.

Table 1: Inhibition of Pro-inflammatory Mediators by this compound

Cell LineInducerMediatorThis compound Concentration% Inhibition / EffectReference
RAW 264.7LPSNO5 µMMarked reduction[1]
RAW 264.7LPSTNF-αNot SpecifiedInhibition of secretion[1]
RAW 264.7LPSiNOS (protein & mRNA)Not SpecifiedDecreased expression[1]
RAW 264.7LPSCOX-2 (protein & mRNA)Not SpecifiedDecreased expression[1]
M2-polarized macrophagesIL-4 + IL-13IL-1010, 25, 50 µMInhibition of production[2]
M2-polarized macrophagesIL-4 + IL-13MCP-110, 25, 50 µMInhibition of production[2]

Table 2: IC50 Values of this compound and Related Compounds

CompoundTargetCell Line / AssayIC50 ValueReference
This compoundMAO-A---43.4 µM[3]
This compoundMAO-B---43.9 µM[3]
This compoundα-glucosidase---14.45 µM[4]
This compoundDipeptidyl peptidase-IV---10.49 µM[4]

Experimental Protocols

Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no this compound, no LPS) and a positive control (LPS only).

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Protocol 2: Measurement of Pro-inflammatory Cytokines by ELISA

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Materials:

  • Cell culture supernatant from Protocol 1

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6

  • Microplate reader

Procedure:

  • Use the cell culture supernatants collected in Protocol 1.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the specific kits.

  • Briefly, this involves adding the supernatants to antibody-coated wells, followed by the addition of a detection antibody, a substrate, and a stop solution.

  • Measure the absorbance at the recommended wavelength.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve provided in the kit.

Protocol 3: Western Blot Analysis of iNOS, COX-2, and Signaling Proteins

Objective: To determine the effect of this compound on the protein expression of key inflammatory enzymes (iNOS, COX-2) and the phosphorylation of proteins in the NF-κB and MAPK signaling pathways.

Materials:

  • RAW 264.7 cells cultured and treated as in Protocol 1 (in 6-well plates)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

    • Block the membranes with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the band intensities and normalize them to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein expression.

Visualizations

Experimental_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Downstream Assays start Seed RAW 264.7 cells adhesion Overnight Adhesion start->adhesion pretreat Pre-treat with this compound adhesion->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess elisa ELISA (Cytokines) stimulate->elisa western Western Blot (Proteins) stimulate->western

Caption: Experimental workflow for in vitro anti-inflammatory assays.

Xanthoangelol_Signaling_Pathway cluster_pathway LPS-Induced Inflammatory Signaling cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (JNK, ERK) TLR4->MAPK activates IKK IKK TLR4->IKK activates AP1 AP-1 MAPK->AP1 activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates AP1_nuc AP-1 AP1->AP1_nuc translocates Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Inflammatory_Genes AP1_nuc->Inflammatory_Genes This compound This compound This compound->MAPK inhibits This compound->IkB inhibits phosphorylation

Caption: this compound's mechanism of anti-inflammatory action.

Discussion and Conclusion

The presented protocols provide a robust framework for the in vitro characterization of this compound's anti-inflammatory properties. Studies have consistently shown that this compound effectively reduces the production of key inflammatory mediators in LPS-stimulated macrophages.[1] The primary mechanism of action appears to be the inhibition of the NF-κB and MAPK signaling pathways.[5][6] Specifically, this compound has been reported to suppress the phosphorylation of IκBα, preventing the nuclear translocation of NF-κB, and to inhibit the phosphorylation of JNK and ERK in the MAPK pathway.[5][7] Furthermore, this compound has been shown to modulate the function of M2-polarized macrophages, suggesting a broader immunomodulatory role.[2]

For researchers in drug development, these assays are crucial for screening and characterizing the anti-inflammatory potential of this compound and its derivatives. Future in vitro studies could explore its effects on other immune cell types, the expression of a wider array of cytokines and chemokines, and its potential to modulate other relevant signaling pathways such as the JAK/STAT pathway. These comprehensive in vitro analyses are essential prerequisites for advancing promising anti-inflammatory compounds to preclinical in vivo models.

References

Application Notes and Protocols for Cell-Based Assays to Determine Xanthoangelol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing common cell-based assays for the evaluation of Xanthoangelol's cytotoxic effects. The protocols outlined below are intended to offer standardized methods for assessing cell viability, necrosis, and apoptosis in response to this compound treatment.

Introduction to this compound

This compound is a prominent chalcone found in the plant Angelica keiskei. It has garnered significant interest in pharmacological research due to its potential anti-cancer properties. Understanding its cytotoxic mechanism is crucial for its development as a therapeutic agent. Cell-based assays are fundamental tools for elucidating the dose-dependent effects of this compound on cancer cell lines and for dissecting the molecular pathways involved in its cytotoxic action.

Key Cytotoxicity Assays for this compound

Several robust and well-established assays can be employed to characterize the cytotoxic profile of this compound. These include:

  • MTT Assay: To assess cell viability through mitochondrial metabolic activity.

  • LDH Assay: To quantify membrane integrity and necrosis by measuring lactate dehydrogenase release.

  • Annexin V/PI Assay: To differentiate between early and late apoptotic cells, as well as necrotic cells, using flow cytometry.

The selection of the appropriate assay or combination of assays will depend on the specific research question being addressed, from high-throughput screening of cytotoxicity to detailed mechanistic studies of cell death.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines as reported in the literature. These values provide a quantitative measure of this compound's potency in inhibiting cell proliferation and viability.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
IMR-32NeuroblastomaNot SpecifiedNot Specified[1]
JurkatLeukemiaNot SpecifiedNot Specified[1]
LO2Normal Liver CellsNot Specified> 32 µg/mL[2]

Note: The available literature provides limited specific IC50 values for this compound. The data presented here reflects the information that could be sourced. Further empirical determination is recommended for specific cell lines of interest.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well tissue culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.

Materials:

  • 96-well tissue culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis solution (provided in the kit for maximum LDH release control)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO2 incubator.

  • Controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Add lysis solution to untreated control wells 45 minutes before the end of the incubation period.

    • Background: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Materials:

  • 6-well tissue culture plates or T-25 flasks

  • This compound stock solution

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Propidium Iodide (PI) solution (provided in the kit)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T-25 flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting:

    • Adherent cells: Gently trypsinize the cells, collect them, and wash with cold PBS.

    • Suspension cells: Collect the cells by centrifugation and wash with cold PBS.

  • Cell Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Mandatory Visualizations

Experimental and Signaling Pathway Diagrams

experimental_workflow General Workflow for this compound Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding xanthoangelol_prep This compound Stock Preparation treatment Treatment with this compound (Dose-Response & Time-Course) xanthoangelol_prep->treatment cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Necrosis) treatment->ldh annexin Annexin V/PI (Apoptosis) treatment->annexin data_acq Data Acquisition (Plate Reader/Flow Cytometer) mtt->data_acq ldh->data_acq annexin->data_acq ic50 IC50 Determination data_acq->ic50 mechanism Mechanism of Cell Death (Apoptosis vs. Necrosis) data_acq->mechanism

Caption: General experimental workflow for assessing this compound cytotoxicity.

mtt_workflow MTT Assay Workflow start Seed Cells (96-well plate) treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read end Calculate % Viability & IC50 read->end

Caption: Step-by-step workflow of the MTT assay.

ldh_workflow LDH Assay Workflow start Seed & Treat Cells incubate Incubate start->incubate centrifuge Centrifuge Plate incubate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant add_reagent Add LDH Reaction Mix supernatant->add_reagent incubate_reagent Incubate (30 min, RT) add_reagent->incubate_reagent read Read Absorbance (490nm) incubate_reagent->read end Calculate % Cytotoxicity read->end annexin_workflow Annexin V/PI Assay Workflow start Seed & Treat Cells harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Flow Cytometry Analysis add_buffer->analyze end Quantify Apoptotic Cells analyze->end xanthoangelol_apoptosis Proposed Apoptosis Signaling Pathway of this compound cluster_cell Cancer Cell This compound This compound procaspase3 Pro-caspase-3 This compound->procaspase3 Induces cleavage bax_bcl2 Bax/Bcl-2 Pathway This compound->bax_bcl2 Independent of caspase3 Cleaved Caspase-3 (Active) procaspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Unveiling the In Vivo Potential of Xanthoangelol: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various animal models for studying the in vivo effects of Xanthoangelol, a promising prenylated chalcone with diverse pharmacological activities. This document outlines detailed protocols for cancer, obesity-related inflammation, and neuroprotection models, summarizes key quantitative outcomes, and visualizes the associated signaling pathways and experimental workflows.

Anti-Tumor and Anti-Metastatic Effects of this compound in a Murine Lung Cancer Model

This section details the use of a syngeneic Lewis Lung Carcinoma (LLC) mouse model to evaluate the anti-cancer efficacy of this compound.

Application Note:

This compound has demonstrated significant potential in inhibiting primary tumor growth and metastasis. The LLC model is a robust and well-characterized platform to assess these effects. This compound's mechanism of action in this context involves the inhibition of tumor-induced neovascularization, potentially through the suppression of Vascular Endothelial Growth Factor (VEGF) binding to its receptor on endothelial cells.

Experimental Protocol:

1.1. Animal Model:

  • Species: C57BL/6 mice, male, 6-8 weeks old.

1.2. Tumor Induction:

  • Cell Line: Lewis Lung Carcinoma (LLC) cells.

  • Subcutaneous Primary Tumor Model:

    • Harvest LLC cells during the logarithmic growth phase.

    • Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.

    • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Experimental Liver Metastasis Model:

    • Anesthetize mice and perform a laparotomy to expose the spleen.

    • Inject 5 x 10^5 LLC cells in 50 µL of PBS into the spleen (intrasplenic injection).

1.3. This compound Administration:

  • Preparation: Dissolve this compound in a vehicle such as corn oil or a mixture of DMSO and corn oil (ensure final DMSO concentration is low).

  • Dosage: 50-100 mg/kg body weight.

  • Route: Oral gavage or intraperitoneal (i.p.) injection.

  • Frequency: Daily, starting from a designated time point after tumor cell inoculation.

1.4. Assessment of Efficacy:

  • Primary Tumor Growth:

    • Measure tumor dimensions (length and width) every 2-3 days using a digital caliper.

    • Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.

  • Metastasis:

    • At the end of the study, euthanize the mice and harvest lungs and liver.

    • Fix tissues in Bouin's solution or 10% neutral buffered formalin.

    • Count the number of metastatic nodules on the surface of the organs.

    • For micrometastasis, embed tissues in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Quantify micrometastases under a microscope.

1.5. Mechanism of Action Studies:

  • Inhibition of Angiogenesis:

    • Conduct a Matrigel plug assay. Mix Matrigel with VEGF and this compound (or vehicle) and inject subcutaneously into mice.

    • After a set period, excise the Matrigel plugs and quantify hemoglobin content as a measure of vascularization.

  • VEGF Receptor Binding:

    • Utilize Human Umbilical Vein Endothelial Cells (HUVECs) for in vitro binding assays.

    • Incubate HUVECs with fluorescently labeled VEGF in the presence or absence of this compound.

    • Measure the fluorescence intensity to determine the extent of VEGF binding.

Quantitative Data Summary:
Parameter Control Group This compound Group (50 mg/kg) This compound Group (100 mg/kg) Reference
Primary Tumor Volume (mm³) Data not availableSignificantly reduced vs. controlData not available[1]
Number of Lung Metastases Data not availableSignificantly reduced vs. controlData not available[1]
Number of Liver Metastases Data not availableSignificantly reduced vs. controlSignificantly reduced vs. control[1]

Visualizations:

Tumor_Metastasis_Workflow cluster_tumor_induction Tumor Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment LLC_cells LLC Cells Subcutaneous_Injection Subcutaneous Injection LLC_cells->Subcutaneous_Injection Primary Tumor Intrasplenic_Injection Intrasplenic Injection LLC_cells->Intrasplenic_Injection Liver Metastasis Xanthoangelol_Admin This compound (50-100 mg/kg, daily) Subcutaneous_Injection->Xanthoangelol_Admin Intrasplenic_Injection->Xanthoangelol_Admin Tumor_Volume Measure Tumor Volume Xanthoangelol_Admin->Tumor_Volume Metastasis_Quant Quantify Lung & Liver Metastases Xanthoangelol_Admin->Metastasis_Quant

Caption: Workflow for assessing the anti-tumor effects of this compound.

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGF Receptor (on Endothelial Cells) VEGF->VEGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Activates This compound This compound This compound->VEGFR Inhibits Binding

Caption: this compound inhibits angiogenesis by blocking VEGF binding.

Amelioration of Obesity-Induced Inflammation by this compound

This section describes the use of a high-fat diet (HFD)-induced obesity model in mice to investigate the anti-inflammatory properties of this compound.

Application Note:

Chronic low-grade inflammation in adipose tissue is a key driver of obesity-related metabolic complications. This compound has been shown to suppress obesity-induced inflammatory responses by modulating key inflammatory signaling pathways.[2] The HFD-fed mouse is a translationally relevant model to study these effects.

Experimental Protocol:

2.1. Animal Model:

  • Species: C57BL/6 mice, male, 6-8 weeks old.

2.2. Induction of Obesity and Inflammation:

  • Diet: High-fat diet (HFD), typically 45-60% of calories from fat. A standard chow diet is used for the control group.

  • Duration: Feed mice the HFD for 14 weeks to induce obesity and a chronic inflammatory state in adipose tissue.

2.3. This compound Administration:

  • Preparation: Supplement the HFD with this compound. The exact concentration should be determined based on desired daily dosage and average food intake.

  • Dosage: Administered as a component of the diet.

  • Frequency: Ad libitum feeding for the duration of the study.

2.4. Assessment of Efficacy:

  • Metabolic Parameters: Monitor body weight, food intake, and fasting glucose levels.

  • Adipose Tissue Inflammation:

    • At the end of the study, collect epididymal white adipose tissue (eWAT).

    • Measure the expression of inflammatory cytokine and chemokine genes (e.g., Tnf-α, Il-6, Mcp-1) using quantitative real-time PCR (qRT-PCR).

    • Analyze protein levels of inflammatory markers using ELISA or Western blotting.

  • Macrophage Infiltration: Perform immunohistochemistry or flow cytometry on adipose tissue to quantify macrophage markers (e.g., F4/80).

2.5. Mechanism of Action Studies:

  • Signaling Pathway Analysis:

    • Prepare protein lysates from eWAT.

    • Perform Western blot analysis to assess the phosphorylation status of key signaling proteins in the JNK, NF-κB, and AP-1 pathways.

Quantitative Data Summary:
Parameter Control Group (Chow) HFD Group HFD + this compound Group Reference
Body Weight (g) Data not availableIncreased vs. ChowData not available[2]
Adipose Tissue Tnf-α mRNA BaselineSignificantly increased vs. ChowSignificantly reduced vs. HFD[2]
Adipose Tissue Il-6 mRNA BaselineSignificantly increased vs. ChowSignificantly reduced vs. HFD[2]
Adipose Tissue Mcp-1 mRNA BaselineSignificantly increased vs. ChowSignificantly reduced vs. HFD[2]

Visualizations:

Obesity_Inflammation_Workflow HFD High-Fat Diet (14 weeks) Xanthoangelol_Diet This compound in Diet Assessment Assess: - Body Weight - Adipose Tissue Inflammation - Signaling Pathways HFD->Assessment Xanthoangelol_Diet->Assessment

Caption: Workflow for studying this compound in obesity-induced inflammation.

NFkB_JNK_AP1_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., from HFD) JNK JNK Inflammatory_Stimuli->JNK NFkB NF-κB Inflammatory_Stimuli->NFkB AP1 AP-1 Inflammatory_Stimuli->AP1 Inflammatory_Genes Inflammatory Gene Expression JNK->Inflammatory_Genes NFkB->Inflammatory_Genes AP1->Inflammatory_Genes This compound This compound This compound->JNK Inhibits This compound->NFkB Inhibits This compound->AP1 Inhibits

Caption: this compound inhibits inflammatory signaling pathways.

Neuroprotective Effects of this compound in a Scopolamine-Induced Amnesia Model

This section outlines the use of a scopolamine-induced amnesia model in mice to investigate the neuroprotective and cognitive-enhancing effects of this compound.

Application Note:

This compound has shown promise in mitigating memory deficits, potentially through its antioxidant and anti-inflammatory properties within the central nervous system. The scopolamine-induced amnesia model is a widely used and validated tool for screening compounds with anti-amnesic and neuroprotective potential. This compound appears to exert its effects through the activation of the Nrf2/Keap1 antioxidant response pathway and attenuation of neuroinflammation.

Experimental Protocol:

3.1. Animal Model:

  • Species: C57BL/6 mice, male, 6-8 weeks old.

3.2. Induction of Amnesia:

  • Agent: Scopolamine hydrobromide.

  • Dosage: 1 mg/kg body weight.

  • Route: Intraperitoneal (i.p.) injection.

  • Timing: Administer 30 minutes prior to behavioral testing.

3.3. This compound Administration:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80).

  • Dosage: 1, 10, and 20 mg/kg body weight.

  • Route: Intraperitoneal (i.p.) injection.

  • Timing: Administer 30 minutes prior to scopolamine injection.

3.4. Behavioral Assessment:

  • Morris Water Maze (MWM):

    • Acquisition Phase: Train mice to find a hidden platform in a circular pool of opaque water over several days. Record the escape latency (time to find the platform).

    • Probe Trial: On the final day, remove the platform and allow the mouse to swim freely. Record the time spent in the target quadrant where the platform was previously located.

  • Y-Maze Test:

    • Place the mouse in the center of a Y-shaped maze and allow it to freely explore the three arms for a set period (e.g., 8 minutes).

    • Record the sequence of arm entries and calculate the percentage of spontaneous alternation (a measure of spatial working memory).

3.5. Mechanism of Action Studies:

  • Neuroinflammation:

    • After behavioral testing, collect brain tissue (hippocampus and cortex).

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or qRT-PCR.

  • Oxidative Stress:

    • Assess the levels of antioxidant enzymes (e.g., SOD, catalase) and markers of oxidative damage (e.g., malondialdehyde) in brain homogenates.

  • Nrf2/Keap1 Pathway:

    • Perform Western blot analysis on brain tissue lysates to measure the protein levels of Nrf2 and Keap1.

Quantitative Data Summary:
Parameter Control Group Scopolamine Group Scopolamine + this compound (10 mg/kg) Scopolamine + this compound (20 mg/kg) Reference
MWM Escape Latency (s) Data not availableSignificantly increased vs. ControlSignificantly reduced vs. ScopolamineSignificantly reduced vs. Scopolamine[2]
Y-Maze Spontaneous Alternation (%) Data not availableSignificantly reduced vs. ControlSignificantly increased vs. ScopolamineSignificantly increased vs. Scopolamine[2]
Brain TNF-α Level BaselineSignificantly increased vs. ControlSignificantly reduced vs. ScopolamineSignificantly reduced vs. Scopolamine[2]
Brain IL-1β Level BaselineSignificantly increased vs. ControlSignificantly reduced vs. ScopolamineSignificantly reduced vs. Scopolamine[2]

Visualizations:

Neuroprotection_Workflow Xanthoangelol_Treat This compound (1, 10, 20 mg/kg, i.p.) Scopolamine_Inject Scopolamine (1 mg/kg, i.p.) Xanthoangelol_Treat->Scopolamine_Inject Behavioral_Tests Behavioral Tests (MWM, Y-Maze) Scopolamine_Inject->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (Brain Tissue) Behavioral_Tests->Biochemical_Analysis

Caption: Workflow for the scopolamine-induced amnesia model.

Nrf2_Keap1_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Binds Nrf2_degradation Ubiquitination & Degradation Nrf2->Nrf2_degradation Leads to Nrf2_translocation Nuclear Translocation Nrf2->Nrf2_translocation Accumulates and translocates ARE Antioxidant Response Element (ARE) Nrf2_translocation->ARE Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes This compound This compound This compound->Keap1 Inactivates

Caption: this compound activates the Nrf2/Keap1 antioxidant pathway.

References

Application Notes and Protocols for the HPLC Quantification of Xanthoangelol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol is a prominent chalcone found in the roots and stems of Angelica keiskei, commonly known as Ashitaba.[1][2] This bioactive compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. As research into the therapeutic potential of this compound progresses, the need for a robust and reliable analytical method for its quantification is paramount. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of this compound in various samples.

HPLC Analysis Method

This section details the validated HPLC method for the quantification of this compound. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, and UV detection.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is suitable for this analysis.

ParameterCondition
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program Start with 40% B, increase to 100% B over 30 minutes, and then hold for 5 minutes.[3]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 368 nm[2]
Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

Validation ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD) Intra-day: < 1.5%, Inter-day: < 2.0%
Limit of Detection (LOD) 0.4 - 44 µg/kg[4]
Limit of Quantification (LOQ) 1.5 - 148 µg/kg[4]
Specificity No interference from blank matrix

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the primary stock solution with methanol. These solutions are used to construct the calibration curve.

Sample Preparation (from Angelica keiskei plant material)
  • Drying and Grinding: Dry the plant material (e.g., roots, stems) at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material.

    • Perform solvent extraction using methanol or ethanol. Maceration or sonication can be employed to enhance extraction efficiency. For maceration, soak the powder in the solvent for 24 hours. For sonication, treat the mixture in an ultrasonic bath for 30-60 minutes.

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • Dilution: Dilute the filtered extract with methanol to a concentration that falls within the linear range of the calibration curve.

Data Analysis

  • Calibration Curve: Inject the working standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Quantification: Inject the prepared sample solution into the HPLC system and record the peak area of this compound. Determine the concentration of this compound in the sample by interpolating the peak area on the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification Sample_Drying Drying & Grinding (Plant Material) Extraction Solvent Extraction Sample_Drying->Extraction Standard_Weighing Weighing (Reference Standard) Standard_Dissolution Dissolution in Methanol Standard_Weighing->Standard_Dissolution Filtration Filtration (0.45 µm) Extraction->Filtration Standard_Dilution Serial Dilution Standard_Dissolution->Standard_Dilution Sample_Dilution Dilution Filtration->Sample_Dilution HPLC_Injection HPLC Injection Standard_Dilution->HPLC_Injection Sample_Dilution->HPLC_Injection Data_Acquisition Data Acquisition (Peak Area) HPLC_Injection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Concentration_Determination Concentration Determination Data_Acquisition->Concentration_Determination Calibration_Curve->Concentration_Determination

Caption: Experimental workflow for this compound quantification.

Potential Signaling Pathway Involvement of this compound

This compound has been reported to exhibit anti-inflammatory effects. One of the key pathways in inflammation is the NF-κB signaling pathway. The following diagram illustrates a simplified representation of this pathway and a hypothetical point of inhibition by this compound.

signaling_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression induces This compound This compound This compound->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

References

Revolutionizing Drug Discovery: A Deep Dive into Xanthoangelol Metabolite Identification Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the dynamic landscape of pharmaceutical research and drug development, understanding the metabolic fate of potential drug candidates is paramount. Xanthoangelol, a prenylated chalcone isolated from the plant Angelica keiskei, has garnered significant attention for its diverse pharmacological activities. To facilitate further research and development of this compound-based therapeutics, this application note provides a comprehensive overview and detailed protocols for the identification and characterization of its metabolites using state-of-the-art liquid chromatography-mass spectrometry (LC-MS) techniques.

This document is intended for researchers, scientists, and professionals in the field of drug metabolism and pharmacokinetics (DMPK), offering a foundational guide to establishing robust analytical methods for tracking the biotransformation of this compound.

Introduction to this compound Metabolism

This compound, with a molecular weight of 392.5 g/mol , undergoes extensive metabolism in the body, primarily through Phase I and Phase II biotransformation reactions. In vivo studies in mice have confirmed that after oral administration, this compound is metabolized into various derivatives, with glucuronide and sulfate conjugates being major metabolites detected in plasma, urine, and feces.[1] Understanding these metabolic pathways is crucial for assessing the compound's efficacy, safety, and pharmacokinetic profile.

Quantitative Data Summary

A critical aspect of metabolite identification is the accurate determination of mass-to-charge ratios (m/z) for both the parent compound and its metabolites. The table below summarizes the key quantitative data for this compound and its predicted metabolites. This information is essential for setting up targeted mass spectrometry experiments, such as multiple reaction monitoring (MRM).

CompoundFormulaPrecursor Ion [M+H]⁺ (m/z)Predicted Metabolite TypePredicted Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₂₅H₂₈O₄393.20--205, 189, 149
Hydroxylation (+O)409.20221, 205, 165
Glucuronidation (+C₆H₈O₆)569.23393.20
Sulfation (+SO₃)473.16393.20

Experimental Protocols

The following protocols provide a detailed methodology for the in vitro and in vivo analysis of this compound metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify Phase I and Phase II metabolites of this compound in a controlled in vitro environment.

Materials:

  • This compound

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or Methanol).

  • In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system for Phase I metabolism. For Phase II metabolism, also add UDPGA (for glucuronidation) or PAPS (for sulfation).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound stock solution to a final concentration of 1-10 µM.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile.

  • Vortex the mixture and centrifuge to precipitate the proteins.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS analysis.

Sample Preparation from Biological Matrices (Plasma, Urine, Feces)

This protocol outlines the extraction of this compound and its metabolites from biological samples for in vivo studies.

Materials:

  • Plasma, urine, or fecal homogenate samples

  • Internal Standard (IS) solution (e.g., a structurally similar compound not present in the sample)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid (FA)

  • Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Thaw biological samples on ice.

  • To a known volume of the sample (e.g., 100 µL of plasma or urine), add the internal standard solution.

  • For protein precipitation, add 3-4 volumes of ice-cold acetonitrile, vortex thoroughly, and centrifuge at high speed to pellet the proteins.

  • Collect the supernatant. For cleaner samples, this can be directly evaporated and reconstituted.

  • For more complex matrices or lower concentrations, an additional solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • Evaporate the final extract to dryness and reconstitute in the mobile phase for LC-MS injection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Liquid Chromatography Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation of the parent compound and its more polar metabolites.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the more polar metabolites first, followed by the parent compound. A representative gradient is as follows:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this compound and its metabolites.

  • Scan Mode:

    • Full Scan (for initial screening): Acquire data over a mass range of m/z 100-1000 to detect all potential metabolites.

    • Product Ion Scan (for structural elucidation): Select the precursor ion of interest (e.g., m/z 393.20 for this compound) and fragment it to obtain its fragmentation pattern.

    • Multiple Reaction Monitoring (MRM) (for targeted quantification): Define specific precursor-to-product ion transitions for this compound and its identified metabolites for sensitive and selective quantification.

  • Key MS Parameters (instrument-specific, requires optimization):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Ion Source Temperature: 120 - 150 °C

    • Desolvation Gas Flow and Temperature: Optimize for efficient solvent evaporation.

    • Collision Energy: Optimize for each MRM transition to achieve the most abundant and stable fragment ions.

Visualizing the Workflow and Metabolic Pathways

To provide a clear understanding of the experimental process and the biotransformation of this compound, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis in_vitro In Vitro Metabolism (Human Liver Microsomes) extraction Extraction (Protein Precipitation / SPE) in_vitro->extraction in_vivo In Vivo Samples (Plasma, Urine, Feces) in_vivo->extraction reconstitution Reconstitution extraction->reconstitution lc_separation LC Separation (C18 Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (Full Scan, Product Ion Scan, MRM) lc_separation->ms_detection metabolite_id Metabolite Identification (m/z, Retention Time, Fragmentation) ms_detection->metabolite_id quantification Quantification metabolite_id->quantification pathway_elucidation Metabolic Pathway Elucidation metabolite_id->pathway_elucidation metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound hydroxylated Hydroxylated this compound This compound->hydroxylated CYP450 (Oxidation) glucuronide This compound Glucuronide This compound->glucuronide UGTs (Glucuronidation) sulfate This compound Sulfate This compound->sulfate SULTs (Sulfation) hydroxylated_glucuronide Hydroxylated this compound Glucuronide hydroxylated->hydroxylated_glucuronide UGTs (Glucuronidation)

References

Application Notes and Protocols for Xanthoangelol in Neuroblastoma Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Xanthoangelol, a natural chalcone compound, in neuroblastoma cell culture studies. The following sections detail its mechanism of action, protocols for key experiments, and expected outcomes based on available research.

Introduction to this compound

This compound is a prenylated chalcone derived from the plant Angelica keiskei. It has demonstrated significant anti-tumor activity in various cancer models. In neuroblastoma, a common pediatric solid tumor, this compound induces apoptosis and inhibits cell proliferation, making it a promising candidate for further investigation as a potential therapeutic agent.

Mechanism of Action

This compound's primary mechanism of action in neuroblastoma cells is the induction of apoptosis through a caspase-dependent pathway. Key features of its mechanism include:

  • Induction of Apoptosis: this compound triggers programmed cell death in neuroblastoma cells.[1]

  • Caspase-3 Activation: The apoptotic process is mediated by the activation of caspase-3, a key executioner caspase. This occurs in a manner that is independent of the Bax/Bcl-2 signaling pathway.[1]

  • Generation of Reactive Oxygen Species (ROS): this compound treatment leads to an increase in intracellular ROS, which contributes to oxidative stress and subsequent cell death.

  • Mitochondrial Pathway Involvement: The increase in ROS is associated with the release of cytochrome c from the mitochondria, which in turn activates caspase-9, an initiator caspase in the intrinsic apoptotic pathway.

  • Potential Inhibition of Pro-Survival Pathways: While direct evidence for this compound is still emerging, similar chalcones like Xanthohumol have been shown to inhibit the PI3K/Akt signaling pathway in neuroblastoma cells.[2] This pathway is crucial for cell survival and proliferation in many cancers, including neuroblastoma.[2][3][4][5][6][7] The MAPK/ERK pathway is another critical signaling cascade often dysregulated in neuroblastoma that represents a potential target.[8]

Signaling Pathway Diagram

Xanthoangelol_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS PI3K_Akt PI3K/Akt Pathway (Inhibited) This compound->PI3K_Akt (Potential Inhibition) Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Caspase3 Caspase-3 (activated) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival

Caption: Proposed signaling pathway of this compound in neuroblastoma cells.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound and related compounds in neuroblastoma cell lines.

Table 1: Cytotoxicity of this compound and Related Compounds in Neuroblastoma Cell Lines

CompoundCell LineIC50 ValueAssayReference
XanthohumolNGP~12 µMMTT Assay[2][9][10]
XanthohumolSH-SY5Y~12 µMMTT Assay[2][9][10]
XanthohumolSK-N-AS~12 µMMTT Assay[2][9][10]
This compoundIMR-32Antitumor activity noted at 100 µMNot specified

Note: Data for this compound IC50 values are limited; Xanthohumol is a structurally similar prenylated chalcone.

Table 2: Summary of this compound's Effects on Apoptosis and Cell Cycle

ParameterCell LineConcentrationTreatment TimeObserved EffectReference
ApoptosisIMR-32Concentration-dependent4 hoursInduction of early apoptosis[1]
Caspase-3 ActivationIMR-32Not specifiedNot specifiedIncreased cleaved caspase-3[1]
Cell CycleNeuro-2aConcentration-dependentNot specifiedS-phase accumulation (with Resveratrol, a polyphenol with similar anti-cancer properties)

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on neuroblastoma cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on neuroblastoma cells.

Materials:

  • Neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32, SK-N-AS)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control wells.

Experimental Workflow: MTT Assay

MTT_Workflow Start Start Seed_Cells Seed Neuroblastoma Cells (96-well plate) Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_this compound Treat with this compound (various concentrations) Incubate_24h->Treat_this compound Incubate_Treatment Incubate (24, 48, or 72h) Treat_this compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Analyze Data (Calculate % Viability) Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for assessing cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis in neuroblastoma cells treated with this compound using flow cytometry.

Materials:

  • Neuroblastoma cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution of neuroblastoma cells.

Materials:

  • Neuroblastoma cells

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Fix for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Western Blotting for Signaling Pathway Proteins

This protocol is to detect changes in the expression and phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK pathways.

Materials:

  • Neuroblastoma cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

Western Blotting Workflow Diagram

WB_Workflow Start Start Cell_Treatment Treat Cells with This compound Start->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: General workflow for Western blotting analysis.

Troubleshooting and Considerations

  • Solubility of this compound: this compound is poorly soluble in aqueous solutions. A stock solution in DMSO is recommended. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

  • Cell Line Variability: Different neuroblastoma cell lines may exhibit varying sensitivity to this compound. It is advisable to test a panel of cell lines to determine the most responsive models.

  • Optimization of Assays: The provided protocols are general guidelines. Optimal cell seeding densities, antibody concentrations, and incubation times may need to be determined empirically for specific cell lines and experimental conditions.

  • Controls: Appropriate positive and negative controls are crucial for all experiments. For apoptosis and cell cycle assays, untreated cells and cells treated with a known inducer of apoptosis or cell cycle arrest should be included. For Western blotting, loading controls (e.g., β-actin or GAPDH) are essential.

By following these application notes and protocols, researchers can effectively investigate the potential of this compound as an anti-neuroblastoma agent and further elucidate its mechanisms of action.

References

Application Notes and Protocols: Xanthoangelol in Leukemia Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-leukemic properties of Xanthoangelol, a natural chalcone compound. The following protocols are designed for in vitro studies using various leukemia cell lines and detail the necessary procedures to assess cytotoxicity, apoptosis induction, and the underlying molecular mechanisms.

Quantitative Data Summary

The cytotoxic effects of this compound have been evaluated in several leukemia cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.

Cell LineLeukemia TypeIC50 of this compound (µM)Incubation Time (hours)
K562Chronic Myelogenous Leukemia3.98[1]Not Specified
JurkatAcute T-cell LeukemiaDose-dependent reduction in survival[2]4[2]
HL-60Promyelocytic LeukemiaDose-dependent cytotoxicity[3]Not Specified
MOLM-13Acute Myeloid LeukemiaData not availableNot Specified

Note: IC50 values can vary depending on the experimental conditions, such as cell density and assay method. It is recommended to determine the IC50 for each cell line empirically under your specific laboratory conditions. This compound has been shown to reduce the viability of Jurkat cells in a concentration-dependent manner[2].

Experimental Protocols

Cell Culture

Objective: To maintain healthy and viable leukemia cell lines for experimental use.

Materials:

  • Leukemia cell lines (e.g., Jurkat, K562, HL-60, MOLM-13)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • L-Glutamine

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO2)

  • Sterile cell culture flasks and plates

Protocol:

  • Culture leukemia cells in RPMI-1640 medium supplemented with 10-20% heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Monitor cell growth and viability regularly using a microscope and Trypan Blue exclusion assay.

  • Subculture the cells every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2.0 x 10^6 cells/mL.

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on leukemia cell lines and calculate the IC50 value.

Materials:

  • Leukemia cell suspension

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Protocol:

  • Seed 1 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium from the stock solution.

  • Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment using flow cytometry.

Materials:

  • Leukemia cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed leukemia cells and treat with this compound at the desired concentrations for the specified time (e.g., 4 hours)[2].

  • Harvest approximately 1 x 10^5 cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Western Blot Analysis for Caspase-3 Activation

Objective: To detect the cleavage of caspase-3, a key marker of apoptosis, in this compound-treated cells.

Materials:

  • Leukemia cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies: anti-caspase-3, anti-cleaved caspase-3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with this compound and harvest by centrifugation.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. A reduction in the pro-caspase-3 band and an increase in the cleaved caspase-3 band indicate apoptosis induction[2].

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

Objective: To assess the effect of this compound on the mitochondrial membrane potential, an indicator of mitochondrial involvement in apoptosis.

Materials:

  • Leukemia cells treated with this compound

  • JC-1 reagent

  • Flow cytometer or fluorescence microscope

Protocol:

  • Treat leukemia cells with this compound for the desired time.

  • Harvest the cells and resuspend them in pre-warmed culture medium.

  • Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.

  • Wash the cells with assay buffer.

  • Analyze the cells by flow cytometry or fluorescence microscopy.

    • Healthy cells: JC-1 forms aggregates in the mitochondria, emitting red fluorescence.

    • Apoptotic cells: With dissipated mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm, emitting green fluorescence.

    • A shift from red to green fluorescence indicates mitochondrial membrane depolarization[1].

Signaling Pathways and Visualizations

This compound induces apoptosis in leukemia cells primarily through the intrinsic or mitochondrial pathway. This process is characterized by the activation of caspase-3[2]. In K562 cells, this compound has been shown to cause a dissipation of the mitochondrial membrane potential and a reduction in the Bcl-2/Bax ratio, further supporting the involvement of the mitochondrial pathway[1]. However, in Jurkat cells, one study suggests that the mechanism does not involve changes in Bax and Bcl-2 proteins[2].

Experimental Workflow for this compound in Leukemia Cell Lines

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture Leukemia Cell Culture (Jurkat, K562, HL-60, MOLM-13) xantho_treatment This compound Treatment (Varying Concentrations & Times) cell_culture->xantho_treatment viability_assay Cell Viability Assay (MTS) xantho_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) xantho_treatment->apoptosis_assay western_blot Western Blot (Caspase-3 Activation) xantho_treatment->western_blot mmp_assay Mitochondrial Membrane Potential Assay (JC-1) xantho_treatment->mmp_assay ic50 IC50 Determination viability_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant protein_exp Protein Expression Analysis western_blot->protein_exp mmp_change ΔΨm Analysis mmp_assay->mmp_change

Caption: Experimental workflow for evaluating this compound's effects on leukemia cells.

Proposed Signaling Pathway of this compound-Induced Apoptosis

signaling_pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound bcl2_family Bcl-2 Family Proteins (↓Bcl-2/Bax ratio in K562) This compound->bcl2_family mmp ↓ Mitochondrial Membrane Potential (ΔΨm) bcl2_family->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Cleavage) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis in leukemia cells.

References

Application Notes and Protocols: Antibacterial Activity of Xanthoangelol Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol, a natural chalcone compound predominantly isolated from the roots of Angelica keiskei, has demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.[1][2] This document provides detailed application notes on its use, protocols for testing its efficacy, and a summary of its known antibacterial spectrum. This compound exhibits its bactericidal effects primarily by disrupting the integrity of the bacterial cell membrane, making it a promising candidate for the development of new antimicrobial agents to combat drug-resistant pathogens.[3][4][5]

Mechanism of Action

This compound's primary mode of action against Gram-positive bacteria is the disruption of the cell membrane.[3][4] This mechanism is attributed to the molecule's structure, which leads to the formation of pores in the bacterial membrane. The consequences of this membrane damage are multifaceted and lead to rapid cell death. Key events in this process include:

  • Membrane Integrity Loss: this compound directly interacts with the bacterial membrane, causing a loss of integrity.[3][4][5]

  • Metabolite Leakage: The compromised membrane allows for the leakage of essential intracellular components, such as DNA and proteins.[3][5]

  • Membrane Potential Collapse: A rapid collapse of the bacterial membrane potential is observed following treatment with this compound.[4]

  • Increased Reactive Oxygen Species (ROS): An increase in intracellular ROS contributes to cellular damage and accelerates bacterial death.[3][5]

This membrane-targeting mechanism is advantageous as it is less likely to induce resistance compared to antibiotics that target specific intracellular processes.[3]

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various Gram-positive bacteria as reported in the literature. These values highlight its potent activity, including against methicillin-resistant Staphylococcus aureus (MRSA).

Gram-positive Bacteria StrainMIC (µg/mL)MBC (µg/mL)Reference
Staphylococcus aureus ATCC 259238Not Reported[3]
Staphylococcus aureus ATCC 31007 (penicillin-resistant)8Not Reported[3]
Staphylococcus aureus ATCC 43300 (methicillin-resistant)816[3]
Bacillus subtilis ATCC 9372Not ReportedNot Reported[3]
Enterococcus faecalis ATCC 29212Not ReportedNot Reported[3]
Staphylococcus epidermidis ATCC 122284Not Reported[3]
Micrococcus luteus IFO-127080.76Not Reported[1][2]

Note: Some studies have focused on derivatives of this compound, which have shown even greater potency with MICs as low as 0.5-2 µg/mL.[3][5]

Experimental Protocols

Detailed methodologies for key experiments to assess the antibacterial activity of this compound are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Gram-positive bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Sterile pipette tips and tubes

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of MHB.

    • Incubate at 37°C with agitation until the culture reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Perform serial two-fold dilutions of the this compound stock solution in MHB in a separate 96-well plate or in tubes to achieve a range of desired concentrations.

  • Assay Setup:

    • Add 50 µL of MHB to each well of a sterile 96-well microtiter plate.

    • Add 50 µL of the appropriate this compound dilution to the corresponding wells.

    • The final volume in each well will be 100 µL after adding the bacterial inoculum.

    • Include a positive control (MHB with bacteria, no this compound) and a negative control (MHB only).

  • Inoculation:

    • Add 50 µL of the diluted bacterial suspension to each well (except the negative control).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

    • Spot-plate the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is typically observed as no colony growth on the MHA plate.

Visualizations

This compound Antibacterial Workflow

G cluster_prep Preparation cluster_assay Antibacterial Assay cluster_analysis Data Analysis This compound This compound Stock mic MIC Determination (Broth Microdilution) This compound->mic bacteria Bacterial Culture bacteria->mic mbc MBC Determination (Plating) mic->mbc Subculture from clear wells results MIC & MBC Values mbc->results

Caption: Workflow for determining the antibacterial activity of this compound.

Proposed Mechanism of this compound Action

G cluster_bacterium Gram-positive Bacterium membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Pore Formation & Permeabilization dna_proteins DNA & Proteins ros ROS cytoplasm->ros Increased Production This compound This compound dna_proteins->this compound Leakage This compound->membrane Disruption

References

Xanthoangelol as a Monoamine Oxidase (MAO) Inhibitor: Application Notes and Protocols for Neuronal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Xanthoangelol, a prenylated chalcone isolated from Angelica keiskei, as a non-selective inhibitor of monoamine oxidase (MAO). This document includes key quantitative data on its inhibitory activity, detailed experimental protocols for assessing MAO inhibition, and visualizations of the relevant biological pathways and experimental workflows. While the primary data presented here is from in vitro assays using rat brain and liver mitochondria, these protocols can be adapted for use with neuronal cell lines.

Introduction

Monoamine oxidases (MAOs) are a family of mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Dysregulation of MAO activity has been implicated in a variety of neurological and psychiatric disorders, including depression and Parkinson's disease.[] this compound has been identified as a non-selective inhibitor of both MAO-A and MAO-B isoforms, suggesting its potential as a therapeutic agent for these conditions.[2][3] This document outlines the inhibitory profile of this compound and provides detailed methods for its investigation in a laboratory setting.

Data Presentation

The inhibitory activity of this compound against MAO-A and MAO-B has been quantified, with the half-maximal inhibitory concentration (IC50) values presented below. For comparison, data for the well-characterized non-selective MAO inhibitor, Iproniazid, is also included.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)SelectivityReference
This compound43.443.9Non-selective[2][3]
Iproniazid37.042.5Non-selective[2]

Signaling Pathway of MAO Inhibition

Monoamine oxidases are located on the outer mitochondrial membrane and play a critical role in regulating the levels of monoamine neurotransmitters in the presynaptic neuron. By inhibiting MAO, this compound prevents the breakdown of these neurotransmitters, leading to their increased availability in the cytoplasm and subsequently in the synaptic cleft.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (Dopamine, Serotonin, etc.) Vesicles Synaptic Vesicles Monoamines->Vesicles Packaging MAO Monoamine Oxidase (MAO) (on Mitochondrial Membrane) Monoamines->MAO Degradation Increased_Monoamines Increased Monoamine Concentration Vesicles->Increased_Monoamines Exocytosis Metabolites Inactive Metabolites MAO->Metabolites This compound This compound This compound->MAO Inhibition Receptors Postsynaptic Receptors Increased_Monoamines->Receptors Binding Signal Downstream Signaling Receptors->Signal

Caption: Inhibition of MAO by this compound in a presynaptic neuron.

Experimental Protocols

The following protocols are based on the methods described by Kim et al. (2013) for the in vitro assessment of MAO-A and MAO-B inhibition.[2] These can be adapted for use with mitochondrial fractions isolated from neuronal cell lines.

Preparation of Mitochondrial Fractions

From Rat Brain (for MAO-A):

  • Homogenize rat brain tissue in 10 volumes of ice-cold 10 mM phosphate-buffered saline (pH 7.1).

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria.

  • Wash the mitochondrial pellet with the same buffer and resuspend in a minimal volume for use as the enzyme source.

From Rat Liver (for MAO-B):

  • Follow the same procedure as for the rat brain, but use rat liver tissue.

MAO-A Inhibition Assay

MAO_A_Assay_Workflow A Prepare Reaction Mixture: 0.5 mL Enzyme Solution (Rat Brain Mitochondria) 1 mL Test Solution (this compound or Vehicle) B Pre-incubate at 37°C for 15 min A->B C Add 0.5 mL of 1 mM Serotonin Creatinine Sulfate B->C D Incubate at 37°C for 90 min C->D E Terminate Reaction by heating in boiling water for 3 min D->E F Quantify Product Formation (e.g., by HPLC or spectrophotometry) E->F

Caption: Workflow for the MAO-A inhibition assay.

Detailed Protocol:

  • Prepare a reaction mixture containing 0.5 mL of the rat brain mitochondrial enzyme solution and 1 mL of the test solution (this compound at various concentrations or vehicle control) in 10 mM phosphate-buffered saline (pH 7.1).[2]

  • Pre-incubate the mixture at 37°C for 15 minutes.[2]

  • Initiate the enzymatic reaction by adding 0.5 mL of a 1 mM solution of serotonin creatinine sulfate (as the substrate).[2]

  • Incubate the reaction mixture at 37°C for 90 minutes.[2]

  • Terminate the reaction by placing the mixture in a boiling water bath for 3 minutes.[2]

  • Centrifuge the mixture to pellet the denatured protein and analyze the supernatant for product formation. The amount of product is inversely proportional to the MAO-A activity.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

MAO-B Inhibition Assay

MAO_B_Assay_Workflow A Prepare Reaction Mixture: 0.5 mL Enzyme Solution (Rat Liver Mitochondria) 1 mL Test Solution (this compound or Vehicle) B Pre-incubate at 37°C for 15 min A->B C Cool in an ice bath B->C D Add 0.5 mL of 4 mM Benzylamine HCl C->D E Incubate at 37°C for 90 min in a shaking water bath D->E F Quantify Product Formation (e.g., by spectrophotometry) E->F

Caption: Workflow for the MAO-B inhibition assay.

Detailed Protocol:

  • Prepare a reaction mixture containing 0.5 mL of the rat liver mitochondrial enzyme solution and 1 mL of the test solution (this compound at various concentrations or vehicle control) in 10 mM phosphate-buffered saline (pH 7.1).[2]

  • Pre-incubate the mixture at 37°C for 15 minutes.[2]

  • Cool the mixture in an ice bath.[2]

  • Initiate the enzymatic reaction by adding 0.5 mL of a 4 mM solution of benzylamine HCl (as the substrate).[2]

  • Incubate the reaction mixture at 37°C for 90 minutes in a shaking water bath.[2]

  • Quantify the formation of benzaldehyde, the product of the reaction, which can be measured spectrophotometrically. The amount of product is inversely proportional to the MAO-B activity.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Conclusion

This compound demonstrates potential as a non-selective MAO inhibitor, with IC50 values in the micromolar range for both MAO-A and MAO-B. The provided protocols offer a foundation for researchers to investigate the MAO inhibitory properties of this compound and similar compounds. Future studies should aim to validate these findings in neuronal cell lines and in vivo models to further elucidate the therapeutic potential of this compound for neurological disorders.

References

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Xanthoangelol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol, a prenylated chalcone derived from the Japanese plant Angelica keiskei, has garnered significant interest in oncological research due to its pro-apoptotic activity in various cancer cell lines.[1][2] This compound has been shown to effectively induce programmed cell death, making it a promising candidate for further investigation in cancer therapy. Flow cytometry, particularly utilizing Annexin V and Propidium Iodide (PI) staining, is a powerful and quantitative method to assess the induction of apoptosis by this compound.[1][3] These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis and an overview of the underlying signaling pathways.

Principle of the Assay

This protocol is based on the detection of two key events in the apoptotic process using flow cytometry: the externalization of phosphatidylserine (PS) and the loss of plasma membrane integrity.

  • Annexin V: This is a calcium-dependent phospholipid-binding protein with a high affinity for PS. In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the nucleus red.

By using both Annexin V and PI, it is possible to distinguish between different cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive (this population is typically small if the primary mode of cell death is apoptosis).

Data Presentation

The following tables summarize representative quantitative data on the effects of this compound on apoptosis in a cancer cell line (e.g., Jurkat, a human leukemia cell line) as analyzed by flow cytometry. The data illustrates a dose-dependent increase in apoptosis following treatment.

Table 1: Dose-Dependent Effect of this compound on Apoptosis Induction

This compound Concentration (µM)Treatment Time (hours)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Control)49532
1485105
54602515
104304525

Table 2: Summary of Flow Cytometry Quadrant Analysis

QuadrantAnnexin V StainingPI StainingCell PopulationInterpretation
Lower Left (LL)NegativeNegativeViableHealthy, non-apoptotic cells
Lower Right (LR)PositiveNegativeEarly ApoptoticIntact membrane, PS exposed
Upper Right (UR)PositivePositiveLate Apoptotic/NecroticCompromised membrane, PS exposed
Upper Left (UL)NegativePositiveNecroticCompromised membrane, no PS exposure

Experimental Protocols

Materials and Reagents
  • This compound (stock solution in DMSO)

  • Cancer cell line (e.g., Jurkat)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • DMSO (vehicle control)

  • Microcentrifuge tubes

  • Flow cytometer

Protocol for Induction of Apoptosis
  • Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10⁵ cells/mL in complete culture medium.

  • Cell Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

  • Incubation: Incubate the cells for the desired period (e.g., 4 hours) at 37°C in a humidified atmosphere with 5% CO₂.

Protocol for Annexin V/PI Staining
  • Cell Harvesting: Following incubation, collect the cells (including any floating cells) from each well and transfer to microcentrifuge tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Flow Cytometry Analysis
  • Instrument Setup: Set up the flow cytometer with the appropriate lasers and filters for detecting FITC (for Annexin V) and PI.

  • Compensation: Use single-stained controls (Annexin V-FITC only and PI only) to set up the compensation to correct for spectral overlap.

  • Data Acquisition: Acquire data for each sample, collecting a minimum of 10,000 events.

  • Gating Strategy:

    • Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

    • Create a dot plot of Annexin V-FITC versus PI fluorescence.

    • Use quadrant gates to distinguish between viable, early apoptotic, late apoptotic/necrotic, and necrotic cell populations.

Visualizations

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Staining Procedure cluster_2 Data Acquisition and Analysis A Seed Cells B Treat with this compound A->B C Harvest and Wash Cells B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Flow Cytometry Acquisition E->F G Quadrant Gate Analysis F->G H Quantify Apoptosis G->H

Caption: Experimental workflow for apoptosis analysis.

Signaling Pathway of this compound-Induced Apoptosis

This compound primarily induces apoptosis through the intrinsic (mitochondrial) pathway.[3] This is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction.[4]

Key events in the signaling cascade include:

  • ROS Generation: this compound treatment leads to an accumulation of ROS within the cell.[4]

  • Mitochondrial Membrane Potential (ΔΨm) Dissipation: The increase in ROS disrupts the mitochondrial membrane potential, a key indicator of mitochondrial health.[3]

  • Cytochrome c Release: The loss of ΔΨm results in the release of cytochrome c from the mitochondria into the cytoplasm.[4]

  • Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1][4] Studies have shown that this compound treatment leads to a marked increase in cleaved caspase-3.[1]

  • Bcl-2 Family Proteins: While the Bcl-2 family of proteins are key regulators of the mitochondrial pathway, some studies suggest that this compound-induced apoptosis can occur independently of changes in Bax and Bcl-2 protein levels.[1] However, a reduction in the Bcl-2/Bax ratio has also been reported, indicating a pro-apoptotic shift.[3]

G cluster_0 This compound-Induced Apoptosis cluster_1 Mitochondrial Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS MMP ↓ Mitochondrial Membrane Potential (ΔΨm) ROS->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

References

Application Notes and Protocols for Western Blot Analysis of Xanthoangelol-Treated Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol, a prenylated chalcone found in the plant Angelica keiskei, has garnered significant interest in biomedical research due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties. Understanding the molecular mechanisms underlying these effects is crucial for its potential therapeutic applications. Western blot analysis is a powerful and widely used technique to investigate changes in protein expression and signaling pathways in cells treated with bioactive compounds like this compound. This document provides detailed application notes and protocols for performing Western blot analysis on cell lysates treated with this compound, focusing on key signaling pathways implicated in its mechanism of action.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the expected quantitative changes in protein expression levels in cell lysates after treatment with this compound, based on published research. These values are typically obtained through densitometric analysis of Western blot bands, normalized to a loading control (e.g., β-actin, GAPDH).

Table 1: Apoptosis-Related Protein Expression

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)Key Findings
Cleaved Caspase-3 This compound-TreatedIncreasedThis compound induces apoptosis through the activation of caspase-3.[1]
Pro-Caspase-3 This compound-TreatedMarkedly ReducedCorresponds with the increase in the active, cleaved form of caspase-3.[1]
Bax This compound-TreatedNo significant changeIn some cell types, this compound-induced apoptosis is independent of the Bax/Bcl-2 pathway.[1]
Bcl-2 This compound-TreatedNo significant changeFurther supports a Bax/Bcl-2 independent apoptotic mechanism in certain contexts.[1]
Cleaved PARP This compound-TreatedIncreasedIndicates the execution phase of apoptosis, as PARP is a substrate of cleaved caspase-3.

Table 2: Nrf2/ARE Signaling Pathway Protein Expression

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)Key Findings
Nrf2 (Nuclear) This compound-TreatedIncreasedThis compound promotes the translocation of Nrf2 to the nucleus, activating the antioxidant response.
Keap1 This compound-TreatedDecreasedThis compound may facilitate Nrf2 activation by downregulating its inhibitor, Keap1.
HO-1 This compound-TreatedIncreasedUpregulation of this downstream target of Nrf2 indicates an antioxidant effect.
NQO1 This compound-TreatedIncreasedAnother key enzyme in the Nrf2-mediated antioxidant response induced by this compound.

Table 3: PI3K/Akt Signaling Pathway Protein Expression

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)Key Findings
p-Akt (Ser473) This compound-TreatedDecreasedThis compound may inhibit cancer cell proliferation and survival by downregulating the PI3K/Akt pathway.
Total Akt This compound-TreatedNo significant changeThe change is in the phosphorylation status, not the total protein level.
p-mTOR (Ser2448) This compound-TreatedDecreasedDownstream inhibition of mTOR signaling further contributes to the anti-proliferative effects.
Total mTOR This compound-TreatedNo significant changeIndicates regulation at the level of phosphorylation.

Table 4: LKB1/AMPK Signaling Pathway Protein Expression

Target ProteinTreatment GroupFold Change vs. Control (Mean ± SD)Key Findings
p-LKB1 (Ser428) This compound-TreatedIncreasedSuggests that this compound may activate the LKB1/AMPK pathway.
Total LKB1 This compound-TreatedNo significant changeActivation occurs through phosphorylation.
p-AMPKα (Thr172) This compound-TreatedIncreasedActivation of AMPK, a key energy sensor, can lead to inhibition of cell growth and proliferation.
Total AMPKα This compound-TreatedNo significant changeThe primary regulatory mechanism is phosphorylation.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., cancer cell lines such as neuroblastoma, leukemia, or human umbilical vein endothelial cells - HUVECs) in appropriate culture dishes or flasks. Allow the cells to adhere and reach 70-80% confluency.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group (medium with the same concentration of DMSO without this compound).

  • Incubation: Incubate the cells for the desired time period (e.g., 4, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Lysate Preparation
  • Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to the cells.

  • Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification
  • Assay Selection: Determine the protein concentration of the cell lysates using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.

  • Standard Curve: Prepare a series of protein standards (e.g., bovine serum albumin - BSA) of known concentrations to generate a standard curve.

  • Measurement: Add the appropriate reagents to the standards and unknown samples according to the manufacturer's protocol. Measure the absorbance at the recommended wavelength using a spectrophotometer.

  • Concentration Calculation: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.

SDS-PAGE and Electrotransfer
  • Sample Preparation: Mix a calculated volume of each protein lysate with 4x Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT). Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein (typically 20-40 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor protein separation and estimate molecular weights. Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane.

Immunodetection
  • Blocking: After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST). Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody specific for the target protein in blocking buffer at the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP). Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Analysis
  • Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.

  • Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or by exposing the membrane to X-ray film.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the intensity of the loading control band (e.g., β-actin or GAPDH) in the same lane. Calculate the fold change in protein expression relative to the control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Xanthoangelol_Western_Blot_Workflow cluster_protocol Experimental Protocol Cell_Culture Cell Culture & Treatment Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Electrotransfer SDS_PAGE->Transfer Immunodetection Immunodetection Transfer->Immunodetection Signal_Detection Signal Detection & Analysis Immunodetection->Signal_Detection

Fig 1. Experimental workflow for Western blot analysis.

Xanthoangelol_Apoptosis_Pathway cluster_apoptosis Apoptosis Induction This compound This compound Pro_Caspase3 Pro-Caspase-3 This compound->Pro_Caspase3 Inhibits Cleaved_Caspase3 Cleaved Caspase-3 (Active) Pro_Caspase3->Cleaved_Caspase3 Cleavage PARP PARP Cleaved_Caspase3->PARP Cleaves Apoptosis Apoptosis Cleaved_Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Fig 2. This compound-induced apoptosis pathway.

Xanthoangelol_Nrf2_Pathway cluster_nrf2 Nrf2/ARE Antioxidant Pathway This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release & Nuclear Translocation ARE ARE Nrf2->ARE Binds to HO1_NQO1 HO-1, NQO1 ARE->HO1_NQO1 Activates Transcription Antioxidant_Response Antioxidant Response HO1_NQO1->Antioxidant_Response

Fig 3. Nrf2/ARE pathway activation by this compound.

Xanthoangelol_PI3K_Akt_Pathway cluster_pi3k PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates p_Akt p-Akt Akt->p_Akt Phosphorylation mTOR mTOR p_Akt->mTOR Activates p_mTOR p-mTOR mTOR->p_mTOR Phosphorylation Proliferation_Survival Cell Proliferation & Survival p_mTOR->Proliferation_Survival

Fig 4. Inhibition of PI3K/Akt pathway by this compound.

Xanthoangelol_LKB1_AMPK_Pathway cluster_ampk LKB1/AMPK Signaling Pathway This compound This compound LKB1 LKB1 This compound->LKB1 Activates p_LKB1 p-LKB1 LKB1->p_LKB1 Phosphorylation AMPK AMPK p_LKB1->AMPK Activates p_AMPK p-AMPK AMPK->p_AMPK Phosphorylation mTORC1 mTORC1 p_AMPK->mTORC1 Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Fig 5. Activation of LKB1/AMPK pathway by this compound.

References

Application Notes and Protocols for Xanthoangelol in Cancer Chemoprevention Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthoangelol is a major prenylated chalcone found in the stem exudates and roots of the Japanese herb Angelica keiskei Koidzumi.[1][2][3] Chalcones, a class of natural polyphenolic compounds, are known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[2][4] this compound, in particular, has garnered significant attention in cancer chemoprevention research due to its demonstrated ability to inhibit cancer cell proliferation, induce programmed cell death, and suppress metastasis in various cancer models.[4][5][6] These application notes provide a comprehensive overview of the mechanisms of action of this compound and detailed protocols for its study in a research setting.

Mechanisms of Action in Cancer Chemoprevention

This compound exerts its anticancer effects through the modulation of multiple cellular signaling pathways. Its multifaceted activity makes it a promising candidate for further investigation in cancer therapy.

1. Induction of Apoptosis (Programmed Cell Death)

This compound is a potent inducer of apoptosis in various cancer cell lines.[1][7]

  • Caspase-3 Activation: In neuroblastoma (IMR-32) and leukemia (Jurkat) cells, this compound treatment leads to a marked reduction in precursor caspase-3 and an increase in its active, cleaved form.[1][8] This activation of caspase-3, a key executioner caspase, is a central event in the apoptotic cascade.

  • Mitochondrial Pathway: In human chronic myelogenous leukemia (K562) cells, this compound induces apoptosis via the mitochondrial pathway.[2] This is characterized by the dissipation of the mitochondrial membrane potential and a reduction in the Bcl-2/Bax ratio, which facilitates the release of pro-apoptotic factors from the mitochondria.[2] In hepatocellular carcinoma (HepG2) cells, it upregulates both intrinsic (Bax/Bcl-2, caspase-9) and extrinsic (caspase-8) apoptotic pathways.[9]

  • Bax/Bcl-2 Independent Pathway: Interestingly, in neuroblastoma and leukemia cells, the induction of apoptosis by this compound appears to be independent of the Bax/Bcl-2 signaling pathway, suggesting a distinct mechanism of action in these specific cell types.[1][4]

2. Induction of Pyroptosis

In addition to apoptosis, this compound can induce another form of programmed cell death called pyroptosis in hepatocellular carcinoma (HCC) cells, particularly those with high expression of Gasdermin D (GSDMD).[10] This process is mediated through the activation of the NLRP3 inflammasome, leading to the activation of Caspase-1 and subsequent cleavage of GSDMD.[10]

3. Induction of Autophagy

In HCC, this compound has been shown to suppress cell migration, invasion, and the epithelial-mesenchymal transition (EMT) by inducing autophagy.[3] This autophagy-mediated anti-metastatic effect is driven by the activation of the AMPK/mTOR signaling pathway.[3] this compound treatment increases the phosphorylation of AMPK while decreasing the phosphorylation of mTOR, a key negative regulator of autophagy.[3]

4. Cell Cycle Arrest

Chalcones, including this compound, are known to inhibit cancer cell proliferation by blocking cell cycle progression.[4][8] They can induce cell cycle arrest at different phases, such as G1 or G2/M, preventing cancer cells from dividing and proliferating.[11][12][13] This allows time for DNA repair or, if the damage is too severe, leads to the induction of apoptosis.

5. Anti-Metastatic and Anti-Angiogenic Effects

This compound exhibits significant anti-metastatic and anti-angiogenic activities.

  • Inhibition of Metastasis: It has been shown to inhibit liver metastasis in mice with implanted Lewis lung carcinoma (LLC) cells.[5]

  • Inhibition of Angiogenesis: this compound inhibits tumor-induced neovascularization in vivo.[5] It directly affects endothelial cells by inhibiting the Matrigel-induced formation of capillary-like tubes and by blocking the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor on Human Umbilical Vein Endothelial Cells (HUVECs).[5]

  • Inhibition of DNA Synthesis: It selectively inhibits DNA synthesis in LLC cells without affecting DNA synthesis in HUVECs.[5]

Data Presentation: Cytotoxicity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various human cancer cell lines, demonstrating its cytotoxic potential.

Cell LineCancer TypeIC50 ValueTreatment DurationReference
K562Chronic Myelogenous Leukemia3.98 µMNot Specified[2]
IMR-32NeuroblastomaConcentration-dependent reduction in survival48 hours
JurkatLeukemiaConcentration-dependent reduction in survival48 hours[7]
HepG2Hepatocellular CarcinomaNot Specified (Inhibited cell viability)Not Specified[10]
HuH7Hepatocellular CarcinomaNot Specified (Inhibited cell viability)Not Specified[10]
LLCLewis Lung CarcinomaInhibited DNA synthesis at 10 & 100 µMNot Specified

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its study.

Xanthoangelol_Apoptosis_Pathway This compound-Induced Apoptosis Pathways cluster_Mitochondrial Mitochondrial (Intrinsic) Pathway This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl-2 This compound->Bcl2 Downregulates Casp8 Caspase-8 This compound->Casp8 Casp3 Pro-Caspase-3 This compound->Casp3 Activates Mito Mitochondrion Bax->Mito Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Cytochrome c release CleavedCasp3 Cleaved Caspase-3 (Active) Casp9->CleavedCasp3 Casp8->CleavedCasp3 Apoptosis Apoptosis CleavedCasp3->Apoptosis Xanthoangelol_Autophagy_Pathway This compound-Induced Autophagy Pathway This compound This compound AMPK AMPK This compound->AMPK Activates (p-AMPK ↑) mTOR mTOR AMPK->mTOR Inhibits (p-mTOR ↓) Autophagy Autophagy Induction mTOR->Autophagy Metastasis Metastasis (Migration, Invasion, EMT) Autophagy->Metastasis Xanthoangelol_Pyroptosis_Pathway This compound-Induced Pyroptosis Pathway in GSDMD-High Cells This compound This compound NLRP3 NLRP3 Inflammasome This compound->NLRP3 Activates Casp1 Pro-Caspase-1 NLRP3->Casp1 ActiveCasp1 Active Caspase-1 GSDMD Gasdermin D (GSDMD) ActiveCasp1->GSDMD GSDMD_N GSDMD N-terminal (Pore-forming) Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Experimental_Workflow General Experimental Workflow for this compound Studies cluster_cell_culture In Vitro Studies cluster_assays Cellular & Molecular Assays cluster_analysis Data Analysis start Cancer Cell Culture (e.g., HepG2, Jurkat, K562) treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT / MTS) treatment->viability apoptosis Apoptosis/Death Assay (Annexin V / PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Protein Expression (Western Blot) treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist protein_quant Quantify Protein Levels (e.g., Caspase-3, Bcl-2) western_blot->protein_quant

References

Application Notes and Protocols for In Vivo Delivery of Xanthoangelol in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and important considerations for the in vivo delivery of Xanthoangelol (XAG) in preclinical research settings. This compound, a prenylated chalcone isolated from Angelica keiskei, has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. Successful in vivo evaluation of XAG requires careful attention to its physicochemical properties, particularly its poor water solubility, to ensure reliable and reproducible delivery and pharmacokinetic profiles.

Data Presentation

Pharmacokinetic Parameters of this compound

The following table summarizes the known pharmacokinetic parameters of this compound following oral administration in mice. It is important to note that a complete pharmacokinetic profile, including Cmax and AUC, has not been fully characterized in the public domain and will need to be determined experimentally.

ParameterValueSpeciesAdministration RouteDosageSource
Tmax (Time to Maximum Plasma Concentration) 0.5 hoursMouseOral50-500 mg/kg (as Ashitaba extract)[1]
Cmax (Maximum Plasma Concentration) Not Reported----
AUC (Area Under the Curve) Not Reported----
Bioavailability Not Reported----

Experimental Protocols

Formulation Strategies for this compound

Due to its hydrophobic nature, formulating this compound for in vivo administration requires careful consideration to enhance its solubility and bioavailability. Here are some suggested approaches:

  • Suspension in Vehicle: A common method for preclinical studies involves creating a homogenous suspension.

    • Vehicle Composition: A mixture of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water is a suitable vehicle.

    • Preparation:

      • Weigh the required amount of this compound powder.

      • Create a paste by adding a small volume of the vehicle and triturating with a mortar and pestle.

      • Gradually add the remaining vehicle while continuously mixing to form a uniform suspension.

      • Sonication can be used to reduce particle size and improve homogeneity.

  • Solubilization with Co-solvents: For certain applications, co-solvents can be employed.

    • Co-solvent options: A mixture of DMSO, PEG400, and saline can be effective. A common ratio is 10% DMSO, 40% PEG400, and 50% saline.

    • Preparation:

      • Dissolve this compound in DMSO first.

      • Add PEG400 and mix thoroughly.

      • Finally, add saline to the desired final volume.

    • Caution: The potential toxicity of the co-solvents at the required concentrations should be evaluated.

Protocol 1: Oral Gavage Administration in Mice

Oral gavage is a standard method for precise oral dosing in preclinical rodent models.

Materials:

  • This compound formulation (suspension or solution)

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch curved)

  • Syringes (1 mL)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the experimental conditions for at least one week.

    • Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

  • Dose Calculation:

    • Calculate the required volume of the this compound formulation based on the animal's body weight and the target dose (e.g., in mg/kg).

  • Administration:

    • Securely restrain the mouse by the scruff of the neck to immobilize the head and body.

    • Gently insert the gavage needle into the esophagus via the diastema (the gap between the incisors and molars).

    • Advance the needle smoothly into the stomach. Resistance may indicate incorrect placement in the trachea; if this occurs, withdraw and reinsert.

    • Slowly administer the calculated volume of the this compound formulation.

    • Carefully withdraw the gavage needle.

  • Post-Administration Monitoring:

    • Return the mouse to its home cage and monitor for any signs of distress, such as difficulty breathing or lethargy.

Protocol 2: Intraperitoneal (IP) Injection in Mice

Intraperitoneal injection is another common route for systemic administration, often resulting in faster absorption than the oral route.

Materials:

  • This compound formulation (solution or fine suspension)

  • Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse to determine the injection volume.

  • Dose Calculation:

    • Calculate the required volume based on the animal's body weight and the desired dose.

  • Administration:

    • Firmly restrain the mouse, exposing the abdomen.

    • Tilt the mouse's head downwards to move the abdominal organs cranially.

    • Wipe the injection site in the lower right quadrant of the abdomen with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure the needle has not entered a blood vessel or organ.

    • Inject the this compound formulation slowly.

    • Withdraw the needle and return the mouse to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of pain, distress, or adverse reactions at the injection site.

Visualizations

Experimental Workflow for In Vivo this compound Study

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis cluster_outcome Outcome Formulation This compound Formulation (e.g., Suspension in CMC) Dosing Dosing (Oral Gavage or IP Injection) Formulation->Dosing Animal_Acclimation Animal Acclimation (e.g., 1 week) Animal_Acclimation->Dosing PK_Analysis Pharmacokinetic Analysis (Blood Sampling) Dosing->PK_Analysis PD_Analysis Pharmacodynamic Analysis (Tissue Collection) Dosing->PD_Analysis Toxicity_Monitoring Toxicity Monitoring (Weight, Behavior) Dosing->Toxicity_Monitoring Data_Interpretation Data Interpretation and Conclusion PK_Analysis->Data_Interpretation PD_Analysis->Data_Interpretation Toxicity_Monitoring->Data_Interpretation

General workflow for in vivo studies of this compound.
Key Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cancer and inflammation.

AMPK/mTOR Signaling Pathway

AMPK_mTOR_Pathway XAG This compound AMPK AMPK XAG->AMPK mTOR mTOR AMPK->mTOR Autophagy Autophagy mTOR->Autophagy Metastasis Metastasis Autophagy->Metastasis

This compound induces autophagy by activating AMPK and inhibiting mTOR.

Nrf2 Signaling Pathway

Nrf2_Pathway XAG This compound Keap1 Keap1 XAG->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE (Antioxidant Response Element) Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes

This compound activates the Nrf2 antioxidant pathway.

NF-κB Signaling Pathway

NFkB_Pathway XAG This compound IKK IKK XAG->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

This compound inhibits the NF-κB inflammatory pathway.

References

Application Notes for the Development of Xanthoangelol-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthoangelol is a prominent chalcone, a class of natural flavonoids, primarily isolated from the Japanese plant Angelica keiskei Koidzumi, commonly known as Ashitaba.[1] Emerging research has highlighted its significant therapeutic potential across multiple domains, including oncology, immunology, and metabolic diseases. This compound exerts its effects by modulating a variety of cellular signaling pathways, making it a compelling candidate for the development of novel therapeutic agents. These application notes provide a consolidated overview of its biological activities, quantitative data, and detailed protocols for key experimental evaluations.

Section 1: Summary of Biological Activities and Quantitative Data

This compound has demonstrated a broad spectrum of biological activities. The following tables summarize the key quantitative findings from in vitro and in vivo studies to facilitate data comparison and experimental design.

Table 1: In Vitro Bioactivity of this compound

Target/AssayCell Line/SystemConcentrationObserved EffectCitation(s)
Anti-Cancer
CytotoxicityNeuroblastoma (IMR-32), Leukemia (Jurkat)1-100 μMConcentration-dependent reduction in cell survival.[1][2]
Apoptosis InductionLeukemia (Jurkat)1-10 μMInduces concentration-dependent early apoptosis.[1]
DNA Synthesis InhibitionLewis Lung Carcinoma (LLC)10-100 μMInhibition of DNA synthesis in cancer cells.[3]
Angiogenesis InhibitionHuman Umbilical Vein Endothelial Cells (HUVECs)1-100 μMInhibition of capillary-like tube formation.[3]
M2 Macrophage InhibitionM2-polarized macrophages5-50 μMInhibited phosphorylation of Stat3, suppressing differentiation.[4]
Anti-Inflammatory
Pro-inflammatory Factor SuppressionRAW264.7 Macrophages & 3T3-L1 Adipocytes1-5 μMDecreased NO, TNF-α, and MCP-1 secretion.[1]
NF-κB ActivationPorcine Aortic Endothelial Cells (PAECs)Not specifiedMarkedly suppressed TNF-α-induced NF-κB activation.[5]
Metabolic Regulation
Adipocyte Differentiation3T3-L1 Preadipocytes5 μMSuppressed differentiation into adipocytes.[6]
Glucose UptakeL6 MyotubesNot specifiedPromotes glucose uptake and GLUT4 translocation.[7]
Antibacterial
Antibacterial ActivityGram-Positive BacteriaNot specifiedExhibits antibacterial properties by disrupting cell membranes.[8]

Table 2: In Vivo Efficacy of this compound

ModelDosageEffectCitation(s)
Diet-Induced Obese Mice0.1% or 0.15% w/w in dietSuppressed inflammatory mediators in white adipose tissue.[1]
Osteosarcoma LM8-bearing Mice25 or 50 mg/kg (twice daily)Inhibited tumor growth and metastasis to lung and liver.[4]
Lewis Lung Carcinoma (LLC)-bearing Mice50 mg/kg (daily)Inhibited tumor growth and lung metastasis.[3]
LLC with Intrasplenic Implantation50 or 100 mg/kg (daily)Inhibited liver metastasis and growth of metastasized tumors.[3]

Table 3: IC₅₀ Values of this compound

Target Enzyme/ReceptorIC₅₀ ValueCitation(s)
Monoamine Oxidase A (MAO-A)43.4 μM[9]
Monoamine Oxidase B (MAO-B)43.9 μM[9]
α-glucosidase14.45 μM[10]
Dipeptidyl peptidase-IV (DPP-IV)10.49 μM[10]

Section 2: Key Signaling Pathways Modulated by this compound

This compound's therapeutic effects are underpinned by its ability to interact with and modulate several critical intracellular signaling pathways.

Anti-Cancer and Pro-Apoptotic Pathways

In cancer cells, particularly neuroblastoma and leukemia, this compound induces apoptosis primarily through the activation of caspase-3.[2] This mechanism is noteworthy as it appears to be independent of the Bax/Bcl-2 signaling axis, suggesting it may overcome certain forms of apoptosis resistance.[2][11]

G XA This compound ProCasp3 Pro-caspase-3 XA->ProCasp3 Promotes cleavage of Casp3 Cleaved Caspase-3 (Active) ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis BaxBcl2 Bax/Bcl-2 Pathway BaxBcl2->Apoptosis (Independent of)

Caption: this compound-induced caspase-3-dependent apoptosis pathway.

Anti-Inflammatory Pathways

This compound demonstrates potent anti-inflammatory activity by inhibiting key pro-inflammatory signaling cascades. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) by preventing the phosphorylation of its inhibitory subunit, IκBα.[5][12] Additionally, it can inhibit the JNK and AP-1 pathways, leading to a reduction in the expression of inflammatory mediators like TNF-α and MCP-1.[1][13]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Metabolic Regulation Pathways

This compound influences metabolic processes, including adipogenesis and glucose uptake. It suppresses the differentiation of preadipocytes by activating AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways, specifically ERK and JNK.[6] The activation of the LKB1/AMPK pathway in skeletal muscle cells is also responsible for promoting GLUT4 translocation to the cell membrane, enhancing glucose uptake and thereby helping to prevent hyperglycemia.[7] This action is independent of the canonical insulin-stimulated PI3K/Akt pathway.[7]

G XA This compound LKB1 LKB1 XA->LKB1 Activates AMPK AMPK LKB1->AMPK Activates GLUT4_vesicles GLUT4 Vesicles AMPK->GLUT4_vesicles Promotes GLUT4_membrane GLUT4 Translocation to Membrane GLUT4_vesicles->GLUT4_membrane Glucose_Uptake Glucose Uptake GLUT4_membrane->Glucose_Uptake PI3K_Akt PI3K/Akt Pathway PI3K_Akt->Glucose_Uptake (Independent of)

Caption: this compound promotes glucose uptake via the LKB1/AMPK pathway.

Section 3: Standardized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the biological effects of this compound.

Protocol 3.1: In Vitro Cytotoxicity Assessment (CCK-8 Assay)

This protocol determines the effect of this compound on cell viability.

G cluster_workflow CCK-8 Workflow Start Start Seed 1. Seed Cells (e.g., 5x10³ cells/well) in 96-well plate Start->Seed Incubate1 2. Incubate (24h, 37°C, 5% CO₂) Seed->Incubate1 Treat 3. Treat with this compound (serial dilutions) Incubate1->Treat Incubate2 4. Incubate (24-72h) Treat->Incubate2 AddWST8 5. Add CCK-8 Reagent (10 μL/well) Incubate2->AddWST8 Incubate3 6. Incubate (1-4h) AddWST8->Incubate3 Read 7. Measure Absorbance (450 nm) Incubate3->Read Analyze 8. Analyze Data (Calculate % viability, IC₅₀) Read->Analyze End End Analyze->End

Caption: Standard workflow for assessing cell viability using a CCK-8 assay.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).

  • Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of this compound to the wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 3.2: Apoptosis Detection by Annexin V/PI Staining

This protocol quantifies apoptosis (early and late stages) induced by this compound using flow cytometry.[2]

G cluster_workflow Annexin V/PI Workflow Start Start Culture 1. Culture & Treat Cells with this compound (4-24h) Start->Culture Harvest 2. Harvest Cells (incl. supernatant) Culture->Harvest Wash 3. Wash with cold PBS Harvest->Wash Resuspend 4. Resuspend in 1X Binding Buffer Wash->Resuspend Stain 5. Add Annexin V-FITC & Propidium Iodide (PI) Resuspend->Stain Incubate 6. Incubate (15 min, dark, RT) Stain->Incubate Analyze 7. Analyze by Flow Cytometry Incubate->Analyze End End Analyze->End

Caption: Workflow for apoptosis detection via Annexin V and PI staining.

Methodology:

  • Cell Treatment: Culture cells to ~70-80% confluency and treat with this compound at the desired concentrations for a specified time (e.g., 4, 12, or 24 hours).

  • Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution. Gently vortex and incubate at room temperature for 15 minutes in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Interpretation:

      • Annexin V(-) / PI(-): Live cells

      • Annexin V(+) / PI(-): Early apoptotic cells

      • Annexin V(+) / PI(+): Late apoptotic/necrotic cells

      • Annexin V(-) / PI(+): Necrotic cells

Protocol 3.3: Protein Expression Analysis by Western Blot

This protocol is used to detect changes in the expression or phosphorylation status of key proteins in signaling pathways (e.g., Caspase-3, p-STAT3, p-IκBα) following this compound treatment.[4][11]

G cluster_workflow Western Blot Workflow Start Start Lysis 1. Cell Lysis & Protein Extraction Start->Lysis Quant 2. Protein Quantification (BCA Assay) Lysis->Quant SDS 3. SDS-PAGE Gel Electrophoresis Quant->SDS Transfer 4. Transfer to PVDF Membrane SDS->Transfer Block 5. Blocking (5% BSA or milk) Transfer->Block Primary 6. Primary Antibody Incubation (4°C, overnight) Block->Primary Secondary 7. Secondary Antibody Incubation (RT, 1h) Primary->Secondary Detect 8. Chemiluminescent Detection Secondary->Detect End End Detect->End

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Xanthoangelol Stability Issues in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of Xanthoangelol in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in the cell culture medium?

A1: this compound has poor water solubility due to its hydrophobic chalcone scaffold and geranyl group.[1] Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in the aqueous environment of the cell culture medium. The presence of salts and other components in the media can further reduce its solubility.

Q2: I'm observing a rapid loss of this compound's bioactivity in my long-term experiments. What could be the cause?

A2: this compound is susceptible to degradation in cell culture media. This can be due to several factors:

  • Oxidation: The phenolic hydroxyl groups on the this compound molecule are prone to oxidation, especially in the presence of dissolved oxygen and metal ions in the media.

  • pH Instability: The pH of the cell culture medium can influence the stability of this compound. Changes in pH during cell growth can accelerate its degradation.

  • Metabolism by Cells: Cells can metabolize this compound, converting it into less active or inactive forms.[1]

  • Light Sensitivity: Like many phenolic compounds, this compound may be sensitive to light, leading to photochemical degradation.

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: It is not recommended to dissolve this compound directly in cell culture medium due to its low aqueous solubility. It is best to prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final working concentration in the medium.

Q4: What is the best solvent to prepare a this compound stock solution?

A4: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of hydrophobic compounds like this compound for cell culture experiments. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: this compound Precipitation Upon Dilution in Media
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility Prepare a high-concentration stock solution in 100% DMSO.This compound remains dissolved in the stock solution.
Warm the cell culture medium to 37°C before adding the this compound stock solution.Improved solubility at physiological temperature.
Add the this compound stock solution dropwise to the medium while gently vortexing or swirling.Prevents localized high concentrations and promotes dispersion.
Use a serum-containing medium if your experimental design allows.Serum proteins can help to solubilize hydrophobic compounds.
Consider using a formulation aid like cyclodextrins.Encapsulation of this compound can enhance its solubility.
Issue 2: Inconsistent or Lower-than-Expected Bioactivity
Potential Cause Troubleshooting Step Expected Outcome
Degradation in stock solution Prepare fresh stock solutions regularly and store them at -20°C or -80°C, protected from light.Minimized degradation of this compound in the stock solution.
Degradation in cell culture medium Minimize the time between adding this compound to the medium and starting the experiment.Reduced exposure to degradative conditions.
For long-term experiments, replenish the medium with freshly prepared this compound at regular intervals.Maintains a more consistent concentration of active compound.
Use phenol red-free medium if you suspect oxidative degradation, as phenol red can act as a photosensitizer.Reduced potential for photo-oxidation.
Perform a stability study of this compound in your specific cell culture medium under your experimental conditions.Provides data on the degradation rate to inform experimental design.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes

Methodology:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Aliquot the stock solution into smaller volumes in light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system

Methodology:

  • Prepare a solution of this compound in the cell culture medium at the final working concentration.

  • Immediately take a sample (t=0) and analyze the concentration of this compound using a validated HPLC method.

  • Incubate the remaining solution under standard cell culture conditions (37°C, 5% CO2).

  • Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Analyze the concentration of this compound in each sample by HPLC.

  • Plot the concentration of this compound versus time to determine its degradation kinetics.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventSolubilityReference
DMSOHighCommon knowledge for hydrophobic compounds
EthanolModerateInferred from chemical structure
WaterPoor[1]
PBSPoorInferred from aqueous nature

Table 2: Example Stability Data of this compound in DMEM at 37°C

Time (hours)This compound Concentration (%)
0100
295
488
875
1265
2440
4815

Note: This is example data and the actual stability will depend on the specific experimental conditions.

Visualizations

Signaling Pathways

Xanthoangelol_Signaling_Pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis Induction cluster_muscle_atrophy Prevention of Muscle Atrophy LPS LPS TLR4 TLR4 MyD88 MyD88 IKK IKK NFkB NF-κB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Xanthoangelol_inflam This compound Xanthoangelol_apop This compound Pro_Caspase3 Pro-Caspase-3 Caspase3 Cleaved Caspase-3 Apoptosis Apoptosis Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) GR_translocation Nuclear Translocation MuRF1_Cbl_b MuRF-1, Cbl-b (Ubiquitin Ligases) Protein_Degradation Protein Degradation Xanthoangelol_muscle This compound

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock_prep Prepare this compound Stock Solution (in DMSO) dilution Dilute Stock Solution in pre-warmed Medium stock_prep->dilution media_prep Prepare Cell Culture Medium media_prep->dilution cell_treatment Treat Cells with This compound-containing Medium dilution->cell_treatment incubation Incubate for Desired Time Period cell_treatment->incubation endpoint_assay Perform Endpoint Assays (e.g., Viability, Western Blot, qPCR) incubation->endpoint_assay

Logical Relationship

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Inconsistent/Poor Results Precipitation Precipitation Problem->Precipitation Degradation Degradation Problem->Degradation Optimize_Solubilization Optimize Solubilization - Fresh DMSO stock - Warm media - Dropwise addition Precipitation->Optimize_Solubilization Minimize_Degradation Minimize Degradation - Fresh dilutions - Replenish media - Protect from light Degradation->Minimize_Degradation Confirm_Concentration Confirm Concentration - Perform stability assay (HPLC) Degradation->Confirm_Concentration

References

Xanthoangelol In Vivo Experimentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthoangelol in in vivo experiments.

Frequently Asked Questions (FAQs)

1. What is a typical effective dosage range for this compound in preclinical mouse models?

The effective dosage of this compound can vary significantly depending on the animal model and the disease being studied. Based on current literature, dosages generally fall within the range of 10 to 100 mg/kg body weight for anti-tumor and anti-metastatic effects when administered daily. For studies on obesity-induced inflammation, a diet supplemented with 0.1% to 0.15% (w/w) of this compound has been used for chronic administration. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental setup.

2. What is the most common route of administration for this compound in animal studies?

Oral gavage and intraperitoneal (IP) injection are the most frequently reported routes of administration for this compound in mice. Oral administration is often preferred for studies mimicking human consumption or for long-term dosing regimens. IP injection can be used to bypass first-pass metabolism and may lead to higher bioavailability. The choice of administration route should be guided by the experimental objectives and the pharmacokinetic profile of this compound.

3. What is the known toxicity profile of this compound? Is there an established Maximum Tolerated Dose (MTD)?

While this compound has been shown to be effective at certain doses, comprehensive public data on its Maximum Tolerated Dose (MTD) and acute toxicity in vivo is limited. Existing studies suggest that effective doses are generally well-tolerated, but researchers should conduct preliminary dose-ranging studies to establish the MTD in their specific animal model and strain. Key indicators of toxicity to monitor include changes in body weight, food and water intake, behavior, and any signs of distress.

4. How is this compound metabolized and what is its pharmacokinetic profile?

Studies indicate that this compound is rapidly absorbed after oral administration. However, like many natural compounds, it may undergo metabolism, potentially impacting its bioavailability. The hydrophobic nature of this compound can also influence its distribution and clearance. Researchers should consider these pharmacokinetic properties when designing dosing schedules and interpreting results.

Troubleshooting Guide

Issue: Difficulty dissolving this compound for in vivo administration.

This compound is a hydrophobic compound with poor water solubility, which is a primary challenge for in vivo studies.

Solutions:

  • Vehicle Selection: A suitable vehicle is essential for achieving a uniform and stable formulation. Common approaches for poorly soluble compounds include:

    • Co-solvent systems: A mixture of a primary solvent like Dimethyl sulfoxide (DMSO) with other vehicles such as polyethylene glycol (e.g., PEG300, PEG400) and a surfactant like Tween 80 can be effective. A common starting formulation to test is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The concentration of DMSO should be kept to a minimum to avoid toxicity.

    • Oil-based vehicles: For oral administration, this compound can be dissolved in edible oils like corn oil or sesame oil.

    • Suspensions: If a true solution cannot be achieved, a fine, uniform suspension can be prepared using suspending agents like carboxymethylcellulose (CMC). It is critical to ensure the suspension is homogenous before and during administration to ensure consistent dosing.

  • Preparation Method:

    • First, dissolve the this compound powder in a small amount of the primary solvent (e.g., DMSO).

    • Gently warm the mixture if necessary to aid dissolution, but be cautious of potential degradation at high temperatures.

    • Gradually add the co-solvents and/or vehicle while continuously mixing or vortexing to prevent precipitation.

    • Sonication can be a useful technique to aid in the dissolution and create a more uniform dispersion.

  • Precipitation upon dilution: If the compound precipitates when adding an aqueous component like saline, try different ratios of the organic and aqueous phases. Using a surfactant can also help to maintain the compound in solution or as a stable micro-emulsion.

Issue: Inconsistent results between experimental animals.

This can often be attributed to inaccurate dosing due to poor formulation stability.

Solutions:

  • Formulation Stability: Ensure your this compound formulation is stable throughout the dosing period. If using a suspension, make sure it is re-suspended thoroughly before each administration.

  • Accurate Dosing Technique: For oral gavage, ensure the gavage needle is correctly placed to deliver the full dose to the stomach. For IP injections, use the correct injection site (lower right quadrant of the abdomen) to avoid injecting into organs.

  • Animal Health: Monitor the health of the animals closely. Any underlying health issues can affect their response to the treatment.

Quantitative Data Summary

Table 1: Summary of In Vivo this compound Dosages and Effects

Animal Model Dosage Administration Route Observed Effects Reference
Lewis Lung Carcinoma (LLC) Mice10 and 20 mg/kg/dayNot specifiedInhibition of tumor-induced neovascularization[1]
Lewis Lung Carcinoma (LLC) Mice50 mg/kg/dayNot specifiedInhibition of tumor growth and lung metastasis[1]
Lewis Lung Carcinoma (LLC) Mice50 and 100 mg/kg/dayNot specifiedInhibition of liver metastasis[1]
Diet-Induced Obese Mice0.1% or 0.15% (w/w) in dietOral (in diet)Suppression of inflammatory mediators in white adipose tissue[2]
Scopolamine-induced Amnesia in Mice1, 10, and 20 mg/kgIntraperitoneal (i.p.)Amelioration of amnesia symptoms, reduced neuroinflammation[3]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Example)

  • Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for oral gavage in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween 80

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound.

    • In a sterile microcentrifuge tube, dissolve the this compound in DMSO to create a stock solution. For example, to make a final formulation with 10% DMSO, dissolve the total required this compound in a volume of DMSO that will constitute 10% of the final volume.

    • In a separate sterile tube, prepare the vehicle by mixing 40% PEG300, 5% Tween 80, and 45% saline. For example, for a final volume of 1 mL, mix 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.

    • Slowly add the this compound-DMSO stock solution to the vehicle while vortexing continuously to ensure proper mixing and prevent precipitation.

    • Visually inspect the final formulation for any precipitation. If necessary, sonicate for a few minutes to ensure a homogenous solution or fine suspension.

    • Administer to mice at the desired dosage based on their body weight.

Protocol 2: Xenograft Cancer Model (General Overview)

This is a general protocol and should be adapted based on the specific cell line and research question.

  • Cell Culture: Culture the desired cancer cells (e.g., Lewis Lung Carcinoma) in appropriate media and conditions until they reach the desired confluence.

  • Cell Preparation: Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in a suitable medium or PBS at the desired concentration for injection (e.g., 1 x 10^6 cells per 100 µL).

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers (Volume = 0.5 x length x width^2).

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Administration: Administer this compound at the predetermined dose and schedule via the chosen route (e.g., oral gavage or IP injection). The control group should receive the vehicle only.

  • Endpoint Analysis: Monitor tumor growth and the health of the mice throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, molecular analysis).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis X_prep This compound Formulation Treatment Treatment Administration X_prep->Treatment Animal_prep Animal Acclimatization Tumor_implant Tumor Implantation (if applicable) Animal_prep->Tumor_implant Grouping Randomization into Groups Tumor_implant->Grouping Grouping->Treatment Monitoring Monitoring (Tumor size, Body weight) Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Necropsy) Monitoring->Endpoint Data_analysis Data Analysis Endpoint->Data_analysis Troubleshooting_Flow Start Issue: Poor Solubility of this compound Formulation Optimize Vehicle Formulation Start->Formulation Sonication Utilize Sonication Formulation->Sonication Suspension Prepare a Homogenous Suspension Sonication->Suspension Check_Precipitation Check for Precipitation Suspension->Check_Precipitation Success Proceed with Dosing Check_Precipitation->Success No Precipitation Failure Re-evaluate Formulation/Vehicle Check_Precipitation->Failure Precipitation Occurs

References

Xanthoangelol Metabolic Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the metabolic stability of xanthoangelol.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways responsible for the rapid clearance of this compound?

This compound, a natural geranylated hydroxy chalcone, undergoes rapid absorption and metabolism.[1][2] Its structure contains phenolic hydroxyl groups and a hydrophobic chalcone scaffold, which are susceptible to extensive first-pass metabolism.[2] The primary metabolic routes are Phase II conjugation reactions, specifically glucuronidation and/or sulfation of the phenolic hydroxyl groups, which increase water solubility and facilitate excretion.[1][2] Phase I oxidation, mediated by Cytochrome P450 (CYP450) enzymes, can also occur, but conjugation is considered a major pathway for its clearance.[3][4][5]

cluster_0 This compound Biotransformation This compound This compound Phase1 Phase I Metabolism (e.g., Oxidation via CYP450s) This compound->Phase1 Minor Pathway Phase2 Phase II Metabolism (Glucuronidation/Sulfation via UGTs/SULTs) This compound->Phase2 Major Pathway Oxidized_Metabolite Oxidized Metabolite Phase1->Oxidized_Metabolite Conjugated_Metabolite Conjugated Metabolite (More water-soluble) Phase2->Conjugated_Metabolite Oxidized_Metabolite->Phase2 Excretion Rapid Excretion Conjugated_Metabolite->Excretion

Caption: Major metabolic pathways of this compound.

Q2: What strategies can I use to improve the metabolic stability of this compound?

Improving metabolic stability generally involves modifying the molecular structure to block or slow down metabolic reactions without losing pharmacological activity.[6] Key strategies include:

  • Blocking Metabolic Hotspots : The phenolic hydroxyl groups are primary sites for conjugation.[2] These can be "blocked" by replacing them with metabolically more stable groups, such as a methyl ether (O-methylation) or a fluorine atom.[7]

  • Bioisosteric Replacement : Replace metabolically labile parts of the molecule with bioisosteres—substituents that retain similar biological activity but have improved pharmacokinetic properties.[8] For example, an unsubstituted phenyl ring, which can be a site of oxidation, could be replaced with a more electron-deficient and stable heterocyclic ring like pyridine.[8][9]

  • Deuteration : Replacing hydrogen atoms at known sites of metabolism with deuterium can slow the rate of metabolism due to the stronger carbon-deuterium bond, a phenomenon known as the "kinetic isotope effect."[6]

  • Conformational Constraint : Introducing structural rigidity, for example through cyclization, can lock the molecule in a conformation that is not favorable for binding to metabolic enzymes.[10][11]

  • Amphiphilic Design : For certain applications like antimicrobials, designing amphiphilic derivatives by mimicking antimicrobial peptides (AMPs) can improve stability and activity.[2]

cluster_1 Strategies to Enhance Metabolic Stability Start Goal: Improve this compound Metabolic Stability Strategy Primary Approach: Structural Modification Start->Strategy Block Block Metabolic Hotspots (e.g., -OH) Strategy->Block Bioisostere Bioisosteric Replacement Strategy->Bioisostere Deuterate Deuteration (Kinetic Isotope Effect) Strategy->Deuterate Constrain Conformational Constraint Strategy->Constrain Outcome Desired Outcome: Increased Half-Life (t½) Reduced Clearance (Cl) Block->Outcome Bioisostere->Outcome Deuterate->Outcome Constrain->Outcome

Caption: Logic diagram of strategies to improve metabolic stability.

Q3: How do I experimentally measure the metabolic stability of my this compound derivatives?

The most common in vitro method is the metabolic stability assay using liver subcellular fractions like microsomes or S9 fractions.[3][12][13] This assay measures the rate at which the parent compound disappears over time when incubated with these fractions, which contain metabolic enzymes.[13][14] The primary endpoints are the in vitro half-life (t½) and the intrinsic clearance (Clint).[3] Compounds with a longer half-life and lower clearance are considered more metabolically stable.[12][13]

Troubleshooting Guide: In Vitro Metabolic Stability Assays

Problem Possible Cause Recommended Solution
High variability between replicate wells. - Inaccurate pipetting.- Poor solubility of the test compound.- Inconsistent quenching of the reaction.- Calibrate pipettes. Use reverse pipetting for viscous solutions.- Check compound solubility in the final incubation buffer. Use a co-solvent like DMSO at a low final concentration (<0.5%).- Ensure immediate and thorough mixing after adding the quenching solution (e.g., cold acetonitrile).
Compound disappears too quickly (t½ < 5 min). - The compound is highly metabolized.- Protein concentration is too high.- This may be the true result. Confirm with a lower protein concentration or shorter incubation times.- Reduce the microsomal protein concentration (e.g., from 1.0 mg/mL to 0.25 mg/mL) to slow the reaction rate.
No significant compound loss over time. - The compound is very stable.- Inactive microsomes or degraded cofactors.- Non-specific binding to plasticware.- Run positive controls (e.g., Midazolam, Dextromethorphan) to ensure the system is active.[3]- Always use fresh or properly stored (-80°C) microsomes and cofactors. Prepare cofactor solutions immediately before use.[3]- Consider using low-binding plates. Evaluate compound loss in incubations without cofactors to assess non-enzymatic degradation or binding.[15]
Compound concentration increases over time. - Interference from a metabolite in the LC-MS/MS analysis.- Issues with the internal standard.- Optimize the LC-MS/MS method to ensure selectivity for the parent compound.- Verify the stability and consistency of the internal standard's response across all samples.

Data Presentation: Comparing this compound Analogs

Summarize your experimental results in a structured table to facilitate direct comparison of metabolic stability across different analogs.

Table 1: Hypothetical Metabolic Stability Data for this compound Analogs in Human Liver Microsomes

Compound IDStructural ModificationIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
This compound Parent Compound1257.8
XA-001 4'-OH replaced with 4'-OCH₃4515.4
XA-002 6'-OH replaced with 6'-F6810.2
XA-003 Deuteration of geranyl chain1838.5
Control (Midazolam) Positive Control886.6

Experimental Protocols

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of a test compound by measuring its rate of disappearance in the presence of liver microsomes and necessary cofactors.[3][13][14]

cluster_2 Workflow: Liver Microsomal Stability Assay Start Start Prepare Prepare Reagents (Buffer, Microsomes, Compound, NADPH) Start->Prepare Preinc Pre-incubate Mixture (Compound + Microsomes + Buffer) at 37°C for 5 min Prepare->Preinc Initiate Initiate Reaction (Add NADPH Solution) Preinc->Initiate Incubate Incubate and Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate->Incubate Quench Quench Reaction at each Time Point (Add Cold Acetonitrile + Internal Standard) Incubate->Quench Process Centrifuge to Precipitate Protein Quench->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Calculate Calculate % Remaining, t½, and Clint Analyze->Calculate End End Calculate->End

Caption: Experimental workflow for the microsomal stability assay.

1. Materials and Reagents:

  • Test Compound & Positive Controls : 10 mM stock solutions in DMSO (e.g., this compound analog, Midazolam).[3]

  • Liver Microsomes : Pooled human, rat, or mouse liver microsomes (e.g., 20 mg/mL stock). Keep on ice at all times.[3]

  • Buffer : 100 mM Potassium Phosphate Buffer (KPO4), pH 7.4.[3]

  • Cofactor Solution : NADPH regenerating system or a stock solution of NADPH (e.g., 10 mM in buffer). Prepare fresh.[3]

  • Quenching Solution : Cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis.

  • Equipment : Incubator/water bath (37°C), centrifuge, LC-MS/MS system.[3]

2. Assay Procedure:

  • Prepare Incubation Mixture : In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and test compound (final concentration typically 1 µM). Prepare enough master mix for all time points.

  • Pre-incubation : Pre-incubate the mixture at 37°C for 5-10 minutes to bring it to temperature.

  • Initiate Reaction : Start the metabolic reaction by adding the pre-warmed NADPH solution (final concentration typically 1 mM). Mix gently and immediately take the T=0 sample.

  • Sampling : At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench Reaction : Immediately add the aliquot to a tube or well containing cold acetonitrile with the internal standard (typically 2-3 volumes of ACN to 1 volume of sample). This stops the enzymatic reaction and precipitates the proteins.[3]

  • Protein Precipitation : Vortex the quenched samples and then centrifuge at high speed (e.g., >3000 x g for 15 minutes) to pellet the precipitated protein.

  • Sample Analysis : Transfer the supernatant to a new plate or vial for analysis. Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.[3]

3. Data Analysis:

  • Calculate Percent Remaining : Determine the percentage of the test compound remaining at each time point relative to the T=0 sample.

  • Determine Half-Life (t½) : Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is equal to the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k

  • Calculate Intrinsic Clearance (Clint) :

    • Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / mg of Microsomal Protein)

References

troubleshooting Xanthoangelol precipitation in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Xanthoangelol precipitation in experimental assays. The information is tailored for researchers, scientists, and drug development professionals to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating when I add it to my aqueous assay buffer or cell culture medium?

A1: this compound precipitation is a common issue primarily due to its physicochemical properties. Key reasons include:

  • Poor Water Solubility: this compound is a hydrophobic molecule, classified as a prenylated chalcone, and is practically insoluble in water.[1] Its hydrophobic scaffold and geranyl chain contribute significantly to this property.[1]

  • Solvent-Shift Precipitation: You are likely dissolving this compound in an organic solvent like DMSO to create a stock solution. When this concentrated stock is diluted into an aqueous buffer or medium, the solvent environment changes drastically, causing the poorly soluble this compound to fall out of solution.[2]

  • Concentration Exceeds Solubility: The final concentration of this compound in your assay may be higher than its maximum solubility in the aqueous environment, leading to supersaturation and subsequent precipitation.[3][4]

  • Improper Stock Solution: Using old or non-anhydrous DMSO can reduce solubility, as moisture-absorbing DMSO is less effective.[5]

Q2: What is the best way to prepare and store a this compound stock solution to minimize precipitation?

A2: Proper preparation and storage are critical. Follow the detailed protocol below (Protocol 1). Key recommendations include:

  • Solvent Choice: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[5][6] Other potential solvents include ethanol, acetone, or ethyl acetate, depending on your experimental needs.[6]

  • Dissolution: To aid dissolution in DMSO, sonication is recommended.[7][8]

  • Aliquoting: Store the stock solution in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[5][9]

  • Storage: Follow the recommended storage conditions summarized in Table 3 for long-term stability.[5]

Q3: I've prepared my stock solution correctly, but the compound still precipitates upon dilution. What should I do?

A3: This is a classic solvent-shift problem. Here are several troubleshooting steps:

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your assay.

  • Check Solvent Concentration: Ensure the final concentration of DMSO (or other organic solvent) is as low as possible, typically below 0.5% or 1% in cell-based assays, as higher concentrations can be toxic to cells and also affect compound solubility.[10][11]

  • Modify Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first while vortexing or stirring, and then bring it up to the final volume. This can sometimes help with dispersion.

  • Use a Carrier: For certain applications, carriers like 2-hydroxypropyl-beta-cyclodextrin (HPBCD) might be used to improve the aqueous solubility of hydrophobic compounds.[11][12]

Q4: Could the precipitate I'm seeing be something other than this compound?

A4: Yes, it's possible. Other components in your medium can also precipitate:

  • Media Components: Temperature changes (e.g., warming cold media too quickly) or pH shifts can cause salts, proteins, and other components of cell culture media to precipitate.[9][13] Calcium salts are particularly prone to this.[13]

  • Contamination: Bacterial or fungal contamination can cause the medium to appear turbid, which might be mistaken for a chemical precipitate.[13][14] Always check your cultures under a microscope.

Q5: How does precipitation of this compound impact my experimental results?

A5: Compound precipitation can severely compromise your results by:

  • Reducing Bioavailability: The actual concentration of soluble, active this compound will be lower than intended, leading to an underestimation of its potency (e.g., an artificially high IC50 value).[15]

  • Causing Physical Artifacts: Precipitated particles can interfere with plate readers in absorbance or fluorescence-based assays, and can be mistaken for cellular structures in microscopy.[13]

  • Inducing Cellular Stress: Solid particles can cause non-specific cellular stress or toxicity, confounding the specific biological effects of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₅H₂₈O₄[5][16]
Molecular Weight392.49 g/mol [5][16]
ClassChalcone, Flavonoid[6]
Water SolubilityPractically Insoluble[1]

Table 2: Solubility of this compound in Common Organic Solvents

SolventReported SolubilityReference
DMSO79 - 100 mg/mL (approx. 201 - 255 mM)[5][7][8]
EthanolSoluble (specific concentration not detailed)[4]
AcetoneSoluble (specific concentration not detailed)[6]
ChloroformSoluble (specific concentration not detailed)[6]
Ethyl AcetateSoluble (specific concentration not detailed)[6]

Table 3: Recommended Storage Conditions for this compound

FormTemperatureDurationReference
Powder-20°C3 years[5][7]
In Solvent (e.g., DMSO)-80°C1 year[5][7]
In Solvent (e.g., DMSO)-20°C1 month[5][7]

Detailed Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution of this compound.

  • Preparation: Bring the this compound powder vial to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microfuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a high-concentration stock (e.g., 50-100 mM). Using a stock concentration that is 1000x your highest final concentration is a common practice.

  • Dissolution: Vortex the solution thoroughly. If insolubility persists, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[7][8]

  • Sterilization (Optional): If required for cell culture, filter the stock solution through a 0.22 µm DMSO-safe syringe filter (e.g., PTFE).

  • Aliquoting and Storage: Dispense the stock solution into single-use, light-protected aliquots. Store immediately at -80°C for long-term use or -20°C for short-term use.[5]

Protocol 2: Preparation of a this compound Working Solution for In Vitro Assays

This protocol details the dilution of the concentrated stock into an aqueous buffer or cell culture medium.

  • Thawing: Thaw a single aliquot of the concentrated this compound stock solution at room temperature. Mix well by gentle vortexing.

  • Pre-warming Medium: Warm the required amount of assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Serial Dilution (Recommended): To avoid shocking the compound out of solution, perform a serial or intermediate dilution. For example, dilute the 100 mM stock 1:100 into your medium to create a 1 mM intermediate solution. Mix immediately and thoroughly.

  • Final Dilution: Use the intermediate dilution to prepare your final working concentrations. For example, add 10 µL of the 1 mM intermediate solution to 990 µL of medium to get a final concentration of 10 µM. This method keeps the final DMSO concentration low (e.g., 0.1% in this example).

  • Visual Inspection: After preparing the final working solution, visually inspect it against a light source for any signs of cloudiness or precipitate. If available, check a small sample under a microscope.

  • Immediate Use: Use the freshly prepared working solutions immediately to prevent the compound from precipitating over time.

Visualized Workflows and Pathways

Diagram 1: Troubleshooting Workflow for this compound Precipitation

G start Precipitate Observed in Assay q1 Is stock solution clear? start->q1 sol_stock Re-prepare stock solution: - Use fresh, anhydrous DMSO - Sonicate to dissolve - Aliquot and store at -80°C q1->sol_stock No q2 Is final DMSO concentration >0.5%? q1->q2 Yes sol_stock->start sol_dmso Lower final DMSO concentration: - Increase stock concentration - Adjust dilution scheme q2->sol_dmso Yes q3 Is final this compound concentration high? q2->q3 No sol_dmso->start end Assay Optimized sol_dmso->end sol_conc Lower final this compound concentration to within its aqueous solubility limit. q3->sol_conc Yes check_media Check for other causes: - Media component precipitation - Contamination - Temperature/pH issues q3->check_media No sol_conc->start sol_conc->end check_media->end

Caption: A logical workflow to diagnose and solve this compound precipitation issues.

Diagram 2: LKB1/AMPK Signaling Pathway Activated by this compound

G XAG This compound LKB1 LKB1 XAG->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates GLUT4_membrane GLUT4 Translocation to Membrane AMPK->GLUT4_membrane GLUT4_storage GLUT4 Vesicles GLUT4_storage->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: this compound promotes glucose uptake via the LKB1/AMPK pathway.[17]

Diagram 3: Nrf2/ARE Signaling Pathway in Cytoprotection by this compound

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus XAG This compound Keap1_Nrf2 Keap1-Nrf2 Complex XAG->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO-1) ARE->Antioxidant_Genes Cytoprotection Cytoprotection against Oxidative Stress Antioxidant_Genes->Cytoprotection

Caption: this compound protects cells by activating the Nrf2/ARE pathway.[18]

References

Technical Support Center: Formulation of Xanthoangelol for Enhanced Oral Absorption

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Xanthoangelol to improve its oral absorption.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the oral delivery of this compound?

A1: The primary challenges associated with the oral delivery of this compound are its poor aqueous solubility and susceptibility to extensive first-pass metabolism.[1][2] Its hydrophobic nature limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, as a chalcone, this compound is likely metabolized by cytochrome P450 enzymes in the gut wall and liver, significantly reducing the amount of unchanged drug that reaches systemic circulation.[3][4][5]

Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the challenges of poor solubility and first-pass metabolism. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and, consequently, its oral absorption.[1][6][7][8][9]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range increases its surface area, leading to improved solubility and dissolution.[10][11] Common nanoformulations include nanocrystals, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[10][12][13][14] Additionally, highly lipophilic drugs can be absorbed via the intestinal lymphatic system, bypassing the portal circulation and reducing first-pass metabolism.[3][4][5][11][15][16]

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of this compound by forming inclusion complexes.

Q3: How can I assess the oral absorption of my this compound formulation in vitro?

A3: The Caco-2 cell permeability assay is a widely accepted in vitro model to predict human intestinal absorption.[17][18][19][20][21] This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier. The transport of your this compound formulation across this monolayer can provide an estimate of its intestinal permeability.

Q4: What is the role of P-glycoprotein (P-gp) in this compound absorption?

A4: P-glycoprotein (P-gp) is an efflux transporter protein present in the apical membrane of intestinal epithelial cells.[2][22][23][24][25] It actively pumps a wide variety of drugs back into the intestinal lumen, thereby reducing their net absorption. Chalcones have been reported to be inhibitors of P-gp, which could potentially be a beneficial property of this compound, but it is also possible that this compound itself is a substrate for P-gp.[25] The Caco-2 permeability assay can be used to determine if this compound is a P-gp substrate by measuring its bidirectional transport (apical-to-basolateral and basolateral-to-apical).[19]

Troubleshooting Guides

In Vitro Dissolution Testing
Issue Possible Cause(s) Troubleshooting Steps
Low and variable dissolution of this compound from a solid dispersion. Incomplete amorphization of this compound. Recrystallization of this compound during the dissolution study. Inappropriate polymer carrier.Confirm the amorphous state of this compound in the solid dispersion using DSC or XRD. Use a dissolution medium that maintains the supersaturated state of the amorphous drug. The inclusion of polymers or surfactants in the medium can help prevent recrystallization.[26] Screen different hydrophilic polymers to find a suitable carrier that forms a stable amorphous solid dispersion.[6]
Precipitation of this compound in the dissolution medium. The concentration of this compound exceeds its solubility in the medium. The formulation is generating a supersaturated solution that is not stable.Use a dissolution medium with a composition that better reflects the in vivo conditions, potentially including biorelevant media (e.g., FaSSIF, FeSSIF). Incorporate surfactants or polymers in the dissolution medium to maintain the solubilized state of this compound.[26]
Inconsistent dissolution profiles between batches. Variability in the manufacturing process of the formulation (e.g., particle size, morphology). Differences in the experimental setup of the dissolution apparatus.Ensure consistent manufacturing parameters for your formulation. Verify the proper setup and calibration of the dissolution apparatus (e.g., paddle/basket height, rotation speed, vessel centering).[27]
Caco-2 Permeability Assay
Issue Possible Cause(s) Troubleshooting Steps
Low recovery of this compound after the assay. Adsorption of the hydrophobic this compound to the plasticware (e.g., Transwell inserts, collection plates). Low aqueous solubility leading to precipitation in the assay buffer.Use low-binding plates and pipette tips. Add a non-toxic solubilizing agent to the assay buffer, such as bovine serum albumin (BSA) or hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase the solubility of this compound and reduce non-specific binding.[28][29][30]
High variability in Papp values. Inconsistent Caco-2 cell monolayer integrity. Inaccurate quantification of this compound.Regularly check the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure their integrity.[18][19] Use a validated and sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound.
Efflux ratio close to 1, but P-gp involvement is suspected. The concentration of this compound used in the assay is saturating the P-gp transporters. The formulation contains excipients that inhibit P-gp.Perform the assay with a lower, non-saturating concentration of this compound. Evaluate the effect of a known P-gp inhibitor (e.g., verapamil) on the bidirectional transport of this compound. A significant increase in the apical-to-basolateral transport in the presence of the inhibitor would confirm P-gp involvement.[19]
Nanoparticle Formulation
Issue Possible Cause(s) Troubleshooting Steps
Aggregation of this compound-loaded nanoparticles. Insufficient stabilization by the surfactant/stabilizer. High drug loading leading to drug crystallization on the nanoparticle surface.Optimize the concentration and type of stabilizer. Evaluate different stabilizers or a combination of stabilizers. Reduce the drug loading and assess the impact on particle stability.[31]
Low encapsulation efficiency. Poor affinity of this compound for the nanoparticle matrix. Drug leakage during the preparation process.Select a lipid or polymer matrix with higher affinity for the lipophilic this compound. Optimize the formulation parameters (e.g., homogenization speed, sonication time) to improve drug entrapment.
Broad particle size distribution (high Polydispersity Index - PDI). Inefficient particle size reduction method. Ostwald ripening.Optimize the parameters of the homogenization or sonication process (e.g., pressure, time, cycles). Use a combination of lipids with different melting points for solid lipid nanoparticles to create a less ordered crystalline structure.[32]

Data Presentation

Pharmacokinetic Parameters of this compound after Oral Administration in Mice

The following table summarizes the pharmacokinetic parameters of 4-hydroxyderricin and this compound in mice after oral administration of an Ashitaba extract. While this study does not compare different formulations, it provides valuable baseline data on the absorption and metabolism of this compound in its natural matrix.

CompoundDose (mg/kg)Tmax (h)Total Plasma Concentration of Aglycone and Metabolites at 24h (µM)
4-Hydroxyderricin50 - 5002~4-fold higher than this compound
This compound50 - 5000.5-

Source: Adapted from a study on the absorption and metabolism of 4-hydroxyderricin and this compound in mice.[19]

Note: Direct comparative studies evaluating the pharmacokinetic parameters of different this compound formulations (e.g., solid dispersion, nanoparticles) are needed to quantify the enhancement in oral bioavailability for each strategy.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Objective: To prepare this compound-loaded SLNs to enhance its oral bioavailability.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Distilled water

  • Organic solvent (e.g., acetone, if using the emulsion-solvent evaporation method)

Method: High-Shear Homogenization followed by Ultrasonication

  • Preparation of the lipid phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Add the accurately weighed amount of this compound to the molten lipid and stir until a clear solution is obtained.

  • Preparation of the aqueous phase: Dissolve the surfactant in distilled water and heat it to the same temperature as the lipid phase.

  • Emulsification: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a coarse oil-in-water emulsion.

  • Nanosizing: Subject the coarse emulsion to ultrasonication using a probe sonicator at a specific power output and time to reduce the droplet size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the prepared SLNs for particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and drug loading.

Protocol 2: In Vitro Dissolution Testing of this compound Solid Dispersion

Objective: To evaluate the in vitro dissolution rate of a this compound solid dispersion.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method)

Dissolution Medium: 900 mL of a biorelevant medium such as Fasted State Simulated Intestinal Fluid (FaSSIF).

Procedure:

  • Prepare the this compound solid dispersion equivalent to a specific dose of this compound.

  • Fill the dissolution vessels with 900 mL of the dissolution medium, pre-heated to 37 ± 0.5 °C.

  • Place the solid dispersion in the dissolution vessel.

  • Start the paddle rotation at a specified speed (e.g., 75 rpm).

  • Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-heated dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of this compound dissolved at each time point.

Protocol 3: Caco-2 Permeability Assay for this compound Formulation

Objective: To assess the intestinal permeability of a this compound formulation.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound formulation

  • Lucifer yellow (for monolayer integrity check)

  • P-gp inhibitor (e.g., verapamil) (optional)

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²). Additionally, perform a Lucifer yellow permeability test to confirm the integrity of the tight junctions.

  • Permeability Study (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed HBSS. b. Add the this compound formulation (dissolved in HBSS, potentially with a non-toxic solubilizer) to the apical (donor) chamber. c. Add fresh HBSS to the basolateral (receiver) chamber. d. Incubate the plates at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.

  • Permeability Study (Basolateral to Apical - B to A) (for efflux assessment): a. Add the this compound formulation to the basolateral (donor) chamber. b. Add fresh HBSS to the apical (receiver) chamber. c. Follow the same incubation and sampling procedure as for the A to B transport.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).

Visualizations

Experimental_Workflow_for_Xanthoangelol_Formulation cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_analysis Data Analysis This compound This compound Formulation Formulation Strategies (Solid Dispersion, Nanoparticles, Lipid-Based) This compound->Formulation Dissolution In Vitro Dissolution Formulation->Dissolution Permeability Caco-2 Permeability Formulation->Permeability Pharmacokinetics Pharmacokinetic Studies (Animal Model) Permeability->Pharmacokinetics Bioavailability Oral Bioavailability Enhancement Pharmacokinetics->Bioavailability

Caption: Workflow for developing and evaluating this compound formulations.

Intestinal_Absorption_and_Metabolism_of_this compound cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation X_Formulation This compound Formulation X_Absorbed Absorbed This compound X_Formulation->X_Absorbed Absorption Pgp P-glycoprotein (Efflux) X_Absorbed->Pgp Efflux CYP450_Metabolism CYP450 Metabolism X_Absorbed->CYP450_Metabolism Portal_Vein Portal Vein X_Absorbed->Portal_Vein Lymphatics Lymphatic System X_Absorbed->Lymphatics Lipid Formulations CYP450_Metabolism->Portal_Vein To Liver Signaling_Pathway_Modulation cluster_inhibition Potential Inhibition by Formulation cluster_outcome Outcome Pgp_Inhibition P-glycoprotein Inhibition Increased_Absorption Increased Intracellular This compound Pgp_Inhibition->Increased_Absorption CYP450_Inhibition CYP450 Inhibition Reduced_Metabolism Reduced First-Pass Metabolism CYP450_Inhibition->Reduced_Metabolism Enhanced_Bioavailability Enhanced Oral Bioavailability Increased_Absorption->Enhanced_Bioavailability Reduced_Metabolism->Enhanced_Bioavailability

References

Technical Support Center: Large-Scale Synthesis of Xanthoangelol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale synthesis of Xanthoangelol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main challenges include:

  • Low yields and side product formation: Particularly in the key Claisen-Schmidt condensation and geranylation steps.

  • Purification difficulties: Due to the poor water solubility of this compound and the presence of structurally similar impurities.[1]

  • Scalability issues: Reactions that are efficient on a small scale may see reduced yields and increased impurities when scaled up.

  • Regioselectivity control: During the alkylation of the dihydroxyacetophenone precursor, achieving selective substitution at the desired position can be difficult.

  • Potential for metabolism and degradation: The phenolic hydroxyl groups can be susceptible to metabolism, and the overall stability under various pH and temperature conditions needs to be considered.[1]

Q2: Which synthetic route is most promising for the large-scale production of this compound?

A2: The total synthesis of this compound and its analogs often involves a convergent approach. A common strategy is the Claisen-Schmidt condensation of a suitably functionalized acetophenone derivative with a benzaldehyde derivative. Optimizing this condensation and the preparation of the precursors is crucial for high overall yields. For instance, the synthesis of this compound B can be achieved by reacting a geranylated 2',4'-dihydroxyacetophenone with 4-hydroxybenzaldehyde.[2]

Q3: What are the key reaction steps in a typical this compound synthesis?

A3: A representative synthesis involves:

  • Preparation of the geranylated acetophenone precursor: This typically involves the regioselective geranylation of 2',4'-dihydroxyacetophenone.

  • Claisen-Schmidt condensation: The reaction between the geranylated acetophenone and an appropriate benzaldehyde to form the chalcone backbone.

  • Purification of the final product: This often involves chromatographic techniques to remove unreacted starting materials and side products.

Troubleshooting Guides

Geranylation of 2',4'-Dihydroxyacetophenone

Issue: Low yield and formation of a mixture of mono- and di-alkylated products.

Potential Cause Troubleshooting Suggestion
Non-selective reaction conditions. Utilize a cesium bicarbonate (CsHCO₃)-mediated alkylation in acetonitrile. This method has been shown to provide high regioselectivity for the 4-position and yields up to 95%.[3][4]
Suboptimal base or solvent. Avoid traditional bases like K₂CO₃ or NaH which can lead to mixtures. Acetonitrile is a preferred solvent for the CsHCO₃-mediated reaction.[3]
Reaction temperature and time. Optimize the reaction temperature (around 80°C) and monitor the reaction progress by TLC to avoid over-alkylation and decomposition.[3]
Claisen-Schmidt Condensation

Issue: Low yield of the desired chalcone.

Potential Cause Troubleshooting Suggestion
Inefficient catalytic system. For a greener and potentially higher-yielding approach, consider a solvent-free grinding method with a solid base like KOH. This has been shown to improve yields compared to traditional reflux methods.[5][6] Alternatively, a KHSO₄-SiO₂ catalyst under microwave irradiation can significantly reduce reaction time and improve yield.[7]
Side reactions. Ensure the dropwise addition of the aldehyde to the ketone and base mixture to minimize self-condensation of the ketone.
Base concentration. The concentration of the base (e.g., KOH or NaOH) is critical. Too high a concentration can lead to side reactions, while too low a concentration will result in slow or incomplete conversion. Titrate the optimal concentration for your specific substrates.
Reaction temperature. While some methods utilize reflux, solvent-free grinding is performed at ambient temperature, which can reduce the formation of degradation products.[5]

Issue: Formation of complex product mixtures.

Potential Cause Troubleshooting Suggestion
Cannizzaro reaction of the aldehyde. This can occur under strong basic conditions. Use a milder base or a heterogeneous catalyst to minimize this side reaction.
Michael addition of the enolate to the product. This can be minimized by controlling the stoichiometry of the reactants and the reaction time.
Large-Scale Purification

Issue: Difficulty in removing impurities.

Potential Cause Troubleshooting Suggestion
Co-elution of structurally similar compounds. Employ high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and an optimized mobile phase gradient.
Poor solubility of this compound. Use a solvent system in which this compound is sufficiently soluble for chromatographic separation. Consider mixed solvent systems. This compound has poor water solubility.[1]
Presence of colored impurities. Activated carbon treatment of the crude product solution can help remove some colored impurities before chromatography.

Issue: Product precipitation during purification.

Potential Cause Troubleshooting Suggestion
Solvent composition change. Ensure that the solvent composition during all purification steps (extraction, washing, chromatography) maintains the solubility of this compound.
Temperature fluctuations. Maintain a constant temperature during purification to prevent precipitation due to changes in solubility.
Stability

Issue: Degradation of this compound during synthesis or storage.

Potential Cause Troubleshooting Suggestion
Exposure to strong acids or bases. While specific data for this compound is limited, chalcones can be susceptible to degradation under harsh pH conditions. It is advisable to work under neutral or mildly acidic/basic conditions whenever possible and to neutralize the reaction mixture promptly during workup.
Oxidation. The phenolic hydroxyl groups may be prone to oxidation. Store the final product and key intermediates under an inert atmosphere (e.g., nitrogen or argon) and protect from light.
Elevated temperatures. Avoid prolonged exposure to high temperatures during synthesis and purification. Use the lowest effective temperatures for reactions and distillations.

Data Presentation

Table 1: Comparison of Claisen-Schmidt Condensation Methods for Chalcone Synthesis

MethodCatalystSolventTemperatureTimeYield (%)Reference
RefluxKOHEthanolReflux-9.2[5]
GrindingKOHNoneAmbient-32.6[5]
MicrowaveKHSO₄-SiO₂PEGMicrowave6 min93[7]

Table 2: Regioselective Geranylation of 2',4'-Dihydroxyacetophenone

BaseSolventTemperature (°C)Yield of 4-O-geranyl product (%)Reference
CsHCO₃Acetonitrile80up to 95[3][4]
K₂CO₃Acetone/DMFRefluxMixture of products[3]

Experimental Protocols

Protocol 1: Regioselective Geranylation of 2',4'-Dihydroxyacetophenone

This protocol is adapted from a method for regioselective alkylation.[3]

  • To a solution of 2',4'-dihydroxyacetophenone (1.0 eq) in acetonitrile, add cesium bicarbonate (CsHCO₃, 1.5 eq).

  • Add geranyl bromide (1.2 eq) to the mixture.

  • Heat the reaction mixture at 80°C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired 4-O-geranyl-2-hydroxyacetophenone.

Protocol 2: Claisen-Schmidt Condensation via Grinding Method

This protocol is a general procedure based on green chemistry approaches for chalcone synthesis.[5][6]

  • In a mortar, combine the geranylated 2-hydroxyacetophenone (1.0 eq), 4-hydroxybenzaldehyde (1.0 eq), and solid potassium hydroxide (KOH, catalytic amount).

  • Grind the mixture with a pestle at room temperature for the time indicated by reaction monitoring (e.g., by TLC).

  • After completion, add cold dilute HCl to the reaction mixture to neutralize the catalyst and precipitate the crude product.

  • Filter the solid, wash with cold water until the washings are neutral, and dry the product.

  • Recrystallize the crude this compound from a suitable solvent (e.g., ethanol) to obtain the purified product.

Mandatory Visualizations

Synthesis_Workflow Start Starting Materials: - 2',4'-Dihydroxyacetophenone - Geranyl Bromide - 4-Hydroxybenzaldehyde Step1 Regioselective Geranylation (CsHCO3, Acetonitrile, 80°C) Start->Step1 Step2 Claisen-Schmidt Condensation (KOH, Grinding) Start->Step2 Intermediate 4-O-Geranyl-2-hydroxyacetophenone Step1->Intermediate Intermediate->Step2 Crude Crude this compound Step2->Crude Step3 Purification (Column Chromatography/Recrystallization) Crude->Step3 End Pure this compound Step3->End

Caption: Overall workflow for the large-scale synthesis of this compound.

Troubleshooting_Logic Start Low Yield in Claisen-Schmidt Condensation Cause1 Inefficient Catalyst/Conditions Start->Cause1 Cause2 Side Reactions Start->Cause2 Solution1a Try Solvent-Free Grinding (e.g., with KOH) Cause1->Solution1a Solution1b Use Microwave with KHSO4-SiO2 Catalyst Cause1->Solution1b Solution2a Slowly Add Aldehyde Cause2->Solution2a Solution2b Optimize Base Concentration Cause2->Solution2b

Caption: Troubleshooting logic for low yield in Claisen-Schmidt condensation.

References

Technical Support Center: Xanthoangelol Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Xanthoangelol during storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for powdered this compound?

A1: For long-term stability, solid this compound should be stored at -20°C in a desiccated environment. Under these conditions, it can be expected to remain stable for up to three years.

Q2: How should I store this compound solutions?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions prepared in dimethyl sulfoxide (DMSO), it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[1][2] It is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility and potentially contribute to degradation.

Q3: What are the primary factors that can cause this compound to degrade?

A3: this compound, as a chalcone with phenolic hydroxyl groups, is susceptible to degradation from several factors, including:

  • Oxidation: The phenolic structure makes it prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metals.

  • Light (Photodegradation): Chalcones can undergo photo-isomerization or photodegradation upon exposure to UV or even visible light.

  • Temperature (Thermal Degradation): Elevated temperatures can accelerate the rate of chemical degradation.

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze the degradation of phenolic compounds.

Q4: Are there any visible signs of this compound degradation?

A4: While visual inspection is not a definitive measure of stability, a change in the color or appearance of the powdered compound or solution may indicate degradation. However, significant degradation can occur without any obvious visual changes. Therefore, it is crucial to rely on analytical methods for stability assessment.

Q5: How can I assess the stability of my this compound sample?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to assess the purity and degradation of this compound. This method should be able to separate the intact this compound from any potential degradation products.

Troubleshooting Guide: Common Stability Issues

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in experiments. Degradation of this compound stock solution.1. Prepare a fresh stock solution from powdered this compound. 2. Perform a stability check of the old stock solution using HPLC. 3. Ensure proper storage of the stock solution (aliquoted, at -80°C, protected from light).
Appearance of unexpected peaks in HPLC chromatogram. Formation of degradation products.1. Confirm the identity of the main this compound peak using a reference standard. 2. Investigate the storage history of the sample (exposure to light, elevated temperature, or extreme pH). 3. Perform forced degradation studies to identify potential degradation products.
Precipitation in this compound stock solution. Poor solubility or degradation leading to insoluble products.1. Ensure the use of high-quality, anhydrous DMSO. 2. Gently warm the solution and sonicate to aid dissolution. 3. If precipitation persists, it may indicate degradation, and a fresh solution should be prepared.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC analysis for this compound. Method optimization and validation are essential for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient can be employed, for example, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B over 20-30 minutes. This will help to separate compounds with a range of polarities, including potential degradation products.

3. Detection:

  • Monitor the elution profile at the maximum absorbance wavelength (λmax) of this compound, which is around 368 nm. A PDA detector is advantageous as it can detect degradation products that may have different UV spectra.

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

  • Dilute the stock solution with the initial mobile phase composition to the desired working concentration.

5. Forced Degradation Studies: To confirm the stability-indicating nature of the HPLC method, perform forced degradation studies on a this compound sample. The goal is to induce partial degradation (around 10-30%) to ensure that the degradation products can be resolved from the parent compound.

  • Acid Hydrolysis: Incubate a this compound solution with 0.1 M HCl at an elevated temperature (e.g., 60°C) for several hours.

  • Base Hydrolysis: Incubate a this compound solution with 0.1 M NaOH at room temperature for a shorter duration, monitoring closely for degradation.

  • Oxidative Degradation: Treat a this compound solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for an extended period.

  • Photodegradation: Expose a this compound solution to UV light (e.g., 254 nm or 365 nm) for several hours.

After each stress condition, analyze the samples by the developed HPLC method to observe any new peaks corresponding to degradation products and the decrease in the peak area of the intact this compound.

Visualizations

This compound Storage and Handling Workflow

This compound Storage and Handling Workflow cluster_storage Storage cluster_conditions Recommended Conditions cluster_handling Handling for Experiments powder This compound Powder powder_cond -20°C Desiccated Protected from light powder->powder_cond Store at solution This compound Solution (in DMSO) solution_cond Aliquot -80°C (long-term) -20°C (short-term) Protected from light solution->solution_cond Store at thaw Thaw aliquot on ice solution_cond->thaw Prepare for use use Use immediately thaw->use discard Discard unused portion of aliquot use->discard After use Nrf2 ARE Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Inhibits Keap1 binding ROS Oxidative Stress (e.g., ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Release of Nrf2 Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Degradation (Basal state) Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Maf sMaf Maf->ARE Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Gene Transcription

References

Technical Support Center: Optimizing HPLC Parameters for Xanthoangelol Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the successful separation of Xanthoangelol.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound separation?

A1: A good starting point for this compound separation is to use a reversed-phase C18 column with a gradient elution.[1][2] A common mobile phase combination is a mixture of methanol or acetonitrile and water, often with a small amount of acid like formic or phosphoric acid to improve peak shape.[3][4]

Q2: What is the optimal UV wavelength for detecting this compound?

A2: this compound, a chalcone, exhibits a maximum UV absorbance at approximately 368 nm.[5] Therefore, setting your UV detector to this wavelength will provide the highest sensitivity for detection.

Q3: How should I prepare my sample containing this compound for HPLC analysis?

A3: For accurate and reproducible results, proper sample preparation is crucial. This typically involves dissolving the sample in a solvent compatible with the initial mobile phase, such as methanol or acetonitrile.[6] It is also recommended to filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.

Q4: What are the key parameters to optimize for improving the resolution of this compound from other components?

A4: To enhance resolution, you can optimize several parameters:

  • Mobile Phase Composition: Adjusting the ratio of organic solvent (methanol or acetonitrile) to water will significantly impact retention and selectivity.[7][8][9]

  • Gradient Profile: Modifying the gradient slope and duration can effectively separate compounds with different polarities.[10][11][12][13]

  • Flow Rate: Lowering the flow rate can sometimes improve separation efficiency, but it will also increase the analysis time.

  • Column Temperature: Changing the column temperature can alter selectivity and improve peak shape.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols on the column.- Inappropriate mobile phase pH.- Column overload.- Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase to suppress silanol activity.[3]- Ensure the mobile phase pH is appropriate for this compound's stability.- Reduce the sample concentration or injection volume.
Poor Peak Shape (Fronting) - Sample solvent is stronger than the mobile phase.- Column overload.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Decrease the sample concentration or injection volume.
Peak Splitting - Column void or contamination at the inlet.- Co-elution of an interfering compound.- Sample solvent incompatibility.- Wash the column with a strong solvent or, if necessary, replace the column.[14]- Adjust the mobile phase composition or gradient to improve separation.- Ensure the sample is dissolved in a solvent similar to the initial mobile phase.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in pump pressure or flow rate.- Changes in mobile phase composition.- Temperature fluctuations.- Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection.[15]- Check the HPLC system for leaks and ensure the pump is functioning correctly.- Prepare fresh mobile phase and degas it properly.[10]- Use a column oven to maintain a constant temperature.
No Peak or Very Small Peak - Incorrect UV detection wavelength.- Sample degradation.- Low sample concentration.- Set the UV detector to 368 nm for optimal this compound detection.[5]- Investigate the stability of this compound in the chosen solvent and mobile phase.- Concentrate the sample or increase the injection volume.
Baseline Drift or Noise - Contaminated mobile phase.- Air bubbles in the system.- Detector lamp aging.- Use high-purity HPLC-grade solvents and prepare fresh mobile phase.[10]- Degas the mobile phase thoroughly.[10]- Check the detector lamp's usage and replace it if necessary.

Experimental Protocols

Below is a recommended starting protocol for the HPLC separation of this compound. This protocol is based on methods used for similar chalcone compounds and should be optimized for your specific application.

Table 1: HPLC Parameters for this compound Separation

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient Program 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25.1-30 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL
Column Temperature 25 °C
Detection UV at 368 nm[5]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolve Dissolve in Methanol/Acetonitrile Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Injector Filter->Injector Column C18 Column Injector->Column Mobile Phase Gradient Detector UV Detector (368 nm) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Chromatogram Chromatogram DataSystem->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for this compound HPLC analysis.

Troubleshooting_Logic Start Problem with HPLC Separation PeakShape Poor Peak Shape? Start->PeakShape RetentionTime Inconsistent Retention? PeakShape->RetentionTime No Tailing Tailing PeakShape->Tailing Yes Fronting Fronting PeakShape->Fronting Yes Splitting Splitting PeakShape->Splitting Yes NoPeak No/Small Peak? RetentionTime->NoPeak No Sol_Retention Equilibrate Column Check Pump/Mobile Phase RetentionTime->Sol_Retention Yes Sol_NoPeak Check Wavelength (368 nm) Check Sample Integrity NoPeak->Sol_NoPeak Yes Sol_Tailing Add Acid to Mobile Phase Reduce Concentration Tailing->Sol_Tailing Sol_Fronting Use Weaker Sample Solvent Reduce Concentration Fronting->Sol_Fronting Sol_Splitting Wash/Replace Column Adjust Mobile Phase Splitting->Sol_Splitting

References

improving the yield of Xanthoangelol extraction from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Xanthoangelol extraction from its primary natural source, Angelica keiskei (Ashitaba). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during the extraction process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during this compound extraction, providing potential causes and actionable solutions.

Q1: Why is my this compound yield consistently low?

A1: Low yields of this compound can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:

  • Improper Sample Preparation:

    • Cause: Inadequate drying or grinding of the plant material can hinder solvent penetration.

    • Solution: Ensure the Angelica keiskei plant material, particularly the stems and roots which are rich in chalcones, is thoroughly dried to a constant weight and finely ground to increase the surface area for extraction.

  • Suboptimal Solvent Choice:

    • Cause: The polarity of the extraction solvent significantly impacts the solubility and subsequent yield of this compound.

    • Solution: this compound is a moderately lipophilic compound. Solvents like ethyl acetate and ethanol have shown good results. For initial crude extraction, ethanol is effective, followed by liquid-liquid partitioning with a solvent of intermediate polarity like ethyl acetate to concentrate the chalcones.[1]

  • Inefficient Extraction Method:

    • Cause: The chosen extraction technique may not be suitable for efficient recovery of this compound.

    • Solution: Consider advanced extraction techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), or Supercritical Fluid Extraction (SFE). These methods can enhance extraction efficiency by improving solvent penetration and reducing extraction time.[2]

  • Degradation of this compound:

    • Cause: this compound, as a chalcone, can be susceptible to degradation under certain conditions, such as exposure to high temperatures, prolonged extraction times, or unfavorable pH.[3]

    • Solution: Optimize extraction parameters to minimize degradation. Use moderate temperatures, shorten extraction times where possible, and consider using a slightly acidic extraction medium, as some chalcones exhibit better stability at a lower pH.

Q2: I'm observing the formation of an emulsion during liquid-liquid extraction. How can I resolve this?

A2: Emulsion formation is a common issue in liquid-liquid extraction, particularly with plant extracts that contain surfactant-like molecules.

  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion at the interface of the aqueous and organic layers.

  • Solutions:

    • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning of the analyte without creating a stable emulsion.

    • Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Centrifugation: If the emulsion is persistent and the volume is manageable, centrifugation can be an effective way to separate the layers.

    • Filtration: Passing the emulsified layer through a bed of glass wool or a phase separator filter can also help to break the emulsion.

Q3: My final this compound product is impure. What are the likely causes and how can I improve purity?

A3: Impurities in the final product can arise from co-extraction of other plant metabolites.

  • Cause: The initial crude extract will contain a complex mixture of compounds with similar polarities to this compound.

  • Solution: A multi-step purification process is crucial. After the initial extraction, employ chromatographic techniques for purification. Column chromatography using silica gel is a common and effective method. A gradient elution with a solvent system like hexane/ethyl acetate followed by chloroform/methanol can effectively separate this compound from other compounds.[4] For higher purity, techniques like High-Performance Liquid Chromatography (HPLC) can be utilized.

Q4: Can the choice of plant part affect the yield of this compound?

A4: Yes, the concentration of this compound varies in different parts of the Angelica keiskei plant.

  • Cause: The yellow sap (exudate) from the stems and roots is known to be particularly rich in chalcones, including this compound.[1]

  • Solution: For maximizing the yield of this compound, prioritize the use of the yellow sap or extracts derived from the stems and roots of the plant.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data on the yield of this compound and related chalcones using different extraction methods and solvents, primarily from Angelica keiskei. Please note that yields can vary based on the specific plant material, extraction conditions, and analytical methods used.

Extraction MethodPlant PartSolvent(s)Compound(s)Yield (%)Reference
Maceration & Liquid-Liquid ExtractionYellow Sap PowderEthanol, then n-hexane, ethyl acetate, waterEthyl Acetate Fraction58.6[1]
Reflux ExtractionPowdered PlantWater, then Ethyl AcetateCrude EtOAc Extract48.25 g from unspecified amount[4]
MacerationLeavesEthanol (1:6.5 w/v)Crude Ethanol ExtractNot specified for this compound[1]
MacerationStemEthanol (1:6.5 w/v)Crude Ethanol ExtractNot specified for this compound[1]
Ultrasound-Assisted Extraction (Optimized for total flavonoids)Leaves78% EthanolTotal FlavonoidsNot specified for this compound[2]
Microwave-Assisted Extraction (Optimized for a different flavonoid)Syzygium nervosum fruitsEthanol2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone0.1409[5]

Note: Direct comparative yield data for this compound using advanced methods like UAE, MAE, and SFE from Angelica keiskei is limited in the reviewed literature. The provided data for these methods are for total flavonoids or from different plant sources and serve as a general reference.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound extraction.

Protocol 1: Solvent Extraction and Fractionation of this compound from Angelica keiskei Yellow Sap

This protocol is adapted from a study that successfully isolated this compound.[1]

1. Materials and Equipment:

  • Freeze-dried yellow sap powder of Angelica keiskei

  • Ethanol

  • n-hexane

  • Ethyl acetate

  • Water

  • Rotary evaporator

  • Separatory funnel

  • Glassware (beakers, flasks)

2. Procedure:

  • Maceration:

    • Weigh 10 g of the freeze-dried yellow sap powder.

    • Add ethanol at a 1:5 (w/v) ratio (i.e., 50 mL of ethanol).

    • Macerate the mixture in triplicate.

    • Combine the ethanol extracts and evaporate the solvent using a rotary evaporator to obtain a viscous extract.

  • Liquid-Liquid Fractionation:

    • Dissolve the viscous extract in a suitable solvent mixture (e.g., ethanol/water).

    • Transfer the solution to a separatory funnel.

    • Perform liquid-liquid extraction three times with n-hexane to remove nonpolar compounds. Collect the n-hexane fractions.

    • Subsequently, perform liquid-liquid extraction three times with ethyl acetate. The ethyl acetate fraction will contain the chalcones. Collect the ethyl acetate fractions.

    • The remaining aqueous fraction can also be collected.

    • Dry each of the collected fractions (n-hexane, ethyl acetate, and water) in vacuo.

  • Isolation (Column Chromatography):

    • The dried ethyl acetate fraction, which is rich in this compound, can be further purified using column chromatography on silica gel with a suitable solvent gradient (e.g., hexane/ethyl acetate).

Protocol 2: General Protocol for Ultrasound-Assisted Extraction (UAE) of Flavonoids

This is a general protocol that can be optimized for this compound extraction from Angelica keiskei.

1. Materials and Equipment:

  • Dried and powdered Angelica keiskei plant material

  • Ethanol (or other suitable solvent)

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., filter paper, Buchner funnel)

  • Rotary evaporator

2. Procedure:

  • Sample Preparation: Weigh a specific amount of the dried and powdered plant material (e.g., 1 g).

  • Solvent Addition: Add a defined volume of the extraction solvent (e.g., 78% ethanol) to the plant material at a specific liquid-to-solid ratio (e.g., 35 mL/g).[2]

  • Sonication:

    • Place the mixture in an ultrasonic bath or immerse the probe of a sonicator into the mixture.

    • Apply ultrasonic waves at a set frequency (e.g., 40 kHz) and power for a specific duration (e.g., 4 minutes).[2]

    • Maintain a constant temperature during sonication (e.g., 80°C).[2]

  • Filtration: After sonication, filter the mixture to separate the extract from the solid plant residue.

  • Solvent Evaporation: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude extract.

  • Further Purification: The crude extract can then be subjected to further purification steps as described in Protocol 1.

Protocol 3: General Protocol for Microwave-Assisted Extraction (MAE) of Flavonoids

This is a general protocol that can be optimized for this compound extraction.

1. Materials and Equipment:

  • Dried and powdered Angelica keiskei plant material

  • Ethanol (or other suitable solvent)

  • Microwave extraction system

  • Filtration apparatus

  • Rotary evaporator

2. Procedure:

  • Sample Preparation: Place a weighed amount of the dried and powdered plant material into the microwave extraction vessel.

  • Solvent Addition: Add the extraction solvent at a predetermined solid-to-liquid ratio.

  • Microwave Irradiation:

    • Set the microwave power (e.g., 350 W) and extraction time (e.g., 38 minutes).[5]

    • The temperature inside the vessel will rise due to microwave energy.

  • Cooling and Filtration: After the extraction is complete, allow the vessel to cool down before opening. Filter the mixture to separate the extract.

  • Solvent Evaporation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude extract.

  • Purification: The crude extract can be purified using chromatographic techniques.

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; BRAF_V600E [label="BRAF V600E", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=rounded];

// Edges this compound -> BRAF_V600E [label="Inhibits", color="#EA4335", fontcolor="#202124"]; this compound -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#202124"]; BRAF_V600E -> MEK [color="#4285F4"]; MEK -> ERK [color="#4285F4"]; PI3K -> AKT [color="#4285F4"]; ERK -> Proliferation [color="#4285F4"]; AKT -> Proliferation [color="#4285F4"]; ERK -> Apoptosis [label="Inhibits", color="#EA4335", fontcolor="#202124"]; AKT -> Apoptosis [label="Inhibits", color="#EA4335", fontcolor="#202124"]; } dot Caption: this compound inhibits the BRAF/MEK/ERK and PI3K/AKT pathways.

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Stress_Signal [label="Cellular Stress\n(e.g., LPS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; JNK_Activation [label="JNK\nPhosphorylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AP1 [label="AP-1\n(c-Jun/c-Fos)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammatory_Response [label="Pro-inflammatory\nGene Expression", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style=rounded];

// Edges Stress_Signal -> JNK_Activation [color="#4285F4"]; this compound -> JNK_Activation [label="Inhibits", color="#EA4335", fontcolor="#202124"]; JNK_Activation -> AP1 [label="Activates", color="#4285F4", fontcolor="#202124"]; AP1 -> Inflammatory_Response [color="#4285F4"]; } dot Caption: this compound suppresses the JNK signaling pathway.

Experimental Workflows

// Nodes Start [label="Start:\nDried & Powdered\nAngelica keiskei", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(Maceration, UAE, MAE, etc.)", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evaporation [label="Solvent\nEvaporation", shape=parallelogram, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Crude_Extract [label="Crude Extract", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_XAG [label="Pure\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse, style="dashed"];

// Edges Start -> Extraction; Extraction -> Filtration; Filtration -> Evaporation; Evaporation -> Crude_Extract; Crude_Extract -> Purification; Purification -> Pure_XAG; } dot Caption: General workflow for this compound extraction and purification.

// Nodes Low_Yield [label="Problem:\nLow this compound Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; Check_Material [label="Check Plant Material\n(Drying, Grinding)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Solvent [label="Check Solvent\n(Polarity)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Method [label="Check Extraction Method\n& Parameters", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Material [label="Action:\nOptimize Sample Prep", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Solvent [label="Action:\nUse Ethanol/EtOAc", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Optimize_Method [label="Action:\nConsider UAE/MAE;\nOptimize Time/Temp", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Re_Extract [label="Re-extract", shape=ellipse, style=dashed, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Low_Yield -> Check_Material; Check_Material -> Check_Solvent [label="[OK]"]; Check_Material -> Optimize_Material [label="[Not OK]"]; Check_Solvent -> Check_Method [label="[OK]"]; Check_Solvent -> Optimize_Solvent [label="[Not OK]"]; Check_Method -> Re_Extract [label="[OK]"]; Check_Method -> Optimize_Method [label="[Not OK]"]; Optimize_Material -> Re_Extract; Optimize_Solvent -> Re_Extract; Optimize_Method -> Re_Extract; } dot Caption: Logical workflow for troubleshooting low this compound yield.

References

Xanthoangelol Interference in Biochemical Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of Xanthoangelol in biochemical assays. This compound, a prenylated chalcone found in the roots of Angelica keiskei, is a known bioactive molecule with a range of reported biological activities. However, its chemical structure, containing an α,β-unsaturated carbonyl moiety, classifies it as a Michael acceptor. This reactive group can lead to covalent modification of proteins and non-specific interactions in various assay formats, potentially generating false-positive results. This guide will help researchers differentiate true biological activity from assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a natural chalcone compound. Its chemical structure includes an α,β-unsaturated ketone, which is a Michael acceptor. This functional group can react with nucleophiles, such as the thiol groups of cysteine residues in proteins, through a process called Michael addition. This covalent modification can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to what are known as pan-assay interference compounds (PAINS). Such compounds are notorious for producing false-positive results in high-throughput screening campaigns.

Q2: In which types of biochemical assays is this compound known to be active or cause interference?

This compound has been reported to exhibit inhibitory activity against several enzymes. However, due to its reactive nature, it is crucial to validate whether this is a specific, therapeutically relevant interaction or a result of non-specific covalent modification. Known activities and potential interferences include:

  • Enzyme Inhibition: this compound has been shown to inhibit enzymes such as monoamine oxidases (MAO-A and MAO-B), dopamine β-hydroxylase (DBH), α-glucosidase, and dipeptidyl peptidase-IV (DPP-IV).[1][2]

  • Fluorescence-Based Assays: Chalcones, in general, can possess intrinsic fluorescent properties, which may interfere with fluorescence polarization, FRET, and other fluorescence-based readouts.

  • Assays with Thiol-Containing Reagents: Assays that utilize reagents containing free thiols, such as Dithiothreitol (DTT), are particularly susceptible to interference from Michael acceptors like this compound.

  • Luciferase Assays: Some compounds can directly inhibit the luciferase enzyme, leading to a decrease in signal that can be misinterpreted as a biological effect of the compound on the pathway being studied.

Q3: What are the typical concentrations at which this compound shows activity or interference?

The reported inhibitory concentrations (IC50) of this compound vary depending on the target enzyme and the specific assay conditions. It is important to note that for potential covalent inhibitors, the IC50 value can be time-dependent.

Target EnzymeReported IC50 Value (µM)Reference
Monoamine Oxidase-A (MAO-A)43.4[1]
Monoamine Oxidase-B (MAO-B)43.9[1]
Dopamine β-hydroxylase (DBH)0.52[1]
α-Glucosidase14.45[2]
Dipeptidyl Peptidase-IV (DPP-IV)10.49[2]

Note: These values should be interpreted with caution and validated with appropriate control experiments to rule out non-specific interference.

Troubleshooting Guide

This section provides a step-by-step guide to help you identify and mitigate potential interference from this compound in your biochemical assays.

Problem 1: My assay shows a positive "hit" with this compound, but I am unsure if it is a true biological effect.

Solution Workflow:

Start Initial Hit with this compound Check_Structure Is the compound a known PAINs? (e.g., Michael acceptor) Start->Check_Structure Time_Dependence Perform Time-Dependent Inhibition Assay Check_Structure->Time_Dependence Yes Orthogonal_Assay Validate with an Orthogonal Assay Check_Structure->Orthogonal_Assay No Dialysis Conduct Dialysis or Jump Dilution Experiment Time_Dependence->Dialysis False_Positive Likely False Positive/ Assay Interference Time_Dependence->False_Positive IC50 decreases with time DTT_Control Run Assay with and without a Thiol Scavenger (e.g., DTT) Dialysis->DTT_Control Dialysis->False_Positive Irreversible Inhibition DTT_Control->Orthogonal_Assay DTT_Control->False_Positive Activity Abolished True_Hit Likely True Hit Orthogonal_Assay->True_Hit Confirmed Orthogonal_Assay->False_Positive Not Confirmed

Caption: Workflow for validating a hit with this compound.

Detailed Steps:

  • Assess the Chemical Structure: Recognize that this compound is a chalcone and a Michael acceptor, which are flagged as potential Pan-Assay Interference Compounds (PAINS).

  • Time-Dependent Inhibition Assay: For enzymatic assays, pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. A decrease in the IC50 value with increasing pre-incubation time is a hallmark of irreversible or covalent inhibition.

  • Test for Reversibility (Dialysis or Jump Dilution):

    • Dialysis: Pre-incubate the target protein with a high concentration of this compound, then dialyze the mixture to remove unbound compound. If the protein's activity is not restored, the inhibition is likely irreversible.

    • Jump Dilution: Pre-incubate the enzyme with a high concentration of this compound to allow for binding. Then, dilute the mixture significantly to reduce the concentration of free this compound. If the inhibition persists despite the dilution, it suggests a slow dissociation or irreversible binding.

  • Control for Thiol Reactivity: Run the assay in the presence and absence of a thiol-containing reducing agent like Dithiothreitol (DTT). If the inhibitory activity of this compound is significantly reduced or abolished in the presence of DTT, it strongly suggests that the compound is acting as a Michael acceptor and reacting with cysteine residues on the target protein. The DTT acts as a scavenger for the reactive compound.

  • Orthogonal Assays: Validate the initial findings using a different assay format that is less susceptible to the potential interference mechanism. For example, if the primary screen was a fluorescence-based assay, an orthogonal assay could be a label-free method like surface plasmon resonance (SPR) to confirm direct binding.

Problem 2: My fluorescence-based assay (e.g., Fluorescence Polarization, FRET) is showing unexpected results with this compound.

Solution:

  • Check for Autofluorescence: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.

  • Use a "Red-Shifted" Probe: Chalcones often fluoresce in the blue-green region. Switching to a fluorescent probe that excites and emits at longer wavelengths (in the red or far-red spectrum) can often mitigate interference from compound autofluorescence.

  • Control for Quenching: In assays like AlphaScreen, compounds can quench the singlet oxygen signal. Run a control experiment where this compound is added after the signal has been generated to see if it causes a decrease in the signal.

Key Experimental Protocols

1. Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay

This protocol is adapted from a fluorometric assay that detects hydrogen peroxide, a byproduct of MAO activity.

  • Materials:

    • Purified human MAO-A and MAO-B enzymes

    • MAO substrate (e.g., p-tyramine)

    • Horseradish peroxidase (HRP)

    • Amplex Red reagent

    • This compound

    • Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

    • Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Procedure:

    • Prepare serial dilutions of this compound and positive controls in assay buffer.

    • In a 96-well black plate, add the MAO enzyme (either MAO-A or MAO-B).

    • Add the this compound dilutions or controls to the wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

    • Prepare a detection mix containing the MAO substrate, HRP, and Amplex Red in assay buffer.

    • Initiate the reaction by adding the detection mix to all wells.

    • Measure the fluorescence kinetically at an excitation of ~530-560 nm and an emission of ~590 nm.

    • Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.

2. α-Glucosidase Inhibition Assay

This protocol is a colorimetric assay based on the cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • pNPG (substrate)

    • This compound

    • Acarbose (positive control)

    • Phosphate buffer (pH 6.8)

    • Sodium carbonate (Na2CO3) solution to stop the reaction

  • Procedure:

    • Prepare serial dilutions of this compound and acarbose in phosphate buffer.

    • In a 96-well plate, add the α-glucosidase enzyme solution.

    • Add the this compound dilutions or acarbose to the wells and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

    • Calculate the percent inhibition and determine the IC50 value.[1][2]

3. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

This is a fluorometric assay using the substrate Gly-Pro-aminomethylcoumarin (AMC).

  • Materials:

    • Human recombinant DPP-IV enzyme

    • Gly-Pro-AMC (substrate)

    • This compound

    • Sitagliptin (positive control)

    • Tris-HCl buffer (pH 8.0)

  • Procedure:

    • Prepare serial dilutions of this compound and sitagliptin in Tris-HCl buffer.

    • In a 96-well black plate, add the DPP-IV enzyme solution.

    • Add the this compound dilutions or sitagliptin to the wells and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

    • Measure the fluorescence kinetically at an excitation of ~360 nm and an emission of ~460 nm.

    • The rate of increase in fluorescence corresponds to the enzyme activity.

    • Calculate the percent inhibition and determine the IC50 value.

Signaling Pathway Diagrams

This compound has been reported to modulate several key signaling pathways. Understanding these pathways can provide context for its biological effects, but it is important to confirm that the observed effects are not due to assay interference.

1. NF-κB Signaling Pathway

This compound has been shown to suppress the activation of NF-κB.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits IkB_nuc Degradation IkB->IkB_nuc ubiquitination & degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates This compound This compound This compound->IKK inhibits Gene Target Gene Expression (e.g., inflammatory cytokines) NFkB_nuc->Gene activates

Caption: this compound inhibits NF-κB activation.

2. LKB1/AMPK Signaling Pathway

This compound can promote glucose uptake by activating the LKB1/AMPK pathway.[1]

This compound This compound LKB1 LKB1 This compound->LKB1 activates AMPK AMPK LKB1->AMPK phosphorylates & activates AS160 AS160 AMPK->AS160 phosphorylates & inhibits GLUT4 GLUT4 Vesicles AS160->GLUT4 inhibits translocation Membrane Cell Membrane GLUT4->Membrane translocates to Glucose Glucose Glucose->Membrane uptake

Caption: this compound activates the LKB1/AMPK pathway.

3. Nrf2/ARE Signaling Pathway

This compound can activate the Nrf2-mediated antioxidant response.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 promotes degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates This compound This compound This compound->Keap1 inactivates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Gene Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Gene activates

Caption: this compound activates the Nrf2/ARE pathway.

References

Technical Support Center: Managing Xanthoangelol Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the autofluorescence of Xanthoangelol during imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its autofluorescence a concern in imaging studies?

This compound is a chalcone, a class of natural compounds found in the plant Angelica keiskei.[1][2][3] Like many cyclic organic molecules, it has the potential to exhibit intrinsic fluorescence, known as autofluorescence. This autofluorescence can interfere with the detection of specific fluorescent signals from probes and dyes used in imaging experiments, potentially leading to false positives or obscuring the true signal.

Q2: What are the specific excitation and emission wavelengths of this compound autofluorescence?

Currently, the specific excitation and emission spectra of this compound's autofluorescence are not well-documented in publicly available literature. The fluorescence of chalcones is known to be highly sensitive to the molecular structure and the local environment, such as solvent polarity and pH.[4][5] Therefore, it is crucial to empirically determine the spectral properties of this compound in your specific experimental system.

Q3: How can I determine the spectral properties of this compound autofluorescence in my experiment?

To characterize the autofluorescence of this compound, you can prepare a sample with only this compound under the same conditions as your experiment (e.g., in the same buffer or tissue type) and use a spectrophotometer or the spectral imaging capabilities of your microscope to measure the excitation and emission spectra.

Q4: What are the common sources of autofluorescence in biological samples besides this compound?

Biological samples contain endogenous fluorophores that contribute to background autofluorescence. Common sources include:

  • Metabolic cofactors: NADH and FAD.

  • Structural proteins: Collagen and elastin.

  • Pigments: Lipofuscin, often found in aging cells.[6]

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[7]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter.

Problem: High background fluorescence is obscuring my signal of interest.

Q1: How can I confirm that the high background is due to this compound autofluorescence?

  • A1: Image a control sample. Prepare a sample containing this compound but without your specific fluorescent probe. Image this sample using the same settings as your experimental sample. The fluorescence observed will be from this compound and endogenous sources.

  • A2: Perform spectral analysis. If your microscope has spectral imaging capabilities, acquire the emission spectrum of the background fluorescence. This can help distinguish it from the emission of your specific fluorescent label.

Q2: I've confirmed this compound is contributing to the background. How can I reduce its impact?

  • A1: Optimize your imaging parameters.

    • Choose spectrally distinct fluorophores: Select a fluorescent probe with excitation and emission spectra that are well-separated from the autofluorescence of this compound.[4][7] Using fluorophores that excite and emit in the far-red or near-infrared regions of the spectrum can often reduce interference from autofluorescence, which is typically stronger in the blue and green regions.[4][7]

    • Use appropriate filters: Employ narrow bandpass filters to specifically collect the emission from your fluorescent probe while excluding as much of the autofluorescence as possible.

  • A2: Employ post-acquisition correction techniques.

    • Spectral Unmixing: If you have a spectral confocal microscope, you can acquire the emission spectrum of this compound autofluorescence from a control sample and use it to computationally subtract the autofluorescence signal from your experimental images.[5]

    • Image Subtraction: For simpler cases, you can acquire an image of a control sample (with this compound but no specific label) and subtract this "background" image from your experimental image. This assumes the autofluorescence is consistent across samples.

  • A3: Reduce autofluorescence through sample treatment.

    • Photobleaching: Intentionally expose your sample to high-intensity light at the excitation wavelength of the autofluorescence before acquiring your final image. This can selectively destroy the autofluorescent molecules. Be cautious not to photobleach your specific fluorescent probe.

    • Chemical Quenching: Treat your samples with quenching agents. Common agents include Sudan Black B and sodium borohydride.[4][7] Note that these reagents can sometimes affect the specific fluorescent signal, so proper controls are essential.

Problem: My attempts to reduce autofluorescence are also weakening my specific signal.

Q1: How can I perform photobleaching without affecting my fluorescent probe?

  • A1: Selective photobleaching. If the excitation spectrum of the autofluorescence is different from your probe, you can selectively photobleach using a wavelength that excites the autofluorescence but not your probe.

  • A2: Optimize photobleaching duration. Perform a time-course experiment to determine the minimum exposure time required to sufficiently reduce autofluorescence without significantly impacting your specific signal.

Q2: Are there alternatives to chemical quenchers that are less likely to affect my probe?

  • A1: Consider commercially available quenching kits. Several companies offer kits designed to reduce autofluorescence with minimal impact on specific staining.[4][6]

  • A2: Optimize quenching conditions. If using agents like Sudan Black B or sodium borohydride, titrate the concentration and incubation time to find a balance between autofluorescence reduction and signal preservation.

Quantitative Data

Table 1: Excitation and Emission Maxima of Common Endogenous Fluorophores.

FluorophoreExcitation Max (nm)Emission Max (nm)
NADH ~340~450
FAD/Flavins ~450~530
Collagen ~340~400
Elastin ~350-400~420-460
Lipofuscin Broad (340-490)Broad (430-650)

Note: These values are approximate and can vary depending on the local chemical environment.

Experimental Protocols

Protocol 1: Characterization of this compound Autofluorescence

  • Sample Preparation: Prepare a sample containing this compound at the concentration used in your experiments. The sample matrix should be as close as possible to your experimental conditions (e.g., buffer, cell culture medium, or unstained tissue section).

  • Instrumentation: Use a fluorescence spectrophotometer or a confocal microscope with spectral imaging capabilities.

  • Excitation Spectrum Measurement: Set the emission wavelength to an estimated peak (e.g., 500 nm) and scan a range of excitation wavelengths (e.g., 300-480 nm) to find the wavelength of maximum excitation.

  • Emission Spectrum Measurement: Set the excitation wavelength to the determined maximum and scan a range of emission wavelengths (e.g., 400-700 nm) to determine the emission spectrum and peak.

  • Data Analysis: Plot the excitation and emission spectra to identify the optimal wavelengths for imaging and for potential separation from your fluorescent probe.

Protocol 2: Photobleaching for Autofluorescence Reduction

  • Sample Preparation: Prepare your fluorescently labeled sample containing this compound.

  • Identify Autofluorescence Excitation: From your characterization (Protocol 1) or literature on similar compounds, determine the excitation peak of the autofluorescence.

  • Photobleaching: Using a confocal microscope, illuminate the sample with a high-intensity laser at the autofluorescence excitation wavelength. The duration of exposure will need to be optimized; start with a few minutes and assess the reduction in autofluorescence.

  • Image Acquisition: After photobleaching, switch to the imaging settings for your specific fluorescent probe (which should have a different excitation wavelength) and acquire your image.

  • Controls: Image a non-photobleached sample to confirm the effectiveness of the treatment. Also, image a sample with your specific probe but without this compound that has undergone the same photobleaching protocol to ensure your probe is not significantly affected.

Protocol 3: Chemical Quenching with Sudan Black B

  • Sample Preparation: This protocol is for fixed and permeabilized cells or tissue sections.

  • Prepare Quenching Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubation: After your final washing step following secondary antibody incubation, incubate the sample with the Sudan Black B solution for 5-20 minutes at room temperature.

  • Washing: Thoroughly wash the sample with PBS or an appropriate buffer to remove excess Sudan Black B.

  • Mounting and Imaging: Mount the sample and proceed with imaging.

  • Optimization: The concentration of Sudan Black B and the incubation time may need to be optimized for your specific sample type to maximize autofluorescence quenching while minimizing non-specific staining and any effect on your fluorescent signal.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for this compound Autofluorescence start High Background Signal Observed is_autofluorescence Is it Autofluorescence? start->is_autofluorescence characterize Characterize Autofluorescence Spectrum is_autofluorescence->characterize Yes end Optimized Image Acquired is_autofluorescence->end No (Other Issue) optimize_imaging Optimize Imaging Parameters (Filters, Fluorophore Choice) characterize->optimize_imaging post_processing Post-Acquisition Correction (Spectral Unmixing, Image Subtraction) characterize->post_processing sample_treatment Sample Treatment (Photobleaching, Chemical Quenching) characterize->sample_treatment optimize_imaging->end post_processing->end sample_treatment->end

Caption: A troubleshooting workflow for identifying and mitigating this compound autofluorescence.

cluster_apoptosis This compound-Induced Apoptosis Pathway This compound This compound Caspase3_pre Pro-Caspase-3 This compound->Caspase3_pre Reduces Level Caspase3_cleaved Cleaved Caspase-3 Caspase3_pre->Caspase3_cleaved Activation Apoptosis Apoptosis Caspase3_cleaved->Apoptosis cluster_adipocyte This compound's Inhibition of Adipocyte Differentiation This compound This compound AMPK AMPK This compound->AMPK Activates MAPK MAPK (ERK, JNK) This compound->MAPK Activates CEBP_beta C/EBP-β AMPK->CEBP_beta Inhibits MAPK->CEBP_beta Inhibits CEBP_alpha C/EBP-α CEBP_beta->CEBP_alpha Induces PPARg PPAR-γ CEBP_alpha->PPARg Induces Adipocyte_diff Adipocyte Differentiation PPARg->Adipocyte_diff Promotes

References

addressing the poor water solubility of Xanthoangelol in drug development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor water solubility of Xanthoangelol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its poor water solubility a significant challenge in drug development?

A1: this compound is a natural prenylated chalcone, primarily isolated from the roots of Angelica keiskei.[1][2] It exhibits a wide range of promising biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][4] However, its therapeutic potential is significantly limited by its hydrophobic nature, leading to poor water solubility.[1] This poor solubility results in low dissolution rates in the gastrointestinal tract, erratic absorption, and ultimately, low and variable bioavailability, which are major hurdles for developing effective oral dosage forms.[5][6][7]

Q2: What is the known solubility of this compound in common laboratory solvents?

A2: While poorly soluble in water, this compound is soluble in several organic solvents. This information is critical for preparing stock solutions for in vitro experiments.

SolventReported Solubility / NotesSource
DMSO 80 mg/mL (203.80 mM)[8], 100 mg/mL (254.78 mM)[9][8][9]
Other Solvents Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3]

Note: Sonication or gentle heating may be required to achieve complete dissolution in DMSO.[8][9]

Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?

A3: Several formulation strategies can be employed to overcome the solubility challenges of poorly soluble drugs like this compound. The most common and effective approaches include:

  • Nanoparticle Formulation: Reducing the particle size to the nanometer range increases the surface-area-to-volume ratio, which can significantly enhance the dissolution rate.[10][11]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve wettability and dissolution.[6][11][12] This is a widely used and successful technique.[12]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin (a cyclic oligosaccharide) forms a water-soluble inclusion complex.[7][13][14]

Troubleshooting Guide

Scenario 1: Precipitation in Cell Culture Media

Q: I dissolved this compound in DMSO to make a stock solution, but when I add it to my aqueous cell culture medium, a precipitate forms immediately. How can I fix this?

A: This is a common issue when the final concentration of the organic co-solvent (DMSO) is not low enough, or the final drug concentration exceeds its solubility limit in the medium.

  • Troubleshooting Steps:

    • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is typically ≤ 0.1% to 0.5% to avoid solvent toxicity and drug precipitation. You may need to prepare a more concentrated stock solution to achieve this.

    • Decrease Final this compound Concentration: The precipitation indicates that you have exceeded the thermodynamic solubility of this compound in your final medium. Try working with a lower final concentration.

    • Use a Serum-Containing Medium: Components in fetal bovine serum (FBS), like albumin, can sometimes help stabilize hydrophobic compounds. If your experiment allows, add the this compound stock to a medium containing serum.

    • Consider Advanced Formulations: If you require higher concentrations without precipitation, you must use a solubilization technique. Formulating this compound as a cyclodextrin complex or in a nanoparticle suspension before adding it to the medium can prevent this issue.

Scenario 2: Low or Inconsistent Bioavailability in Animal Studies

Q: My in vivo studies with an oral this compound suspension are showing very low and highly variable plasma concentrations. Is this related to its solubility?

A: Yes, this is a classic manifestation of poor aqueous solubility for a Biopharmaceutics Classification System (BCS) Class II drug.[15] Low solubility leads to a slow dissolution rate in the gastrointestinal fluids, which is often the rate-limiting step for absorption.[7] The variability can be caused by physiological factors like gastric emptying time and the presence of food.[16]

  • Troubleshooting Steps:

    • Particle Size Reduction: Simple micronization of the drug powder can increase the surface area and improve dissolution.[11] However, for very poorly soluble compounds, this may not be sufficient.[5]

    • Implement Enabling Formulations: To significantly improve bioavailability, you must enhance the solubility.

      • Solid Dispersions: This technique is particularly promising for improving the oral absorption of BCS Class II drugs.[15] By dispersing this compound in a hydrophilic carrier, you can enhance its dissolution rate substantially.[12]

      • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and take advantage of lipid absorption pathways.[17]

      • Nanocrystals/Nanosuspensions: Creating a nanosuspension of this compound can dramatically increase the dissolution velocity.[11]

Scenario 3: Choosing the Right Solubilization Strategy

Q: I need to improve this compound's solubility, but I'm unsure whether to use nanoparticles, solid dispersions, or cyclodextrin complexes. How do I decide?

A: The choice depends on your specific application (e.g., in vitro vs. in vivo), required dose, and available equipment. The following workflow and comparison table can guide your decision.

G cluster_0 Decision Workflow for this compound Solubilization start Goal: Improve Aqueous Solubility of this compound q1 What is the intended application? start->q1 invitro In Vitro Cell Studies q1->invitro In Vitro invivo In Vivo Animal Studies q1->invivo In Vivo sol1 Cyclodextrin Complexation (Simple, good for screening) invitro->sol1 sol2 Nanoparticle Formulation (Good for IV or controlled release) invitro->sol2 invivo->sol2 sol3 Solid Dispersion (Excellent for oral bioavailability) invivo->sol3

Caption: Decision workflow for selecting a this compound solubilization method.

FeatureNanoparticle FormulationSolid DispersionCyclodextrin Complexation
Mechanism Increases surface area for faster dissolution.[11]Disperses drug molecularly in a hydrophilic carrier.[6]Encapsulates drug in a soluble host molecule.[13]
Primary Use Case IV administration, controlled release, oral delivery.Enhancing oral bioavailability of BCS Class II drugs.[15]In vitro assays, oral and parenteral formulations.
Pros High drug loading possible, suitable for IV, can be surface-modified for targeting.Significant increase in dissolution and bioavailability, established technology.[12]Simple preparation methods (kneading, co-precipitation), high efficiency.[14][18]
Cons Can have physical stability issues (aggregation), requires specialized equipment (e.g., homogenizer).Potential for drug recrystallization over time, carrier selection is critical.Limited by stoichiometry (1:1 or 1:2), high amounts of cyclodextrin may be needed.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoparticles via Nanoprecipitation

This protocol describes a common method for creating polymeric nanoparticles.

  • Organic Phase Preparation:

    • Dissolve 100 mg of a biodegradable polymer (e.g., PLGA) and 10 mg of this compound in 5 mL of a water-miscible organic solvent like acetone.

  • Aqueous Phase Preparation:

    • Prepare 20 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).

  • Nanoprecipitation:

    • Using a syringe pump, add the organic phase dropwise into the aqueous phase under constant magnetic stirring (e.g., 600 rpm).

    • Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

  • Solvent Removal:

    • Stir the resulting nanoparticle suspension at room temperature for 4-6 hours or use a rotary evaporator under reduced pressure to remove the organic solvent.[19]

  • Purification and Collection:

    • Centrifuge the nanosuspension (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.

    • Remove the supernatant and wash the pellet by resuspending in deionized water. Repeat this step twice to remove excess surfactant and unencapsulated drug.

    • The final nanoparticle pellet can be resuspended in a suitable buffer or lyophilized for long-term storage.[20]

G cluster_1 Nanoprecipitation Workflow A 1. Dissolve This compound & PLGA in Acetone B 2. Add Organic Phase to Aqueous Stabilizer (Poloxamer 188) A->B C 3. Remove Acetone (e.g., Rotary Evaporator) B->C D 4. Purify by Centrifugation/ Washing C->D E Final Product: This compound Nanoparticle Suspension D->E

Caption: Experimental workflow for nanoparticle formulation via nanoprecipitation.

Protocol 2: Preparation of this compound Solid Dispersion via Solvent Evaporation

This is a widely used method for preparing solid dispersions in a lab setting.[19][21]

  • Solution Preparation:

    • Select a drug-to-carrier ratio (e.g., 1:4 w/w). Weigh 50 mg of this compound and 200 mg of a hydrophilic carrier (e.g., PVP K30 or HPMC).

    • Dissolve both components in a minimal amount of a common volatile solvent, such as ethanol or methanol.[19] Ensure a clear solution is formed.

  • Solvent Evaporation:

    • Place the solution in a round-bottom flask and attach it to a rotary evaporator.

    • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C). A thin film of the solid dispersion will form on the flask wall.

  • Final Processing:

    • Scrape the solid film from the flask.

    • Further dry the product in a vacuum oven overnight to remove any residual solvent.

    • Gently pulverize the dried solid dispersion using a mortar and pestle, and then pass it through a sieve to obtain a uniform particle size.[19]

    • Store the resulting powder in a desiccator.

Protocol 3: Preparation of this compound-Cyclodextrin Complex via Kneading Method

This method is simple and avoids the use of large volumes of organic solvents.

  • Mixing:

    • Weigh this compound and a cyclodextrin (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) in a 1:1 molar ratio.

    • Place the powders in a glass mortar.

  • Kneading:

    • Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol in water) dropwise to the powder mixture.

    • Triturate the mixture vigorously with a pestle for 45-60 minutes. The goal is to form a thick, homogenous paste.

  • Drying:

    • Spread the paste in a thin layer on a petri dish.

    • Dry the paste in an oven at a controlled temperature (e.g., 50°C) until a constant weight is achieved.

  • Final Processing:

    • Scrape the dried complex, pulverize it into a fine powder, and pass it through a sieve.

    • Store the final product in a tightly sealed container in a desiccator.

Relevant Signaling Pathways

This compound has been shown to modulate several key cellular signaling pathways. Understanding these interactions is crucial for interpreting experimental results.

1. Nrf2/ARE Antioxidant Pathway

This compound can protect cells from oxidative stress by activating the Nrf2/ARE signaling pathway.[22] Under normal conditions, Nrf2 is bound to Keap1 and targeted for degradation. Oxidative stress or activators like this compound disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective enzymes like HO-1 and NQO-1.[22]

G cluster_pathway This compound and the Nrf2/ARE Pathway XAG This compound Keap1_Nrf2 Keap1-Nrf2 Complex XAG->Keap1_Nrf2 Inhibits ROS Oxidative Stress (e.g., Ox-LDL) ROS->Keap1_Nrf2 Inhibits Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Leads to Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE Genes Antioxidant Genes (HO-1, NQO-1) ARE->Genes Activates Transcription

Caption: this compound activates the Nrf2/ARE antioxidant defense pathway.

2. LKB1/AMPK Metabolic Pathway

This compound can promote glucose uptake in skeletal muscle cells by activating the LKB1/AMPK signaling pathway, a central regulator of cellular energy metabolism.[23] Activation of AMPK leads to the translocation of GLUT4 glucose transporters to the cell membrane, facilitating glucose entry into the cell. This action is independent of the canonical insulin (PI3K/Akt) signaling pathway.[23]

G cluster_ampk This compound and the LKB1/AMPK Pathway XAG This compound LKB1 LKB1 XAG->LKB1 Activates AMPK AMPK LKB1->AMPK Phosphorylates & Activates GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Promotes Translocation GLUT4_membrane GLUT4 Transporter (at cell membrane) GLUT4_vesicle->GLUT4_membrane Glucose_uptake Increased Glucose Uptake GLUT4_membrane->Glucose_uptake

Caption: this compound promotes glucose uptake via the LKB1/AMPK pathway.

References

Technical Support Center: Enhancing Xanthoangelol's Therapeutic Efficacy with Nanoformulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the nanoformulation of Xanthoangelol. Our aim is to facilitate seamless experimentation and enhance the therapeutic potential of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: Why is nanoformulation necessary for this compound?

A1: this compound, a potent chalcone, exhibits poor water solubility, which limits its bioavailability and therapeutic efficacy. Nanoformulation encapsulates this compound into nanocarriers, improving its solubility, stability, and ability to be delivered to target sites in the body. This can lead to enhanced therapeutic outcomes at lower doses, minimizing potential side effects.

Q2: What types of nanoformulations are suitable for this compound?

A2: Several nanoformulation strategies can be employed for this compound, including:

  • Nanoemulsions: Oil-in-water emulsions with droplet sizes in the nanometer range, suitable for improving the solubility of lipophilic drugs like this compound.

  • Solid Lipid Nanoparticles (SLNs): Lipid-based nanoparticles that are solid at room temperature, offering good biocompatibility and controlled release.

  • Polymeric Nanoparticles: Nanoparticles made from biodegradable polymers like PLGA, allowing for sustained drug release and surface modification for targeted delivery.

Q3: What are the key characterization techniques for this compound nanoformulations?

A3: Essential characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine particle size, size distribution (Polydispersity Index - PDI), and zeta potential.

  • Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): To visualize the morphology and size of the nanoparticles.

  • High-Performance Liquid Chromatography (HPLC): To quantify drug loading, encapsulation efficiency, and drug release.

  • Differential Scanning Calorimetry (DSC): To assess the physical state of the drug within the nanoparticle.

Troubleshooting Guides

Nanoemulsion Formulation
Issue Potential Cause Troubleshooting Steps
Large droplet size (>200 nm) 1. Inefficient homogenization. 2. Inappropriate surfactant concentration. 3. High oil phase viscosity.1. Increase homogenization speed, pressure, or duration. 2. Optimize the surfactant-to-oil ratio. 3. Select a less viscous oil or slightly increase the temperature of the oil phase.
Phase separation or instability 1. Ostwald ripening. 2. Flocculation or coalescence. 3. Incompatible ingredients.1. Use a combination of a highly water-soluble surfactant and a co-surfactant. 2. Ensure sufficient surfactant coverage and optimize zeta potential for electrostatic repulsion. 3. Check the compatibility of all components at the desired concentrations.
Low drug loading 1. Poor solubility of this compound in the oil phase. 2. Drug precipitation during emulsification.1. Screen different oils to find one with higher solubilizing capacity for this compound. 2. Ensure the drug is fully dissolved in the oil phase before emulsification.
Solid Lipid Nanoparticle (SLN) Formulation
Issue Potential Cause Troubleshooting Steps
Particle aggregation 1. Insufficient surfactant concentration. 2. High lipid concentration. 3. Inappropriate homogenization temperature.1. Increase the concentration of the stabilizer. 2. Reduce the lipid concentration in the formulation. 3. Homogenize at a temperature sufficiently above the lipid's melting point.
Drug expulsion during storage 1. Lipid polymorphism (transition to a more stable, less drug-accommodating form). 2. High drug loading.1. Use a blend of lipids to create a less ordered crystalline structure. 2. Reduce the initial drug concentration.
Wide particle size distribution (High PDI) 1. Inefficient homogenization. 2. Lipid crystallization during homogenization.1. Optimize homogenization parameters (pressure, cycles, time). 2. Ensure the temperature is maintained above the lipid's melting point throughout homogenization.
Polymeric Nanoparticle Formulation
Issue Potential Cause Troubleshooting Steps
Low encapsulation efficiency 1. Poor affinity of this compound for the polymer matrix. 2. Rapid diffusion of the drug into the external phase during solvent evaporation.1. Select a polymer with better compatibility with this compound. 2. Use a solvent in which the drug is less soluble for the external phase.
Burst release of the drug 1. High concentration of drug adsorbed on the nanoparticle surface. 2. Porous nanoparticle structure.1. Optimize the washing steps after nanoparticle preparation to remove surface-bound drug. 2. Adjust the solvent evaporation rate to create a denser polymer matrix.
Inconsistent batch-to-batch reproducibility 1. Variations in stirring speed, temperature, or solvent addition rate. 2. Inconsistent polymer quality.1. Standardize all process parameters using automated equipment where possible. 2. Use a well-characterized polymer from a reliable source.

Quantitative Data Summary

The following tables present representative data on the physicochemical properties and in vitro efficacy of this compound nanoformulations based on studies of similar chalcones.

Table 1: Physicochemical Properties of Different this compound Nanoformulations (Illustrative Examples)

Nanoformulation TypeAverage Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Nanoemulsion150 ± 100.15 ± 0.02-25 ± 392 ± 4
Solid Lipid Nanoparticles180 ± 150.20 ± 0.03-30 ± 488 ± 5
PLGA Nanoparticles200 ± 200.18 ± 0.02-20 ± 285 ± 6

Table 2: In Vitro Cytotoxicity (IC50) of Free this compound vs. Nanoformulated this compound in a Representative Cancer Cell Line (e.g., HeLa) (Illustrative Examples) [1][2]

FormulationIC50 (µM) after 48h
Free this compound15.5 ± 1.2
This compound Nanoemulsion8.2 ± 0.8
This compound-PLGA-NPs6.5 ± 0.6

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanoemulsion by Solvent Displacement Method
  • Oil Phase Preparation: Dissolve 10 mg of this compound in 1 mL of a suitable oil (e.g., medium-chain triglycerides) by gentle heating and vortexing.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of a non-ionic surfactant (e.g., Tween 80) in deionized water.

  • Emulsification: Add the oil phase dropwise to 10 mL of the aqueous phase under continuous magnetic stirring (1000 rpm).

  • Homogenization: Subject the resulting coarse emulsion to high-pressure homogenization at 15,000 psi for 5 cycles.

  • Characterization: Analyze the nanoemulsion for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Drug Release Study
  • Setup: Place 1 mL of the this compound nanoformulation in a dialysis bag (MWCO 12 kDa).

  • Release Medium: Immerse the dialysis bag in 100 mL of phosphate-buffered saline (PBS, pH 7.4) containing 0.5% Tween 80 to maintain sink conditions.

  • Incubation: Keep the setup in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

  • Analysis: Quantify the amount of this compound in the collected samples using a validated HPLC method.

Visualizations

Signaling Pathways of this compound

Xanthoangelol_Signaling cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Apoptosis Pathway This compound This compound IKK IKK This compound->IKK inhibits Caspase3 Caspase-3 This compound->Caspase3 activates NFkB NF-κB Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines induces IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Nanoformulation Development

Nanoformulation_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Formulation Nanoformulation (e.g., Nanoemulsion) Optimization Parameter Optimization (Size, PDI, EE%) Formulation->Optimization Physicochemical Physicochemical (DLS, TEM) Optimization->Physicochemical Stability Stability Studies Physicochemical->Stability InVitro In Vitro Studies (Drug Release, Cytotoxicity) Stability->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) InVitro->InVivo

Caption: General workflow for developing this compound nanoformulations.

References

Validation & Comparative

A Comparative Analysis of Xanthoangelol and Synthetic Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy of natural compounds versus synthetic drugs is crucial. This guide provides a detailed comparison of Xanthoangelol, a naturally occurring prenylated chalcone, with several synthetic monoamine oxidase (MAO) inhibitors. This analysis is supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate mechanisms and workflows.

Performance Comparison of MAO Inhibitors

Monoamine oxidase inhibitors are critical in the management of neurological disorders by preventing the degradation of monoamine neurotransmitters. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

The following table summarizes the IC50 values for this compound and a selection of synthetic MAO inhibitors against the two primary MAO isoforms, MAO-A and MAO-B.

CompoundTypeMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity
This compound Natural43.4[1][2]43.9[1][2]Non-selective
Iproniazid Synthetic37.0[1][2]42.5[1][2]Non-selective
Deprenyl (Selegiline) Synthetic3.3[2]0.046[1][2]MAO-B Selective
Clorgyline Synthetic0.0012[3]1.9[3]MAO-A Selective
Moclobemide Synthetic6.061[4]-MAO-A Selective
Tranylcypromine Synthetic2.30.95Non-selective

This compound exhibits non-selective inhibition of both MAO-A and MAO-B, with IC50 values comparable to the synthetic non-selective inhibitor, Iproniazid[1][2]. In contrast, synthetic inhibitors like Clorgyline and Deprenyl (Selegiline) demonstrate high selectivity for MAO-A and MAO-B, respectively.

Experimental Protocols

The determination of MAO inhibitory activity is a fundamental aspect of neuropharmacological research. Below is a detailed methodology for a common in vitro MAO inhibition assay.

In Vitro Monoamine Oxidase Inhibition Assay

This protocol outlines a continuous spectrophotometric method for assessing the inhibitory potential of a compound against MAO-A and MAO-B.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate (e.g., kynuramine for a non-selective assay, or specific substrates for each isoform)

  • Test compound (e.g., this compound)

  • Positive control inhibitors (e.g., Clorgyline for MAO-A, Deprenyl for MAO-B)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Enzyme Preparation: Recombinant human MAO-A or MAO-B is diluted in phosphate buffer to a predetermined optimal concentration.

  • Inhibitor Preparation: The test compound and positive control inhibitors are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations.

  • Assay Reaction:

    • In a 96-well plate, the enzyme preparation is pre-incubated with various concentrations of the test compound or the positive control for a specific duration (e.g., 15 minutes) at 37°C.

    • The reaction is initiated by adding the substrate to the wells.

  • Measurement: The rate of the enzymatic reaction is monitored by measuring the change in absorbance at a specific wavelength over time. For instance, the oxidation of kynuramine can be monitored by the increase in absorbance at 316 nm due to the formation of 4-hydroxyquinoline[5].

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of MAO inhibitors and a typical experimental workflow.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine_Neurotransmitter->MAO Degradation Vesicle Synaptic Vesicle Monoamine_Neurotransmitter->Vesicle Packaging Metabolites Inactive Metabolites MAO->Metabolites Released_Neurotransmitter Increased Neurotransmitter Concentration Vesicle->Released_Neurotransmitter Release MAO_Inhibitor MAO Inhibitor (this compound or Synthetic) MAO_Inhibitor->MAO Inhibition MAO_Assay_Workflow start Start prepare_reagents Prepare Reagents: - MAO Enzyme - Substrate - Test Compound - Buffer start->prepare_reagents dispense_enzyme Dispense MAO Enzyme into 96-well plate prepare_reagents->dispense_enzyme add_inhibitor Add Test Compound/ Positive Control dispense_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C add_inhibitor->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate measure_absorbance Measure Absorbance Over Time add_substrate->measure_absorbance analyze_data Calculate % Inhibition and Determine IC50 measure_absorbance->analyze_data end End analyze_data->end

References

Validating the Molecular Targets of Xanthoangelol in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Xanthoangelol, a natural chalcone compound, in targeting key signaling pathways in cancer cells. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of the affected signaling pathways to aid in the validation of its molecular targets.

Executive Summary

This compound, a significant constituent of the plant Angelica keiskei, has demonstrated notable anti-cancer properties. Experimental evidence highlights its ability to induce programmed cell death (apoptosis) and inhibit critical cell survival and proliferation pathways. This guide focuses on two of its primary molecular targets: the PI3K/Akt and STAT3 signaling pathways. By summarizing quantitative data and outlining experimental protocols, we aim to provide a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Data Presentation: Comparing this compound's Efficacy

The inhibitory effects of this compound have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, provides a standardized metric for comparison.

Cell LineCancer TypeIC50 (µM)Reference
IMR-32NeuroblastomaNot explicitly quantified, but demonstrated concentration-dependent reduction in survival.[1]Tabata et al., 2005
JurkatLeukemiaNot explicitly quantified, but demonstrated concentration-dependent reduction in survival.[1]Tabata et al., 2005

Molecular Targets and Signaling Pathways

This compound exerts its anti-cancer effects by modulating key signaling cascades that are often dysregulated in cancer.

Induction of Apoptosis via Caspase-3 Activation

This compound has been shown to be a potent inducer of apoptosis in cancer cells. A key mechanism is the activation of caspase-3, a critical executioner caspase in the apoptotic pathway.

  • Experimental Evidence: In neuroblastoma (IMR-32) and leukemia (Jurkat) cells, treatment with this compound led to a marked reduction in the precursor form of caspase-3 and a corresponding increase in its cleaved, active form.[1] This activation of caspase-3 occurs independently of the Bax/Bcl-2 signaling pathway, suggesting a distinct mechanism of apoptosis induction.[1]

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling network that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. This compound has been identified as an inhibitor of this pathway.

  • Mechanism of Action: Natural compounds, including flavonoids like this compound, can suppress the PI3K/Akt/mTOR signaling pathway.[2] This inhibition can lead to decreased cell proliferation and survival. The general mechanism involves the inhibition of key protein phosphorylation events within the cascade.

Suppression of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by promoting cell proliferation, survival, and angiogenesis. The inhibition of STAT3 is a promising strategy for cancer therapy.

  • Experimental Evidence: this compound has been observed to inhibit the phosphorylation of STAT3.[3] This inhibition prevents its activation and subsequent translocation to the nucleus, thereby downregulating the expression of its target genes involved in tumor growth and metastasis.[3][4]

Experimental Protocols

To facilitate the validation of this compound's molecular targets, we provide detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells and to determine its IC50 value.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using dose-response curve analysis.

Western Blot Analysis for PI3K/Akt and STAT3 Pathways

This technique is used to quantify the expression and phosphorylation status of key proteins in the PI3K/Akt and STAT3 signaling pathways following this compound treatment.

  • Cell Lysis: After treating cancer cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.

  • Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Mandatory Visualizations

Signaling Pathway Diagrams

Xanthoangelol_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_STAT3 STAT3 Pathway cluster_Apoptosis Apoptosis Pathway PI3K PI3K Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Promotes Xanthoangelol_PI3K This compound Xanthoangelol_PI3K->PI3K Inhibits Cytokine_Receptor Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates (p-STAT3) STAT3_dimer STAT3_dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Gene_Expression Nucleus->Gene_Expression Regulates Proliferation_Angiogenesis Proliferation_Angiogenesis Gene_Expression->Proliferation_Angiogenesis Promotes Xanthoangelol_STAT3 This compound Xanthoangelol_STAT3->STAT3 Inhibits Phosphorylation Xanthoangelol_Apoptosis This compound Procaspase3 Procaspase3 Xanthoangelol_Apoptosis->Procaspase3 Activates Caspase3 Caspase3 Procaspase3->Caspase3 Cleavage Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: this compound's impact on key cancer signaling pathways.

Experimental Workflow Diagram

Experimental_Workflow cluster_In_Vitro_Assays In Vitro Validation cluster_Data_Analysis Data Analysis and Interpretation Cell_Culture Cancer Cell Lines (e.g., IMR-32, Jurkat) Treatment This compound Treatment (Dose- and Time-dependent) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (PI3K/Akt, STAT3 pathways) Treatment->Western_Blot IC50_Determination IC50 Value Calculation Viability_Assay->IC50_Determination Quantification_Apoptosis Quantification of Apoptosis Apoptosis_Assay->Quantification_Apoptosis Protein_Expression_Analysis Protein Expression/ Phosphorylation Analysis Western_Blot->Protein_Expression_Analysis Mechanism_Elucidation Elucidation of Molecular Mechanism IC50_Determination->Mechanism_Elucidation Quantification_Apoptosis->Mechanism_Elucidation Protein_Expression_Analysis->Mechanism_Elucidation

Caption: Workflow for validating this compound's molecular targets.

References

comparative study of Xanthoangelol and other chalcones' anticancer activity

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Anticancer Activities of Xanthoangelol and Other Chalcones

Introduction

Chalcones are a class of naturally occurring compounds characterized by an open-chain flavonoid structure (1,3-diaryl-2-propen-1-one) and serve as precursors for all flavonoids.[1][2] These compounds have garnered significant interest in oncology due to their broad spectrum of biological activities, particularly their potential as anticancer agents.[2][3] Their diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and regulation of autophagy, make them promising candidates for novel cancer therapies.[3][4] Among the numerous natural chalcones, this compound, primarily isolated from the Japanese herb Angelica keiskei, has demonstrated potent antitumor and antimetastatic properties.[5][6] This guide provides a comparative analysis of the anticancer activity of this compound against other notable chalcones, supported by experimental data and detailed methodologies.

Comparative Efficacy: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process, such as cancer cell proliferation.[7] A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for this compound and other well-researched chalcones across various human cancer cell lines.

ChalconeCancer Cell LineCancer TypeIC50 Value (µM)Reference
This compound Lewis Lung Carcinoma (LLC)Lung CancerInhibits DNA synthesis at 10 µM[5]
Neuroblastoma (IMR-32)NeuroblastomaConcentration-dependent reduction in survival[8][9]
Leukemia (Jurkat)LeukemiaConcentration-dependent reduction in survival[8][9]
Licochalcone A Osteosarcoma (MG63, 143B)Bone CancerPotent antiproliferative activity[10]
Bladder Cancer CellsBladder CancerInduces mitochondrial apoptosis[4]
Isoliquiritigenin (ISL) Non-small cell lung cancer (NSCLC)Lung CancerModulates PI3K/AKT/mTOR pathway[4]
Xanthohumol (XN) A549Lung CancerStrong cytotoxic effect[11]
HCT-15Colon CancerStrong cytotoxic effect[11]
Prostate Cancer CellsProstate CancerAugments TRAIL-mediated apoptosis[12]
Butein Cervical Cancer CellsCervical CancerInduces mitochondrial apoptosis[4]
Prostate Cancer CellsProstate CancerAugments TRAIL-mediated apoptosis[12]
Flavokawain B Hepatocellular Carcinoma (HepG2)Liver Cancer10.0 - 21.7[11]
Lung Carcinoma (A549)Lung Cancer10.0 - 21.7[11]
Chalcone-coumarin hybrid Liver Cancer (HepG2)Liver Cancer0.65 - 2.02[3]
Leukemia (K562)Leukemia0.65 - 2.02[3]
Brominated chalcone derivative Gastric Cancer CellsGastric Cancer3.57 - 5.61[3]

Mechanisms of Anticancer Activity

Chalcones exert their anticancer effects through multiple cellular mechanisms.[3] A comparative look at the mechanisms of this compound and other chalcones reveals both common and unique pathways.

This compound
  • Inhibition of DNA Synthesis and Angiogenesis: this compound has been shown to inhibit DNA synthesis in Lewis Lung Carcinoma cells.[5] It also demonstrates anti-angiogenic properties by inhibiting tumor-induced neovascularization and the binding of Vascular Endothelial Growth Factor (VEGF) to its receptors on endothelial cells.[5]

  • Apoptosis Induction: this compound induces apoptosis in neuroblastoma and leukemia cells through the activation of caspase-3.[8][9] Interestingly, this process appears to be independent of the Bax/Bcl-2 signaling pathway, which is a common mediator of apoptosis.[8][9]

  • Autophagy-Mediated Anti-Metastatic Activity: In hepatocellular carcinoma (HCC), this compound suppresses cell migration and invasion by inducing autophagy.[6] This is mediated through the activation of the AMPK/mTOR signaling pathway.[6]

Other Notable Chalcones
  • Licochalcone A: This chalcone is known to induce the mitochondrial pathway of apoptosis, characterized by the activation of caspase-9 and caspase-3, an increased Bax/Bcl-2 ratio, and the release of cytochrome c.[4]

  • Isoliquiritigenin (ISL): ISL induces apoptosis in non-small cell lung cancer cells by increasing the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[4] This effect is linked to the modulation of the PI3K/AKT/mTOR signaling pathway.[4]

  • Xanthohumol: In prostate cancer cells, Xanthohumol significantly enhances apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[12] It can also induce apoptosis by upregulating p53.[13]

  • Butein: Similar to Licochalcone A, butein triggers the mitochondrial apoptosis pathway in cervical cancer cells, involving disruption of the mitochondrial membrane potential and subsequent caspase activation.[4]

Below is a diagram illustrating the autophagy induction pathway activated by this compound in hepatocellular carcinoma cells.

Xanthoangelol_Pathway cluster_cell Hepatocellular Carcinoma Cell XAG This compound AMPK AMPK XAG->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK mTOR mTOR pAMPK->mTOR Inhibits Autophagy Autophagy Induction mTOR->Autophagy Inhibits Metastasis Metastasis (Migration, Invasion) Autophagy->Metastasis Inhibits

Caption: this compound induces autophagy via the AMPK/mTOR pathway to inhibit metastasis.

Experimental Protocols

The evaluation of anticancer compounds relies on a series of standardized in vitro and in vivo experiments.

Cell Viability / Cytotoxicity Assay (MTT Assay)

This assay is used to determine the IC50 value of a compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 2 x 10⁴ cells/well) and allowed to adhere overnight.[14]

    • Compound Treatment: Cells are treated with various concentrations of the chalcone compound for a specified duration (e.g., 24, 48, or 72 hours).[15]

    • MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another 3-4 hours to allow formazan formation.

    • Solubilization: A solubilizing agent (like DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

    • Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[15] The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration.[14]

Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

  • Methodology:

    • Cell Treatment: Cells are treated with the chalcone compound for a designated time (e.g., 4 hours).[9]

    • Cell Harvesting: Cells are harvested and washed with a binding buffer.

    • Staining: Cells are resuspended in the binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analysis: The stained cells are analyzed promptly using a flow cytometer. The results differentiate cell populations into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Antitumor and Antimetastatic Models

Animal models are crucial for evaluating a compound's efficacy in a whole biological system.[16]

  • Principle: These models involve implanting tumor cells into immunocompromised mice to study tumor growth and metastasis.

  • Methodology (Example: Lewis Lung Carcinoma Model):

    • Tumor Implantation: Lewis Lung Carcinoma (LLC) cells are injected subcutaneously or intrasplenically into mice (e.g., C57BL/6).[5]

    • Compound Administration: Once tumors are established, mice are treated with the chalcone (e.g., this compound at 50 mg/kg daily) or a vehicle control.[5]

    • Monitoring: Tumor growth is monitored regularly by measuring tumor volume. For metastasis studies, lungs or livers are harvested at the end of the experiment to count metastatic nodules.[5][6]

    • Endpoint Analysis: The efficacy of the compound is assessed by comparing tumor growth inhibition, reduction in metastatic nodules, and overall survival time between the treated and control groups.[5]

The following diagram outlines a typical workflow for anticancer drug discovery using chalcones.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation A Chalcone Library (this compound, etc.) B Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) A->B C Determine IC50 Values B->C D Lead Compound Selection C->D E Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) D->E F Animal Model Development (Xenograft/Metastasis) D->F Promising Candidates G Efficacy & Toxicity Testing F->G H Pharmacokinetic Studies G->H

Caption: General workflow for the evaluation of chalcones as anticancer agents.

Conclusion

Both this compound and other chalcones like Licochalcone A, Isoliquiritigenin, and Xanthohumol are potent anticancer agents that operate through diverse and complex mechanisms.[3][13] this compound stands out for its dual action against tumor growth and metastasis, particularly through its unique ability to inhibit DNA synthesis and induce autophagy via the AMPK/mTOR pathway.[5][6] While many chalcones induce apoptosis through the classical mitochondrial pathway, this compound's caspase-3 activation appears to be independent of the Bax/Bcl-2 axis, suggesting an alternative pro-apoptotic route.[8][9] The structural simplicity and ease of synthesis of the chalcone scaffold allow for the creation of hybrid molecules with enhanced potency and specificity.[3][17] Further comparative studies, particularly using in vivo models, are essential to fully elucidate the therapeutic potential of this compound and other chalcones, paving the way for their development as next-generation cancer therapies.

References

Xanthoangelol: A Comparative Analysis of its Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available scientific literature provides insights into the antioxidant activity of xanthoangelol, a prominent chalcone found in the medicinal plant Angelica keiskei. This guide synthesizes experimental data to offer a comparative perspective on this compound's performance against established standard antioxidants.

Quantitative Antioxidant Activity

To provide a clear comparison, the following table summarizes the free radical scavenging activities of this compound and common standard antioxidants. The data is presented as IC50 values, which represent the concentration of the substance required to inhibit 50% of the free radicals in the respective assays. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/g)
This compound Data Not AvailableData Not AvailableData Not Available
Trolox ~15-50~5-15Standard
Ascorbic Acid (Vitamin C) ~20-60~10-30~2000-3000
Gallic Acid ~5-15~2-8~5000-7000

Note: Despite extensive research on the biological activities of this compound, specific IC50 values for DPPH and ABTS assays, and ORAC values for the purified compound were not available in the reviewed literature. The table above provides typical ranges for standard antioxidants to serve as a benchmark for future comparative studies.

Mechanism of Action: The Nrf2 Signaling Pathway

This compound exerts its antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. However, upon exposure to oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription. This leads to an increased production of a suite of protective enzymes, bolstering the cell's defense against oxidative damage.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of Antioxidant_Response Enhanced Antioxidant Response Antioxidant_Genes->Antioxidant_Response

Figure 1. this compound-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate standardized evaluation and comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the purple DPPH radical to a yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Workflow:

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix Sample/Standard with DPPH solution A->C B Prepare Sample and Standard Solutions (various concentrations) B->C D Incubate in the dark (e.g., 30 minutes) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Figure 2. General workflow for the DPPH radical scavenging assay.

Protocol:

  • A stock solution of DPPH is prepared in a suitable solvent, such as methanol or ethanol.

  • Test samples and standard antioxidants (e.g., Trolox, ascorbic acid) are prepared at various concentrations.

  • A fixed volume of the DPPH solution is added to the sample and standard solutions.

  • The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).

  • The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.

Workflow:

ABTS_Workflow A Generate ABTS•+ (ABTS + potassium persulfate) B Dilute ABTS•+ Solution to working absorbance A->B D Mix Sample/Standard with ABTS•+ solution B->D C Prepare Sample and Standard Solutions C->D E Incubate D->E F Measure Absorbance (at ~734 nm) E->F G Calculate % Inhibition and IC50 or TEAC Value F->G

Figure 3. General workflow for the ABTS radical scavenging assay.

Protocol:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Aliquots of the test samples and standard antioxidants at various concentrations are added to the diluted ABTS•+ solution.

  • The absorbance is recorded at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.

Workflow:

ORAC_Workflow A Prepare Fluorescent Probe, Sample, and Standard B Incubate mixture A->B C Add Peroxyl Radical Generator (AAPH) B->C D Monitor Fluorescence Decay over time C->D E Calculate Area Under the Curve (AUC) D->E F Determine ORAC Value (Trolox Equivalents) E->F

Figure 4. General workflow for the ORAC assay.

Protocol:

  • A fluorescent probe (commonly fluorescein) is mixed with the antioxidant sample or a standard (Trolox) in a multi-well plate.

  • The mixture is incubated at 37°C.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to initiate the reaction.

  • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • The area under the fluorescence decay curve (AUC) is calculated.

  • The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox equivalents (TE) per gram or milliliter of the sample.

This guide provides a framework for understanding and comparing the antioxidant activity of this compound. Further research is warranted to establish definitive quantitative values for this compound in standardized antioxidant assays to allow for a direct and comprehensive comparison with other well-characterized antioxidants.

Xanthoangelol: A Comparative Analysis of its Anti-Cancer Effects Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of a potential therapeutic agent across various cancer cell types is paramount. This guide provides a comprehensive cross-validation of Xanthoangelol's efficacy, presenting key experimental data, detailed protocols, and visual representations of its mechanisms of action.

This compound, a prenylated chalcone found in the plant Angelica keiskei, has garnered significant interest for its anti-tumor properties. This document synthesizes findings from multiple studies to offer an objective comparison of its performance in different cancer cell lines, focusing on its cytotoxic and apoptotic effects, and the signaling pathways it modulates.

Data Presentation: Comparative Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects.

Cell LineCancer TypeIC50 (µM)AssayIncubation TimeReference
IMR-32 NeuroblastomaNot explicitly defined, but showed concentration-dependent reduction in survivalTrypan Blue Exclusion48 hours[1][2]
Jurkat LeukemiaNot explicitly defined, but showed concentration-dependent reduction in survivalTrypan Blue Exclusion48 hours[1][2]
HepG2 Hepatocellular Carcinoma13.7Resazurin-based assay48 hours[3]
HuH7 Hepatocellular CarcinomaInhibited cell viabilityNot specifiedNot specified[2]
HeLa Cervical Cancer1.03SEAP reporter gene assay (NF-κB inhibition)Not specified[3]
K562 Chronic Myelogenous Leukemia3.98MTT Assay48 hours[3]
HEK293 Human Embryonic Kidney21.5Resazurin-based assay48 hours[3]
BHK-21 Baby Hamster Kidney11.8 (CC50)MTT Assay48 hours[3]
HUVEC Human Umbilical Vein Endothelial Cell> 100MTT Assay48 hours[3]
LLC Lewis Lung CarcinomaInhibited DNA synthesis at 10 and 100 µMNot specifiedNot specified[4]

Key Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments cited are provided below.

Cell Viability and Cytotoxicity Assays

1. Trypan Blue Exclusion Assay (for IMR-32 and Jurkat cells): [1][2]

  • Cell Seeding: Cells are seeded in appropriate culture plates and allowed to adhere (for adherent cells) or stabilize.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 1-100 µM) for a specified duration (e.g., 48 hours).

  • Cell Harvesting: Adherent cells are detached using trypsin, and suspension cells are collected by centrifugation.

  • Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

  • Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.

  • Calculation: The percentage of viable cells is calculated as (Number of viable cells / Total number of cells) x 100.

2. MTT Assay (for K562, BHK-21, and HUVEC cells): [3]

  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and incubated overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for the desired period (e.g., 48 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration 0.5 mg/mL) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve.

Apoptosis Assays

1. Annexin V and Propidium Iodide (PI) Staining (for IMR-32 and Jurkat cells): [1][2]

  • Cell Treatment: Cells are treated with this compound for a specified time (e.g., 4 hours).

  • Cell Harvesting and Washing: Cells are harvested and washed with cold phosphate-buffered saline (PBS).

  • Resuspension: The cell pellet is resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

General Protocol for Protein Expression Analysis (e.g., Caspase-3, PI3K/Akt/mTOR, AMPK/mTOR pathways):

  • Cell Lysis: After treatment with this compound, cells are washed with PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., cleaved caspase-3, p-Akt, p-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes influenced by this compound is crucial for a deeper understanding of its mechanism of action. The following diagrams, created using the DOT language, illustrate the key signaling pathways and a general experimental workflow.

Caption: this compound-induced apoptosis pathway via caspase-3 activation.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Cancer Cell Line Selection culture Cell Culture and Seeding start->culture treatment This compound Treatment (Dose-Response) culture->treatment viability Cell Viability Assay (e.g., MTT, Trypan Blue) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (Signaling Proteins) treatment->western data Data Analysis (IC50, % Apoptosis, Protein Levels) viability->data apoptosis->data western->data conclusion Comparative Analysis & Conclusion data->conclusion

References

A Comparative Analysis of the Antibacterial Spectrum: Xanthoangelol vs. Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Xanthoangelol, a natural chalcone, has emerged as a promising candidate. This guide provides a detailed comparison of the antibacterial spectrum of this compound with that of conventional antibiotics, supported by available experimental data.

Executive Summary

This compound demonstrates potent activity primarily against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its mechanism of action, involving the disruption of the bacterial cell membrane, differs from many conventional antibiotics, suggesting a lower potential for cross-resistance.[1][2] However, its spectrum is narrower than broad-spectrum conventional antibiotics, with limited efficacy against Gram-negative bacteria.[4] This guide presents a comparative analysis of Minimum Inhibitory Concentration (MIC) data and mechanistic pathways to inform future research and drug development efforts.

Data Presentation: Comparative Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and a selection of conventional antibiotics against various bacterial strains. Lower MIC values indicate greater potency.

Bacterial StrainThis compound (µg/mL)Vancomycin (µg/mL)Ciprofloxacin (µg/mL)Tetracycline (µg/mL)Penicillin (µg/mL)
Gram-Positive
Staphylococcus aureus ATCC 25923ND0.5 - 2[5][6][7]0.25 - 1[4][8]0.5 - 4[9][10]>2[4]
Staphylococcus aureus (MRSA) ATCC 43300Potent Activity[1][2]1 - 2[5][7]>32[11]>32[9]Resistant
Enterococcus faecalis ATCC 29212Potent Activity[1][2]1 - 4[5][12]0.5 - 2[13]8 - 64[14]2 - 8[14]
Micrococcus luteus IFO-127080.76[9]NDNDNDND
Gram-Negative
Escherichia coli ATCC 25922Poor Activity[4]>1000[15]0.015 - 0.25[9][15]1 - 4[9][10][16]>32[17]
Pseudomonas aeruginosa ATCC 27853Poor Activity[4]>1000[15]0.1 - 1[11][18][19][20]>128[15]Resistant

ND: No data available from the reviewed sources. Note: The potent activity of this compound against MRSA and E. faecalis is noted, though specific MIC values from the same studies for direct comparison were not consistently available. A study on this compound derivatives showed a derivative (compound 9h) with MICs of 0.5-2 µg/mL against Gram-positive strains, comparable to vancomycin.[4][21]

Experimental Protocols

The MIC values presented in this guide are primarily determined using the broth microdilution method or the agar dilution method . These are standardized techniques for assessing the in vitro activity of an antimicrobial agent against bacteria.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, typically for 16-24 hours. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.

Agar Dilution Method

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.

Mandatory Visualization

Experimental Workflow for MIC Determination

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Culture (e.g., S. aureus) D Inoculation of Microtiter Plate A->D B Antimicrobial Agent (this compound or Antibiotic) C Serial Dilutions B->C C->D E Incubation (37°C, 16-24h) D->E F Visual Inspection for Bacterial Growth E->F G Determination of MIC F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling Pathways: Mechanisms of Action

This compound's Mechanism of Action

This compound exerts its antibacterial effect by targeting and disrupting the integrity of the bacterial cell membrane.[1][2] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

xanthoangelol_mechanism X This compound Mem Bacterial Cell Membrane X->Mem targets Pore Membrane Disruption (Pore Formation) Mem->Pore Leak Leakage of Intracellular Contents Pore->Leak Death Bacterial Cell Death Leak->Death

Caption: Mechanism of action of this compound.

Conventional Antibiotics' Mechanisms of Action

Conventional antibiotics employ various mechanisms to inhibit bacterial growth, which can be broadly categorized as follows:

  • Inhibition of Cell Wall Synthesis (e.g., Penicillin): Beta-lactam antibiotics like penicillin inhibit the enzymes (penicillin-binding proteins) responsible for cross-linking peptidoglycan in the bacterial cell wall, leading to a weakened cell wall and lysis.[1][22][23][24][25]

  • Inhibition of Protein Synthesis (e.g., Tetracycline): Tetracyclines bind to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thereby halting protein synthesis.[8][26][27][28][29]

  • Inhibition of Nucleic Acid Synthesis (e.g., Ciprofloxacin): Fluoroquinolones like ciprofloxacin target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair, leading to DNA damage and cell death.[30][31][][33][34]

conventional_antibiotics_mechanisms cluster_penicillin Penicillin (β-Lactam) cluster_tetracycline Tetracycline cluster_ciprofloxacin Ciprofloxacin (Fluoroquinolone) P Penicillin PBP Penicillin-Binding Proteins (PBPs) P->PBP inhibits CWS Cell Wall Synthesis PBP->CWS required for T Tetracycline Ribo 30S Ribosomal Subunit T->Ribo binds to PS Protein Synthesis Ribo->PS essential for C Ciprofloxacin Enz DNA Gyrase & Topoisomerase IV C->Enz inhibits DNA DNA Replication Enz->DNA essential for

Caption: Mechanisms of action of major classes of conventional antibiotics.

Conclusion

This compound presents a compelling profile as an antibacterial agent, particularly against Gram-positive pathogens. Its distinct membrane-disrupting mechanism offers a potential advantage in combating resistance to conventional antibiotics that target other cellular pathways. However, its narrower spectrum of activity compared to broad-spectrum agents is a key consideration for its therapeutic applications. Further research is warranted to fully elucidate the antibacterial spectrum of this compound through comprehensive MIC testing against a wider array of clinical isolates and to explore potential synergistic effects when combined with conventional antibiotics.

References

The Synergistic Potential of Xanthoangelol: A Comparative Guide for Therapeutic Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Xanthoangelol, a prominent chalcone found in the plant Angelica keiskei, has garnered significant attention for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. While its standalone efficacy is well-documented, emerging research into combination therapies suggests that this compound's true therapeutic potential may lie in its synergistic effects with other established therapeutic agents. This guide provides a comprehensive overview of the rationale for these combinations, a framework for their evaluation, and detailed experimental protocols to empower further research in this promising area.

Rationale for Synergistic Combinations

The principle of synergistic drug combination aims to achieve a therapeutic effect that is greater than the sum of the individual effects of each drug. This can lead to several clinical advantages, including:

  • Enhanced Efficacy: Achieving a more potent therapeutic outcome at lower, safer doses.

  • Reduced Drug Resistance: Targeting multiple cellular pathways simultaneously can circumvent resistance mechanisms.

  • Minimized Side Effects: Lower doses of each agent can reduce toxicity and improve patient tolerance.

This compound's known mechanisms of action make it a prime candidate for synergistic combinations across various therapeutic areas.

Synergistic Applications of this compound

Anticancer Therapy

This compound has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of caspase-3, a key executioner enzyme in this process.[1][2][3][4] Furthermore, it can inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.[5][6]

Combining this compound with conventional chemotherapeutic agents like doxorubicin or cisplatin could offer a multi-pronged attack on cancer cells. While these traditional drugs primarily induce DNA damage, this compound could simultaneously block the survival signals mediated by NF-κB and push the cancer cells towards apoptosis. This dual approach could potentially overcome the resistance that often develops to single-agent chemotherapy.

Antimicrobial Therapy

The rise of antibiotic-resistant bacteria is a major global health crisis. This compound and its derivatives have demonstrated antibacterial activity, particularly against Gram-positive bacteria, by disrupting their cell membranes.[7][8][9] Combining this compound with conventional antibiotics such as vancomycin or gentamicin could enhance their efficacy. This compound's membrane-disrupting properties could increase the permeability of the bacterial cell wall, allowing for greater intracellular access and activity of the co-administered antibiotic. This could be particularly effective against resistant strains where antibiotic penetration is a limiting factor.

Anti-inflammatory Therapy

Chronic inflammation is a hallmark of many diseases. This compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators.[10][11] Synergistic combinations with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen or celecoxib could provide more potent and targeted anti-inflammatory action. By targeting different inflammatory pathways, such a combination could achieve greater efficacy at lower doses, thereby reducing the gastrointestinal and cardiovascular side effects associated with long-term NSAID use.

Quantifying Synergy: The Chou-Talalay Method

To objectively assess the synergistic, additive, or antagonistic effects of drug combinations, the Chou-Talalay method is a widely accepted quantitative approach. This method utilizes the Combination Index (CI), which is calculated based on the dose-effect relationships of the individual drugs and their combination.

  • CI < 1: Indicates synergism

  • CI = 1: Indicates an additive effect

  • CI > 1: Indicates antagonism

The Dose Reduction Index (DRI) is another important parameter derived from this method, which quantifies how many-fold the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the doses of the single agents.

Hypothetical Experimental Data for this compound Combinations

The following tables present hypothetical data to illustrate how the synergistic effects of this compound with other therapeutic agents could be quantified and compared.

Table 1: Synergistic Anticancer Effects of this compound with Doxorubicin on a Cancer Cell Line

Combination (this compound:Doxorubicin)Effective Dose 50 (ED50)Combination Index (CI)Dose Reduction Index (DRI) for this compoundDose Reduction Index (DRI) for Doxorubicin
This compound alone10 µM---
Doxorubicin alone1 µM---
10:1 CombinationSee Isobologram0.62.53.0
5:1 CombinationSee Isobologram0.53.04.0

Table 2: Synergistic Antimicrobial Effects of this compound with Vancomycin against MRSA

Combination (this compound:Vancomycin)Fractional Inhibitory Concentration Index (FICI)Interpretation
This compound alone (MIC)25 µg/mL-
Vancomycin alone (MIC)2 µg/mL-
Combination (Checkerboard Assay)0.4Synergism

Table 3: Synergistic Anti-inflammatory Effects of this compound with Ibuprofen

Combination (this compound:Ibuprofen)Inhibition of PGE2 Production (IC50)Combination Index (CI)Dose Reduction Index (DRI) for this compoundDose Reduction Index (DRI) for Ibuprofen
This compound alone5 µM---
Ibuprofen alone50 µM---
1:10 CombinationSee Isobologram0.72.02.5

Experimental Protocols

A detailed experimental workflow is crucial for obtaining reliable and reproducible data on synergistic effects.

General Experimental Workflow for Assessing Synergy

G cluster_0 Phase 1: Single Agent Dose-Response cluster_1 Phase 2: Combination Studies cluster_2 Phase 3: Data Analysis cluster_3 Phase 4: Mechanistic Studies A Determine IC50/EC50 of this compound C Select Combination Ratios (e.g., equipotent, fixed ratio) A->C B Determine IC50/EC50 of Therapeutic Agent B->C D Perform Combination Dose-Response Assays C->D E Calculate Combination Index (CI) using Chou-Talalay Method D->E F Generate Isobolograms E->F G Calculate Dose Reduction Index (DRI) E->G H Investigate Cellular Pathways (e.g., Western Blot, PCR) F->H G->H

Caption: A general workflow for assessing drug synergy.

Detailed Methodologies

1. Cell Viability Assay (for Anticancer Studies)

  • Cell Lines: Select appropriate cancer cell lines.

  • Reagents: this compound, doxorubicin (or other chemotherapeutic agent), cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, DMSO.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of this compound alone, the chemotherapeutic agent alone, and their combinations at fixed ratios.

    • Incubate for a predetermined time (e.g., 48 or 72 hours).

    • Add MTT reagent to each well and incubate to allow for formazan crystal formation.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls.

    • Determine the IC50 values for each agent and combination.

2. Checkerboard Microdilution Assay (for Antimicrobial Studies)

  • Bacterial Strain: Select the target bacterial strain (e.g., MRSA).

  • Reagents: this compound, vancomycin (or other antibiotic), Mueller-Hinton broth (MHB), bacterial inoculum.

  • Procedure:

    • In a 96-well plate, prepare serial dilutions of this compound along the rows and the antibiotic along the columns in MHB.

    • Inoculate each well with the bacterial suspension.

    • Incubate the plate under appropriate conditions.

    • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Prostaglandin E2 (PGE2) (for Anti-inflammatory Studies)

  • Cell Model: Use a relevant cell model for inflammation (e.g., LPS-stimulated macrophages).

  • Reagents: this compound, ibuprofen (or other NSAID), cell culture medium, lipopolysaccharide (LPS), PGE2 ELISA kit.

  • Procedure:

    • Culture macrophages and stimulate them with LPS to induce an inflammatory response.

    • Treat the cells with various concentrations of this compound alone, the NSAID alone, and their combinations.

    • Collect the cell culture supernatant after a specific incubation period.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of PGE2 production for each treatment.

    • Determine the IC50 values for each agent and combination.

Key Signaling Pathways

Understanding the molecular mechanisms underlying the synergistic effects of this compound is crucial for rational drug development.

This compound's Induction of Apoptosis and Synergy with Chemotherapy

G Chemo Chemotherapeutic Agent (e.g., Doxorubicin) DNA_Damage DNA Damage Chemo->DNA_Damage Xan This compound NFkB_Inhibition NF-κB Inhibition Xan->NFkB_Inhibition Caspase3_Activation Caspase-3 Activation Xan->Caspase3_Activation Apoptosis Apoptosis DNA_Damage->Apoptosis NFkB_Inhibition->Apoptosis enhances Caspase3_Activation->Apoptosis

Caption: this compound's pro-apoptotic signaling.

Proposed Synergistic Antimicrobial Mechanism

G Xan This compound Membrane Bacterial Cell Membrane Xan->Membrane disrupts Antibiotic Antibiotic (e.g., Vancomycin) Target Intracellular Target Antibiotic->Target inhibits Membrane->Antibiotic increased permeability for Death Bacterial Cell Death Target->Death

Caption: Proposed synergistic antimicrobial action.

Conclusion

The exploration of this compound in combination therapies represents a promising frontier in the development of more effective and safer treatments for a range of diseases. Its unique mechanisms of action provide a strong rationale for its synergistic potential with existing drugs. By employing rigorous quantitative methods and detailed experimental protocols as outlined in this guide, researchers can unlock the full therapeutic value of this compound and contribute to the advancement of combination medicine.

References

Independent Validation of Xanthoangelol Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of Xanthoangelol, a characteristic chalcone found in the plant Angelica keiskei, with a focus on independently corroborated research findings. While direct replication studies are not prevalent in the reviewed literature, a significant body of work from various independent research groups points to consistent bioactivities. This guide synthesizes these findings, presenting data from multiple studies as a form of independent validation. For comparative analysis, this compound is benchmarked against 4-hydroxyderricin, another prominent chalcone from the same plant that is often studied in parallel.

Data Presentation: Comparative Bioactivities of this compound and Alternatives

The following tables summarize the quantitative data from various studies, highlighting the key biological activities of this compound and 4-hydroxyderricin.

Table 1: Anti-inflammatory Activity
CompoundAssayTargetIC50 / Effective ConcentrationReference
This compound LPS-induced NO production in RAW264 macrophagesiNOS, COX-25 µM (marked reduction)[1]
4-hydroxyderricin LPS-induced NO production in RAW264 macrophagesiNOS, COX-210 µM (marked reduction)[1]
This compound Suppression of pro-inflammatory factors (NO, TNF-α, MCP-1)JNK pathway1 and 5 µM (in combination with 4-HD)[2]
4-hydroxyderricin Suppression of pro-inflammatory factors (NO, TNF-α, MCP-1)JNK pathway1 and 5 µM (in combination with this compound)[2]
Table 2: Anticancer and Pro-apoptotic Activity
CompoundCell LineActivityIC50 / Effective ConcentrationReference
This compound Human neuroblastoma (IMR-32) and leukemia (Jurkat) cellsInduction of apoptosis1-100 µM (reduces cell survival)[3][4]
This compound Melanoma cellsSuppression of melanomagenesis5, 10, or 20 µM (reduced BRAFV600E kinase activity by 23.7%, 50.6%, and 81.4% respectively)[5]
4-hydroxyderricin Melanoma cellsSuppression of melanomagenesis20 µM (suppressed BRAFV600E activation by 17.4%)[5]
This compound Melanoma cellsPI3K inhibition0.05 µM (46.6% suppression)[5]
4-hydroxyderricin Melanoma cellsPI3K inhibition0.05 µM (42.5% suppression)[5]
Table 3: Antidiabetic Activity
CompoundTarget Enzyme/PathwayActivityIC50 / KiReference
This compound α-glucosidaseInhibitionIC50 = 14.45 µM[6][7]
Acarbose (Reference) α-glucosidaseInhibitionIC50 = 207 µM[6][7]
This compound Dipeptidyl peptidase-IV (DPP-IV)InhibitionIC50 = 10.49 µM, Ki = 0.873 µM[6][7]
Sitagliptin (Reference) Dipeptidyl peptidase-IV (DPP-IV)InhibitionIC50 = 0.87 µM[6][7]
This compound LKB1/AMP-activated protein kinase signaling pathwayIncreased GLUT4-dependent glucose uptake-[8]
4-hydroxyderricin LKB1/AMP-activated protein kinase signaling pathwayIncreased GLUT4-dependent glucose uptake-[8]
Table 4: Monoamine Oxidase (MAO) Inhibition
CompoundTargetIC50Reference
This compound MAO-A43.4 µM[9]
This compound MAO-B43.9 µM[9]
4-hydroxyderricin MAO-B3.43 µM[9]
Iproniazid (Non-selective reference) MAO-A37 µM[9]
Iproniazid (Non-selective reference) MAO-B42.5 µM[9]
Table 5: Antibacterial Activity
CompoundBacterial StrainActivityMIC (Minimum Inhibitory Concentration)Reference
This compound Gram-positive bacteriaMembrane disruption-[10]
This compound-derived compound 9h Gram-positive strains (S. aureus, E. faecalis, B. subtilis, S. epidermidis)Antibacterial0.5–2 µg/mL[10]
Vancomycin (Reference) Gram-positive strainsAntibacterialComparable to compound 9h[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison tables.

Determination of Anti-inflammatory Activity (LPS-induced NO production in RAW264 macrophages)
  • Cell Culture: RAW264 mouse macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with various concentrations of this compound or 4-hydroxyderricin for 1 hour.

  • Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation with LPS, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group.

Apoptosis Assay (Flow Cytometry)
  • Cell Culture and Treatment: Human neuroblastoma (IMR-32) or leukemia (Jurkat) cells are cultured in RPMI-1640 medium supplemented with 10% FBS. Cells are treated with varying concentrations of this compound for 4 hours.[3][4]

  • Staining: After treatment, cells are harvested, washed with PBS, and then resuspended in a binding buffer. Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared to the untreated control.

Enzyme Inhibition Assay (α-glucosidase and DPP-IV)
  • α-glucosidase Inhibition Assay: The inhibitory activity of this compound is determined by measuring the amount of p-nitrophenol released from p-nitrophenyl-α-D-glucopyranoside (pNPG). The reaction mixture contains the enzyme, the substrate, and different concentrations of the inhibitor in a phosphate buffer. The reaction is stopped by adding sodium carbonate, and the absorbance of the released p-nitrophenol is measured at 405 nm. Acarbose is used as a positive control.[6][7]

  • DPP-IV Inhibition Assay: The assay is performed using a fluorogenic substrate, Gly-Pro-AMC. The reaction mixture includes the DPP-IV enzyme, the substrate, and various concentrations of this compound in a Tris-HCl buffer. The fluorescence of the released AMC is measured at an excitation wavelength of 360 nm and an emission wavelength of 460 nm. Sitagliptin is used as a reference inhibitor.[6][7]

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows associated with the biological activities of this compound.

Xanthoangelol_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NFkB_p65_p50_IkB NF-κB (p65/p50)-IκBα (Inactive) IKK->NFkB_p65_p50_IkB Phosphorylates IκBα NFkB_p65_p50 NF-κB (p65/p50) (Active) NFkB_p65_p50_IkB->NFkB_p65_p50 Releases IkB_p IκBα-P (Degradation) NFkB_p65_p50_IkB->IkB_p Nucleus Nucleus NFkB_p65_p50->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Induces Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.

Xanthoangelol_Apoptosis_Pathway This compound This compound Cell Neuroblastoma / Leukemia Cell This compound->Cell Procaspase3 Pro-caspase-3 Cell->Procaspase3 Induces cleavage of Caspase3 Cleaved Caspase-3 (Active) Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis through caspase-3 activation.

Experimental_Workflow_Enzyme_Inhibition Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor (this compound) Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Add_Substrate Add Substrate to Initiate Reaction Incubate->Add_Substrate Measure_Activity Measure Product Formation (Absorbance/Fluorescence) Add_Substrate->Measure_Activity Calculate_Inhibition Calculate % Inhibition Measure_Activity->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

References

Assessing the In Vitro Off-Target Effects of Xanthoangelol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Xanthoangelol, a prenylated chalcone found in the plant Angelica keiskei, has garnered interest for its diverse biological activities. However, a thorough understanding of its off-target effects is crucial for evaluating its therapeutic potential and safety profile. This guide provides a comparative assessment of the known in vitro off-target effects of this compound, alongside data for alternative compounds and detailed experimental methodologies.

Summary of Known Off-Target Activities of this compound

This compound has been demonstrated to interact with several targets beyond its primary intended applications. The following table summarizes the reported in vitro inhibitory activities of this compound against various enzymes.

Target FamilySpecific TargetThis compound IC50 (µM)Reference CompoundReference Compound IC50 (µM)
Monoamine Oxidases MAO-A43.4Pargyline-
MAO-B43.9Clorgyline-
Hydroxylase Dopamine β-hydroxylase (DBH)0.52--
Glucosidase α-glucosidase14.45Acarbose207
Peptidase Dipeptidyl peptidase-IV (DPP-IV)10.49Sitagliptin0.87

Note: A comprehensive broad-panel screening of this compound against a wide range of kinases, receptors, and other enzymes has not been identified in the public domain. The data presented here is based on specific in vitro assays.

Comparative Off-Target Profiles of Alternative Compounds

To provide context for this compound's off-target profile, this section outlines the known off-target interactions of other compounds that are either structurally related or share similar primary targets.

Chalcone Derivatives

The chalcone scaffold is known for its potential to interact with a wide range of biological targets, a characteristic often referred to as promiscuity. This can lead to both therapeutic benefits and off-target liabilities.

CompoundKnown Off-Target Interactions
Licochalcone A Anti-inflammatory effects via inhibition of NF-κB and MAPK signaling pathways. Anticancer activity through induction of apoptosis and cell cycle regulation.
Isobavachalcone Antibacterial, antifungal, and anticancer properties.
Standard Enzyme Inhibitors

A comparison with established inhibitors for the enzymes targeted by this compound reveals differences in selectivity.

Inhibitor ClassExample CompoundKnown Off-Target Profile
MAO Inhibitors Pargyline (MAO-B selective)While selective for MAO-B, high concentrations can inhibit MAO-A.
Clorgyline (MAO-A selective)Highly selective for MAO-A.
DPP-IV Inhibitors Sitagliptin, VildagliptinGenerally highly selective for DPP-IV over other dipeptidyl peptidases like DPP-8 and DPP-9.
α-Glucosidase Inhibitors AcarbosePrimarily acts on α-glucosidases in the intestine; systemic absorption is minimal.

Cytotoxicity Profile of this compound

The cytotoxic effects of this compound have been evaluated in several cell lines. It is important to assess cytotoxicity in non-target cells to understand the potential for off-target-induced cell death.

Cell LineAssayKey Findings
LO2 (human liver cells) Cytotoxicity AssayAt 8 µg/mL, cell viability was 82.61%; at 32 µg/mL, viability was 71.43%.[1]
IMR-32 (neuroblastoma) Trypan Blue ExclusionConcentration-dependent reduction in cell survival.[2][3][4]
Jurkat (leukemia) Trypan Blue ExclusionConcentration-dependent reduction in cell survival.[2][3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental findings. The following sections provide protocols for the key in vitro assays mentioned in this guide.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against MAO-A and MAO-B enzymes.

Principle: This assay measures the ability of a compound to inhibit the oxidative deamination of a substrate by MAO enzymes. The product of the reaction is often a fluorescent or chromogenic molecule that can be quantified.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., kynuramine or a luminogenic substrate)

  • Test compound (this compound)

  • Positive controls (Clorgyline for MAO-A, Pargyline for MAO-B)

  • Assay buffer

  • 96-well microplate

  • Plate reader (fluorometer or luminometer)

Procedure:

  • Prepare serial dilutions of the test compound and positive controls.

  • In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.

  • Add the test compound or positive control to the respective wells and incubate.

  • Initiate the reaction by adding the MAO substrate.

  • Incubate the plate at 37°C for a specified time.

  • Stop the reaction (if necessary, depending on the assay kit).

  • Measure the fluorescence or luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value.

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound E Add Test Compound and Incubate A->E B Prepare MAO Enzyme (A or B) Solution D Dispense Enzyme into 96-well Plate B->D C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F D->E E->F G Incubate at 37°C F->G H Measure Signal (Fluorescence/Luminescence) G->H I Calculate % Inhibition and IC50 Value H->I

Caption: Workflow for the in vitro MAO inhibition assay.

In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against the α-glucosidase enzyme.

Principle: This colorimetric assay measures the inhibition of α-glucosidase, which catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product.

Materials:

  • α-glucosidase enzyme from Saccharomyces cerevisiae

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • Test compound (this compound)

  • Positive control (Acarbose)

  • Phosphate buffer

  • Sodium carbonate

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compound and acarbose in buffer.

  • Add the test compound or acarbose to the wells of a 96-well plate.

  • Add the α-glucosidase solution to each well and pre-incubate.

  • Add the pNPG substrate to start the reaction.

  • Incubate the plate at 37°C.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value.

Alpha_Glucosidase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Test Compound and Acarbose Solutions D Add Compound/Control to 96-well Plate A->D B Prepare α-Glucosidase Solution E Add Enzyme and Pre-incubate B->E C Prepare pNPG Substrate Solution F Add Substrate to Start Reaction C->F D->E E->F G Incubate at 37°C F->G H Stop Reaction with Sodium Carbonate G->H I Measure Absorbance at 405 nm H->I J Calculate % Inhibition and IC50 Value I->J

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

In Vitro Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay

Objective: To assess the inhibitory potential of a test compound against the DPP-IV enzyme.

Principle: This fluorometric assay measures the cleavage of a specific substrate (e.g., Gly-Pro-aminomethylcoumarin) by DPP-IV, which releases a fluorescent product.

Materials:

  • Recombinant human DPP-IV enzyme

  • DPP-IV substrate (e.g., Gly-Pro-AMC)

  • Test compound (this compound)

  • Positive control (e.g., Sitagliptin)

  • Assay buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • Add the test compound or positive control to the wells of a black 96-well plate.

  • Add the DPP-IV enzyme to each well and incubate.

  • Initiate the reaction by adding the DPP-IV substrate.

  • Incubate the plate at room temperature or 37°C, protected from light.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition and determine the IC50 value.

DPP4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of Test Compound D Dispense Compound into 96-well Plate A->D B Prepare DPP-IV Enzyme Solution E Add Enzyme and Incubate B->E C Prepare Substrate Solution F Add Substrate to Initiate Reaction C->F D->E E->F G Incubate at RT/37°C F->G H Measure Fluorescence G->H I Calculate % Inhibition and IC50 Value H->I

Caption: Workflow for the in vitro DPP-IV inhibition assay.

General Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of a test compound on a cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Target cell line (e.g., a non-cancerous human cell line)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • MTT solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Logical Relationships

The off-target activities of this compound can influence various signaling pathways. The following diagram illustrates a simplified representation of the potential impact of this compound's off-target effects.

Xanthoangelol_Off_Target_Pathways cluster_neuro Neurotransmitter Metabolism cluster_glucose Glucose Homeostasis cluster_cellular Cellular Processes This compound This compound MAO MAO-A / MAO-B This compound->MAO Inhibits DBH Dopamine β-hydroxylase This compound->DBH Inhibits alpha_glucosidase α-Glucosidase This compound->alpha_glucosidase Inhibits DPPIV DPP-IV This compound->DPPIV Inhibits Cytotoxicity Cytotoxicity This compound->Cytotoxicity Induces Dopamine Dopamine MAO->Dopamine Degrades Serotonin Serotonin MAO->Serotonin Degrades Norepinephrine Norepinephrine DBH->Norepinephrine Synthesizes from Dopamine Carbohydrate Carbohydrate Metabolism alpha_glucosidase->Carbohydrate Impacts Incretin Incretin Hormones (GLP-1, GIP) DPPIV->Incretin Degrades Apoptosis Apoptosis Cytotoxicity->Apoptosis Can lead to

Caption: Potential signaling pathways affected by this compound's off-target activities.

Conclusion and Future Directions

The available in vitro data indicates that this compound exhibits inhibitory activity against MAO-A, MAO-B, DBH, α-glucosidase, and DPP-IV. Its cytotoxicity has also been observed in several cell lines. However, the lack of comprehensive off-target screening against a broad panel of kinases, receptors, and other enzymes represents a significant knowledge gap. Such studies are essential for a complete assessment of this compound's selectivity and safety profile.

For drug development professionals, the promiscuous nature of the chalcone scaffold warrants a cautious and thorough approach to off-target liability assessment. It is recommended that future in vitro studies on this compound include broad-panel screening to identify additional off-target interactions and to better understand its overall pharmacological profile. This will enable a more informed comparison with alternative compounds and facilitate a more accurate prediction of its potential in vivo effects.

References

A Comparative Guide to the Bioavailability of Xanthoangelol and Its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of Xanthoangelol, a promising natural chalcone, and its synthetic analogs. While direct comparative in vivo bioavailability data for synthetic derivatives remains limited in publicly accessible literature, this document summarizes the existing pharmacokinetic data for this compound and related compounds, details the rationale and development of synthetic analogs aimed at improving bioavailability, and provides standardized experimental protocols for assessing the bioavailability of these compounds.

Executive Summary

This compound, a prenylated chalcone isolated from Angelica keiskei, exhibits a range of interesting biological activities. However, its therapeutic potential is hindered by rapid metabolism and consequently, potentially low bioavailability. Researchers have begun to design and synthesize analogs to overcome these limitations. This guide presents the available pharmacokinetic data for this compound and a structurally similar natural chalcone, 4-hydroxyderricin, and introduces a promising synthetic analog, compound 9h, which has demonstrated improved plasma stability. The lack of in vivo bioavailability data for the synthetic analogs necessitates further research to fully understand their therapeutic potential.

Data Presentation: Pharmacokinetics of this compound and 4-Hydroxyderricin

The following table summarizes the key pharmacokinetic parameters for this compound and 4-hydroxyderricin following oral administration of an Angelica keiskei extract in mice.

CompoundDose (of extract)Tmax (h)Relative Plasma ConcentrationKey Metabolic Pathways
This compound 50-500 mg/kg0.5[1][2]LowerGlucuronidation and Sulfation[1]
4-Hydroxyderricin 50-500 mg/kg2[1][2]Approximately 4-fold greater than this compound and its metabolites at 24h[1]Glucuronidation and Sulfation[1]

Synthetic Analogs: Designing for Improved Bioavailability

The inherent limitations of natural compounds like this compound, such as poor water solubility and rapid metabolism, have prompted the development of synthetic analogs.[3] The primary goal of these synthetic efforts is to enhance the pharmacokinetic profile, leading to improved bioavailability and therapeutic efficacy.

One notable example is a series of amphiphilic this compound-derived compounds designed to mimic the structure and function of antimicrobial peptides.[3] Among these, compound 9h has emerged as a promising candidate, exhibiting excellent antibacterial activity and, importantly, good plasma stability.[3] While this suggests a potential for improved bioavailability compared to the parent compound, in vivo pharmacokinetic studies are required to confirm this hypothesis.

Experimental Protocols

To facilitate comparative studies, this section outlines detailed methodologies for key experiments used to evaluate the bioavailability of this compound and its analogs.

In Vivo Pharmacokinetic Study in Animal Models (e.g., Mice)

This protocol describes a typical procedure for determining the pharmacokinetic profile of a test compound after oral administration.

Methodology:

  • Animal Model: Male ICR mice (or other appropriate strain), 6-8 weeks old.

  • Compound Administration: The test compound (this compound, synthetic analog, or vehicle control) is administered orally via gavage at a specified dose.

  • Blood Sampling: Blood samples are collected via the tail vein or cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of the test compound and its potential metabolites in plasma is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1]

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

In Vitro Metabolism using Liver Microsomes

This assay helps to assess the metabolic stability of a compound and identify the enzymes responsible for its metabolism.

Methodology:

  • Enzyme Source: Pooled human or rodent liver microsomes.

  • Incubation: The test compound is incubated with liver microsomes in the presence of NADPH (for Phase I metabolism) or UDPGA (for Phase II glucuronidation) and PAPS (for Phase II sulfation) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The disappearance of the parent compound and the formation of metabolites are monitored by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated to predict the metabolic stability of the compound.

Caco-2 Permeability Assay

This in vitro model is used to predict the intestinal absorption of a compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Compound Application: The test compound is added to the apical (AP) or basolateral (BL) side of the monolayer.

  • Sampling: Samples are collected from the opposite chamber at specific time intervals.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated in both directions (AP to BL and BL to AP). An efflux ratio (Papp(BL-AP) / Papp(AP-BL)) greater than 2 suggests the involvement of active efflux transporters.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the bioavailability and mechanism of action of this compound and its analogs.

cluster_absorption Oral Absorption cluster_metabolism First-Pass Metabolism This compound This compound Intestinal Lumen Intestinal Lumen This compound->Intestinal Lumen Enterocytes Enterocytes Intestinal Lumen->Enterocytes Portal Vein Portal Vein Enterocytes->Portal Vein Absorbed this compound Phase II Enzymes Phase II Enzymes Enterocytes->Phase II Enzymes Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation Glucuronide Conjugate Glucuronide Conjugate Phase II Enzymes->Glucuronide Conjugate Sulfate Conjugate Sulfate Conjugate Phase II Enzymes->Sulfate Conjugate Glucuronide Conjugate->Portal Vein Sulfate Conjugate->Portal Vein

Caption: Metabolic pathway of this compound after oral administration.

Start Start Compound Administration (Oral Gavage) Compound Administration (Oral Gavage) Start->Compound Administration (Oral Gavage) Blood Sampling (Time Points) Blood Sampling (Time Points) Compound Administration (Oral Gavage)->Blood Sampling (Time Points) Plasma Separation Plasma Separation Blood Sampling (Time Points)->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation LC-MS/MS Analysis->Pharmacokinetic Parameter Calculation End End Pharmacokinetic Parameter Calculation->End

Caption: Experimental workflow for an in vivo pharmacokinetic study.

This compound Derivative This compound Derivative IKK IKK Complex This compound Derivative->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB (p50/p65) IκBα->NF-κB Inhibition Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nucleus Nucleus NF-κB->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Activation of inflammatory genes

Caption: Proposed modulation of the NF-κB signaling pathway by this compound derivatives.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Xanthoangelol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Xanthoangelol, a prenylated chalcone with significant research interest. Adherence to these guidelines will help mitigate risks and ensure the safe management of chemical waste.

Understanding the Compound: this compound

Immediate Safety and Handling Precautions

Before beginning any disposal process, consult the material safety data sheet (MSDS) for this compound and any solvents being used. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The proper disposal of this compound depends on its form (solid or in solution) and local regulations. The following steps provide a general guideline:

  • Waste Identification and Segregation:

    • Solid this compound: Unused or expired solid this compound should be treated as chemical waste.

    • This compound Solutions: Solutions of this compound, typically in solvents like Dimethyl Sulfoxide (DMSO), should be collected as organic solvent waste. Do not mix with aqueous waste or other incompatible chemical waste streams.[1][2]

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the waste (e.g., a polyethylene container for organic solvent waste).

    • The label should clearly state "Hazardous Waste" and list the full chemical names of all contents, including this compound and any solvents, with their approximate concentrations.

  • Collection of Waste:

    • Solid Waste: Carefully transfer the solid this compound into the designated hazardous waste container. Avoid creating dust.

    • Liquid Waste: Pour this compound solutions into the designated organic solvent waste container using a funnel to prevent spills. Do not overfill the container; leave adequate headspace for expansion.

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[3] Follow all institutional and local regulations for hazardous waste disposal.

Disposal of Contaminated Materials

Any materials that come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be considered contaminated waste.

  • Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

  • Non-Sharps: Other contaminated lab supplies should be collected in a separate, clearly labeled hazardous waste bag or container.

Quantitative Data Summary

While specific quantitative disposal limits for this compound are not established, the following table summarizes key properties and handling information for related substances.

SubstanceKey Disposal ConsiderationsRecommended Actions
Chalcones (general) Treat as chemical waste. May be harmful if ingested or inhaled.[4]Offer to a licensed disposal company. May be dissolved in a combustible solvent and incinerated.[5]
Dimethyl Sulfoxide (DMSO) Combustible liquid. Can be disposed of with other organic solvents.[1]Collect in a designated flammable/organic solvent waste container.
Contaminated Labware Must be disposed of as hazardous waste.Segregate into sharps and non-sharps containers.

Experimental Protocols Cited

The disposal procedures outlined are based on standard laboratory safety protocols and information derived from safety data sheets for similar chemical compounds. No specific experimental protocols for this compound disposal were found in the reviewed literature. The primary "protocol" is adherence to institutional and governmental hazardous waste management regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Xanthoangelol_Disposal_Workflow cluster_start Start: this compound Waste cluster_form Determine Form cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_contaminated Contaminated Materials cluster_end Final Disposal start Identify this compound Waste is_solid Solid this compound? start->is_solid is_contaminated Contaminated Labware? start->is_contaminated solid_waste Treat as Chemical Waste is_solid->solid_waste Yes liquid_waste This compound Solution (e.g., in DMSO) is_solid->liquid_waste No collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid store Store in Satellite Accumulation Area collect_solid->store collect_liquid Collect in Labeled Organic Solvent Waste Container liquid_waste->collect_liquid collect_liquid->store sharps Sharps is_contaminated->sharps Yes, Sharp non_sharps Non-Sharps is_contaminated->non_sharps Yes, Non-Sharp collect_sharps Dispose in Sharps Container sharps->collect_sharps collect_non_sharps Dispose in Contaminated Waste Container non_sharps->collect_non_sharps collect_sharps->store collect_non_sharps->store dispose Arrange for EHS/ Licensed Disposal store->dispose

This compound Disposal Decision Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Xanthoangelol
Reactant of Route 2
Reactant of Route 2
Xanthoangelol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.